molecular formula C50H72O14 B15590448 Brevetoxin-3

Brevetoxin-3

Katalognummer: B15590448
Molekulargewicht: 897.1 g/mol
InChI-Schlüssel: BKMHDYJRAAJTAD-VVVBFDCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brevetoxin-3 is a useful research compound. Its molecular formula is C50H72O14 and its molecular weight is 897.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C50H72O14

Molekulargewicht

897.1 g/mol

IUPAC-Name

(1R,3S,11S,24S,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

InChI

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/t26?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44?,45?,46-,47+,48-,49-,50-/m0/s1

InChI-Schlüssel

BKMHDYJRAAJTAD-VVVBFDCGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Brevetoxin-3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Potent Neurotoxin from Karenia brevis

Abstract

Brevetoxin-3 (PbTx-3), a potent polyether neurotoxin, is a secondary metabolite produced by the marine dinoflagellate Karenia brevis.[1][2] This organism is notoriously associated with harmful algal blooms (HABs), commonly known as "red tides," particularly in the Gulf of Mexico.[3][4] PbTx-3 and its congeners are responsible for neurotoxic shellfish poisoning (NSP) in humans and widespread mortality in marine fauna.[5][6] The toxin exerts its effects by specifically binding to and activating voltage-gated sodium channels (VGSCs), leading to persistent neuronal firing and a cascade of downstream physiological effects.[1][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, the biology of its source organism, its mechanism of action, toxicology, and relevant experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in pharmacology, toxicology, and drug development.

Introduction to Karenia brevis and Brevetoxin Production

Karenia brevis is an athecate dinoflagellate, meaning it lacks a rigid cellulose wall, making the cells delicate and prone to lysis.[3] The life cycle of K. brevis is not fully understood but is known to include both asexual reproduction through binary fission and sexual reproduction.[7] While the formation of resting cysts has been a subject of investigation, its definitive role in bloom persistence remains unclear.[3][7]

These dinoflagellates flourish under specific environmental conditions, leading to the formation of dense blooms or red tides.[4][8] Toxin production is a key feature of these blooms. Brevetoxins are lipid-soluble, thermostable polycyclic ether compounds.[2][6] PbTx-2 is the most abundant brevetoxin produced by K. brevis, and PbTx-3 is a derivative of PbTx-2.[2] Due to its relative stability, PbTx-3 is frequently utilized in experimental research.[2]

Physicochemical Properties of this compound

This compound is a complex, ladder-like cyclic polyether molecule. Its intricate structure dictates its high-affinity interaction with voltage-gated sodium channels.[9]

PropertyValueReference
Molecular Formula C₅₀H₇₂O₁₄[1][10]
Molecular Weight 897.20 g/mol [1][11]
CAS Number 85079-48-7[1][11]
Appearance White film or crystalline solid[1][9]
Solubility Soluble in acetone, ethyl acetate, ethanol, methanol, and DMSO[1][9]
Melting Point 291-293 °C[1]
Purity (typical) >95%[1]
Storage Temperature -20 °C[1]

Mechanism of Action

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component of excitable cells such as neurons and muscle cells.[1][2]

PbTx-3 binds with high affinity to a specific receptor site, designated as site 5, on the alpha-subunit of the VGSC.[1][5][12] This binding event has several profound consequences on channel function:

  • Lowered Activation Potential: The toxin causes the channel to open at the normal resting membrane potential, a state where it would typically be closed.[1][5]

  • Persistent Activation: PbTx-3 inhibits the inactivation mechanism of the channel, leading to a prolonged mean open time.[1][13]

  • Continuous Sodium Influx: The persistent activation results in an uncontrolled influx of sodium ions into the cell.[2]

  • Repetitive Firing: The sustained depolarization leads to repetitive and uncontrolled firing of neurons.[5]

This cascade of events at the molecular level is the foundation for the neurotoxic effects observed at the physiological level.[2] The excitatory effects are mediated by this enhanced cellular Na+ influx.[14]

Figure 1: this compound Signaling Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) - Site 5 PbTx3->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Leads to Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Induces Neurotoxicity Neurotoxicity (e.g., NSP) Repetitive_Firing->Neurotoxicity Results in

Figure 1: Simplified signaling pathway of PbTx-3 action.

Toxicology and Pharmacological Effects

The toxicological profile of this compound has been investigated in various animal models, revealing a range of effects from cellular to systemic levels. Exposure can occur through ingestion of contaminated seafood, leading to Neurotoxic Shellfish Poisoning (NSP), or via inhalation of aerosolized toxins during red tide events.[6][15][16]

Acute Toxicity Data

The following tables summarize key quantitative toxicological data for this compound.

SpeciesAdministration RouteEndpointValueReference
MiceOralNOAEL10 µg/kg bw[15]
MiceOralLOAEL100 µg/kg bw[15]
MiceOralMortality Dose4000 µg/kg bw[15]
Artemia salina (brine shrimp)WaterborneLC₅₀ (48h)1.239 µg/mL[2]
Japanese rice fish (Oryzias latipes) embryosMicroinjectionLD₅₀4 ng/egg[11][17]
In Vitro Cytotoxicity
Cell TypeEndpointEC₅₀Reference
Rat cerebellar granule neuronsLactate dehydrogenase release30.9 nM[11]
Rat cerebellar granule neuronsL-glutamate release45.3 nM[11]
Rat cerebellar granule neuronsL-aspartate release50.2 nM[11]
Pharmacological Effects
  • Neuromuscular: In mice, oral administration of PbTx-3 induced neuromuscular dysfunction, including seizures, ataxia, and loss of limb strength.[15] A transient, dose-dependent decrease in muscle activity was also observed.[16][18]

  • Thermoregulation: A rapid and transient dose-dependent decrease in body temperature has been observed in mice following oral administration.[16][18]

  • Cardiovascular: In medaka embryos, PbTx-3 exposure resulted in tachycardia (increased heart rate).[17]

  • Immune System: Inhalation studies in rats suggested that the immune system may be a target of toxicity, with evidence of suppressed humoral-mediated immunity.[19]

  • Respiratory: Inhalation of brevetoxins can cause bronchoconstriction.[20]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate study of this compound. The following sections outline key experimental protocols.

Toxin Extraction from Shellfish Tissue

This protocol is a generalized procedure for isolating lipid-soluble brevetoxins from bivalve tissues.

Figure 2: Workflow for Brevetoxin Extraction start Start: Shellfish Tissue Homogenate acetone Add Acetone & Homogenize start->acetone centrifuge1 Centrifuge acetone->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 re_extract Re-extract Pellet with Acetone centrifuge1->re_extract supernatant2 Combine Supernatants centrifuge2 Centrifuge re_extract->centrifuge2 centrifuge2->supernatant2 partition Solvent Partitioning (e.g., with Hexane/Methanol or Dichloromethane) supernatant2->partition collect_phase Collect Toxin-containing Phase partition->collect_phase evaporate Evaporate to Dryness collect_phase->evaporate reconstitute Reconstitute in Known Volume of Solvent evaporate->reconstitute end End: Purified Toxin Extract reconstitute->end Figure 3: Brine Shrimp Lethality Assay Workflow hatch Hatch Artemia salina Cysts in Seawater prepare_plates Prepare Multi-well Plates with Seawater hatch->prepare_plates add_toxin Add Serial Dilutions of PbTx-3 prepare_plates->add_toxin add_controls Include Solvent and Negative Controls prepare_plates->add_controls add_nauplii Add a Defined Number of Nauplii to Each Well add_toxin->add_nauplii incubate Incubate (e.g., 24-48h) under Controlled Conditions add_nauplii->incubate count Count Live and Dead Nauplii incubate->count calculate Calculate % Mortality and Determine LC50 count->calculate

References

Brevetoxin-3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Brevetoxin-3: A Comprehensive Technical Guide

Introduction

This compound (PbTx-3) is a potent neurotoxin belonging to the brevetoxin family of lipid-soluble polyether compounds.[1] It is produced by the marine dinoflagellate Karenia brevis, the organism responsible for harmful algal blooms known as "red tides."[1][2] As a stable derivative of the more abundant Brevetoxin-2, PbTx-3 is frequently utilized in experimental research.[1][3] This toxin poses a significant threat to marine ecosystems and public health, primarily through the consumption of contaminated shellfish, which leads to a condition called Neurotoxic Shellfish Poisoning (NSP).[1][2] The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), making it an invaluable tool for research in neuropharmacology and toxicology.[1][4]

Chemical Structure and Properties

This compound is a complex, ladder-like cyclic polyether molecule.[1] Its intricate structure, consisting of 11 transfused rings, is responsible for its high-affinity interaction with voltage-gated sodium channels.[5][6]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.0³,²⁶.0⁵,²⁴.0⁷,²⁰.0⁹,¹⁸.0¹¹,¹⁶.0³⁰,⁴⁸.0³³,⁴⁶.0³⁵,⁴⁴.0³⁷,⁴²]pentaconta-21,40-dien-39-one[1][7]
Synonyms PbTx-3, Dihydrobrevetoxin B, T-17 Toxin[1][8]
CAS Number 85079-48-7[1][4][8][9]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₀H₇₂O₁₄[1][4][7][8][9]
Molecular Weight 897.1 g/mol [1][4][7]
Appearance Crystalline solid / White film[1][4]
Purity ≥95%[1][8]
Melting Point 291-293 °C[4]
Solubility Soluble in DMSO, ethanol, methanol, acetone, ethyl acetate[1][4][8]
Storage -20°C[4][8]
Stability ≥ 4 years when stored at -20°C[8]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary neurotoxic effects of this compound are exerted through its specific, high-affinity binding to neurotoxin receptor site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in excitable cells like neurons.[1][4][5][10] This interaction fundamentally alters the channel's gating properties, leading to uncontrolled neuronal firing and neurotoxicity.[1]

The key consequences of PbTx-3 binding are:

  • Shift in Activation Voltage : The voltage threshold required to open the channel is shifted to more negative membrane potentials, meaning channels can open at the normal resting potential.[1][6][10]

  • Prolonged Mean Open Time : The channel remains in its open, ion-conducting state for a significantly longer duration.[8][10]

  • Inhibition of Inactivation : The channel's natural inactivation mechanism is impaired, preventing it from closing properly.[1][8][10]

These combined effects result in a persistent influx of sodium ions (Na⁺), leading to membrane depolarization, neuronal hyperexcitability, and massive neurotransmitter release.[1][5][10]

Brevetoxin_Signaling_Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC α-subunit, Site 5) PbTx3->VGSC Binds to Na_Influx Persistent Na⁺ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Hyperexcitability Neuronal Hyperexcitability (Repetitive Firing) Depolarization->Hyperexcitability Induces Neurotransmitter Massive Neurotransmitter Release Hyperexcitability->Neurotransmitter Triggers Toxicity Neurotoxicity (NSP Symptoms) Neurotransmitter->Toxicity Results in RBA_Workflow start Start prep Prepare Receptor Source (e.g., Rat Brain Synaptosomes) start->prep incubate Incubate: Receptors + [³H]PbTx-3 + Unlabeled PbTx-3 prep->incubate separate Separate Bound & Free Ligand (Vacuum Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis: Calculate Kd and Bmax measure->analyze end_node End analyze->end_node MTT_Workflow start Start seed Seed Neuronal Cells in 96-well plate start->seed treat Treat cells with serial dilutions of PbTx-3 seed->treat incubate1 Incubate for 24-48 hours treat->incubate1 add_mtt Add MTT Reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours (Formazan formation) add_mtt->incubate2 solubilize Add Solubilizer (DMSO) to dissolve crystals incubate2->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate Cell Viability and EC₅₀ measure->analyze end_node End analyze->end_node

References

Brevetoxin-3 and Sodium Channels: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Brevetoxin-3 (PbTx-3), a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis, exerts its toxic effects by targeting voltage-gated sodium channels (VGSCs), the fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between PbTx-3 and sodium channel site 5, detailing the quantitative biophysical effects, outlining key experimental protocols, and visualizing the underlying mechanisms.

Core Mechanism of Action: Allosteric Modulation of Channel Gating

PbTx-3 binds with high affinity to the neurotoxin receptor site 5 on the α-subunit of VGSCs.[2][3] This binding event does not block the channel pore but rather allosterically modulates its gating properties, leading to a state of persistent activation.[3][4] The primary consequences of this interaction are:

  • Hyperpolarizing Shift in Voltage-Dependence of Activation: PbTx-3 causes the sodium channel to open at more negative membrane potentials than it normally would.[1][3][5] This means that smaller depolarizations are sufficient to trigger channel opening, leading to increased neuronal excitability.

  • Inhibition of Inactivation: The toxin significantly slows the fast inactivation process of the channel, resulting in a prolonged open state and a persistent influx of sodium ions.[1][2][3]

  • Prolongation of Mean Open Time: At the single-channel level, PbTx-3 increases the duration for which an individual sodium channel remains open.[2]

  • Induction of Sub-conductance States: The binding of PbTx-3 can also cause the channel to open to states with lower conductance than the fully open state.[2][6]

Collectively, these effects lead to a sustained membrane depolarization and an uncontrolled firing of action potentials, which underlies the symptoms of Neurotoxic Shellfish Poisoning (NSP).[3]

Quantitative Analysis of this compound Interaction with Sodium Channels

The interaction of PbTx-3 with VGSCs has been quantified through various biophysical techniques, primarily radioligand binding assays and electrophysiological recordings. The following tables summarize key quantitative data from the literature.

Parameter Channel Isoform Value Reference
Dissociation Constant (Kd) Nav1.22-3 fold reduction with specific alanine substitutions[5][7]
Nav1.42-3 fold reduction with specific alanine substitutions[5][7]
Nav1.5~5-fold higher Kd (lower affinity) compared to Nav1.2 and Nav1.4[5][7]
Effect on Activation (V1/2) Human Nav1.6Hyperpolarizing shift of -7.3 ± 1.8 mV with 1 nM PbTx-3[8]
Human Nav1.6Hyperpolarizing shift of -8.79 ± 2.7 mV with 10 nM PbTx-3[8]
Effect on Inactivation (V1/2) Human Nav1.6Shift from -46.8 ± 1.8 mV (control) to -62.1 ± 3.9 mV with 1 nM PbTx-3[8]
Single-Channel Conductance Rat Sensory Neurons (TTX-sensitive)Two unitary conductances observed: 10.7 pS and 21.2 pS[2]
Reversal Potential Rat Sensory Neurons (TTX-sensitive)Approximately +60 mV[2]

Table 1: Quantitative data on the interaction of this compound with voltage-gated sodium channels.

Experimental Protocols

The characterization of the PbTx-3 mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) and density (Bmax) of PbTx-3 to sodium channels.

Objective: To quantify the specific binding of radiolabeled PbTx-3 to its receptor site on VGSCs in a membrane preparation.

Methodology:

  • Membrane Preparation: Isolate membrane fractions enriched in VGSCs (e.g., from rat brain synaptosomes or cells expressing the target channel).[5][9]

  • Radiolabeling: Utilize a tritiated form of PbTx-3, such as [3H]-PbTx-3.[5][9]

  • Incubation: Incubate a fixed amount of the membrane preparation with varying concentrations of [3H]-PbTx-3.[3][5] To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled PbTx-3.[3][9]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with bound [3H]-PbTx-3.[9]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding.[9] Fit the specific binding data to a saturation binding curve to determine Kd and Bmax.[5]

Whole-Cell Patch-Clamp Electrophysiology

This method allows for the direct measurement of the effects of PbTx-3 on the gating properties of sodium channels in living cells.

Objective: To record sodium currents and characterize the changes in channel activation, inactivation, and kinetics in the presence of PbTx-3.

Methodology:

  • Cell Preparation: Use cells expressing the desired sodium channel isoform (e.g., cultured neurons or transfected cell lines).[2][4]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration, which allows for control of the membrane potential and measurement of the resulting ionic currents.[4]

  • Baseline Recording: In voltage-clamp mode, hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit sodium currents. Record the baseline current characteristics.[4]

  • Toxin Application: Perfuse the cell with a solution containing a known concentration of PbTx-3.[3][4]

  • Post-Toxin Recording: After toxin application, repeat the voltage-step protocol to record sodium currents in the presence of PbTx-3.

  • Data Analysis: Compare the current characteristics before and after toxin application. Analyze changes in the voltage-dependence of activation and inactivation, current amplitude, and decay kinetics.[4]

Site-Directed Alanine-Scanning Mutagenesis

This technique is employed to identify the specific amino acid residues within the sodium channel that are critical for PbTx-3 binding.

Objective: To pinpoint the molecular determinants of the brevetoxin binding site.

Methodology:

  • Mutagenesis: Systematically substitute individual amino acid residues in the putative binding regions (e.g., transmembrane segments IS6 and IVS5) with alanine.[5][7][10]

  • Expression: Express the mutant channels in a suitable cell line (e.g., tsA-201 cells).[5][7]

  • Functional Characterization: Confirm that the mutant channels express functional protein.[5]

  • Binding Assays: Perform radioligand binding assays with [3H]-PbTx-3 on membranes prepared from cells expressing each mutant channel.[5][7]

  • Data Analysis: Compare the Kd of PbTx-3 for each mutant channel to that of the wild-type channel. A significant increase in Kd (decrease in affinity) indicates that the mutated residue is important for binding.[5][7]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of PbTx-3 action and the workflows of the key experimental protocols.

Brevetoxin_Signaling_Pathway cluster_channel PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (Site 5) PbTx3->VGSC Binds to ActivationShift Hyperpolarizing Shift in Activation VGSC->ActivationShift Causes InactivationInhibition Inhibition of Inactivation VGSC->InactivationInhibition Causes OpenTime Prolonged Mean Open Time VGSC->OpenTime Causes Membrane Cell Membrane NaInflux Persistent Na+ Influx Depolarization Membrane Depolarization NaInflux->Depolarization Leads to AP Uncontrolled Action Potential Firing Depolarization->AP Results in Radioligand_Binding_Workflow start Start prep Prepare Membrane Fractions (e.g., Synaptosomes) start->prep incubate_total Incubate with [3H]-PbTx-3 prep->incubate_total incubate_nonspecific Incubate with [3H]-PbTx-3 + excess unlabeled PbTx-3 prep->incubate_nonspecific separate Separate Bound and Free Ligand (Rapid Filtration) incubate_total->separate incubate_nonspecific->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Specific Binding = Total - Non-specific Determine Kd and Bmax quantify->analyze end End analyze->end Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing Target Sodium Channel start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline Sodium Currents (Voltage-Step Protocol) patch->baseline perfuse Perfuse Cell with PbTx-3 Solution baseline->perfuse record_toxin Record Sodium Currents in Presence of PbTx-3 perfuse->record_toxin analyze Analyze Changes in: - Voltage-Dependence of Activation - Inactivation Kinetics - Current Amplitude record_toxin->analyze end End analyze->end

References

Brevetoxin-3: A Deep Dive into its Toxicological Impact on Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the toxicological profile of Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. This compound poses a significant threat to marine life and ecosystem stability. This document synthesizes the current understanding of its toxicological effects, outlines key experimental methodologies, and visualizes its molecular mechanism of action to support further research and the development of potential mitigation strategies.

Executive Summary

This compound is a lipid-soluble polyether neurotoxin that primarily targets voltage-gated sodium channels (VGSCs) in marine organisms.[1][2] Its persistence in the marine environment and ability to bioaccumulate through the food web present a continuous threat to a wide range of species, from invertebrates to marine mammals.[1] While the fundamental mechanism of action is well-documented, a significant gap exists in the literature regarding comprehensive quantitative toxicological data across a diverse array of marine species. This guide consolidates the available data, details relevant experimental approaches, and elucidates the known signaling pathways to provide a foundational resource for the scientific community.

Quantitative Toxicological Data

The available quantitative data on the toxic effects of this compound on marine life is limited, a fact repeatedly highlighted in the scientific literature.[1] The majority of studies have focused on vertebrate models due to the direct implications for human health through Neurotoxic Shellfish Poisoning (NSP).[1] The following table summarizes the key quantitative toxicological data currently available for marine organisms exposed to this compound. The scarcity of data underscores a critical need for further research to establish lethal (LC50) and sublethal (EC50, NOEC, LOEC) concentrations in a broader range of ecologically and commercially important marine species.

SpeciesEndpointValueExposure RouteSource
Japanese Medaka (Oryzias latipes) embryoLD504.0 ng/eggMicroinjection[3][4][5]
Rat cerebellar granule neuronsEC50 (Lactate dehydrogenase release)30.9 nMIn vitro[3]
Rat cerebellar granule neuronsEC50 (L-glutamate release)45.3 nMIn vitro[3]
Rat cerebellar granule neuronsEC50 (L-aspartate release)50.2 nMIn vitro[3]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component of nerve and muscle cell membranes responsible for the propagation of action potentials.[2] this compound binds with high affinity to neurotoxin receptor site 5 on the alpha-subunit of the VGSC.[2] This binding event does not block the channel but rather locks it in an open or activated state, leading to a persistent influx of sodium ions.[1]

The key consequences of this compound binding to VGSCs are:

  • Shift in Activation Voltage: The voltage threshold required to open the sodium channel is shifted to more negative membrane potentials. This results in the channel opening at the normal resting membrane potential.[2]

  • Prolonged Mean Open Time: The duration for which the channel remains in its open, ion-conducting state is significantly increased.[3]

  • Inhibition of Inactivation: The natural inactivation mechanism of the VGSC is impaired, preventing the channel from closing in a timely manner.[2][3]

This persistent activation of VGSCs leads to continuous nerve cell firing, uncontrolled neurotransmitter release, and ultimately, cytotoxicity.[1]

Brevetoxin3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) (Site 5) PbTx3->VGSC Binds to Site 5 Na_ion Na+ ions VGSC->Na_ion Persistent Influx Depolarization Persistent Membrane Depolarization Na_ion->Depolarization Leads to Neurotransmitter_Release Uncontrolled Neurotransmitter Release Depolarization->Neurotransmitter_Release Causes Cytotoxicity Cytotoxicity & Cell Death Neurotransmitter_Release->Cytotoxicity Induces Experimental_Workflow_Shellfish cluster_collection Sample Collection cluster_extraction Toxin Extraction cluster_analysis Analysis Shellfish Collect Shellfish from Contaminated Area Homogenize Homogenize Tissue in Acetone Shellfish->Homogenize Centrifuge Centrifuge Homogenate Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Concentrate Concentrate Extract Supernatant->Concentrate Analysis Quantify this compound (ELISA, LC-MS/MS) Concentrate->Analysis

References

Inhalation Toxicity of Brevetoxin-3 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, is a significant public health concern, particularly during harmful algal blooms known as "red tides."[1] Aerosolization of these toxins by wind and surf can lead to inhalation exposure in coastal areas, causing a range of respiratory and systemic health effects.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound inhalation toxicity, focusing on findings from animal models. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand the mechanisms of brevetoxin toxicity and develop potential therapeutic interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways and experimental workflows.

Quantitative Toxicity Data

The following tables summarize the quantitative data from key inhalation toxicity studies of this compound in animal models. These studies have primarily utilized rats and sheep to investigate the effects of acute and sub-chronic exposures.

Animal ModelExposure ConcentrationExposure DurationDeposited DoseKey FindingsReference
Rat (F344/Crl/Br) 500 µg/m³0.5 or 2 hours/day for 5 days8.3 or 33 µg/kg/day>70% reduction in splenic plaque-forming cells; activation of alveolar macrophages; no significant inflammation in bronchoalveolar lavage fluid.[1][3][4][1][3][4]
Rat (F344) 37 or 237 µg/m³2 hours/day, 5 days/week for up to 22 days0.9 or 5.8 µg/kg/daySignificant reduction in splenic plaque-forming cells; minimal alveolar macrophage hyperplasia; no other significant histopathological lesions.[5][6][5][6]
Sheep (Allergic and Non-allergic) 30-300 pg/mL20 breaths/day for 4 consecutive daysNot specifiedProlonged airway hyperresponsiveness and lung inflammation (neutrophilia and increased macrophages).[7][7]

Note: Specific LD50 values for the inhalation of this compound have not been established in the reviewed literature, with studies focusing on sublethal effects. One study on acute oral gavage in mice reported the euthanasia of three out of five male mice within 4 hours at a dose of 1,500 µg/kg.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological research. Below are descriptions of the key experimental protocols used in the cited studies on this compound inhalation toxicity.

Aerosol Generation and Exposure System

A common method for inhalation exposure studies involves nose-only inhalation chambers to ensure direct exposure to the respiratory system and prevent ingestion through grooming.

  • Aerosol Generation: this compound aerosols are typically generated from a solution of the toxin in a vehicle such as saline with a small percentage of ethanol. A nebulizer is used to create fine droplets, which are then dried and diluted with filtered air to achieve the target concentration in the exposure chamber.

  • Exposure Chamber: Animals are placed in individual restraining tubes with their noses protruding into the chamber. The chamber is maintained at a slightly negative pressure to ensure containment of the aerosol. Airflow, temperature, and humidity are carefully controlled and monitored throughout the exposure period.

  • Aerosol Characterization: The concentration of this compound in the aerosol is monitored using methods such as filter sampling followed by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC). Particle size distribution is also analyzed to ensure the aerosols are within the respirable range for the animal model.

Immunotoxicity Assessment: Splenic Plaque-Forming Cell (PFC) Assay

This assay is a sensitive method to evaluate the effect of a substance on humoral immunity by quantifying antibody-producing B cells.

  • Immunization: Animals are immunized with a T-cell-dependent antigen, typically sheep red blood cells (SRBCs), a few days before the end of the exposure period.

  • Spleen Cell Preparation: At the end of the study, spleens are harvested, and a single-cell suspension of splenocytes is prepared.

  • Plaque Formation: The splenocytes are mixed with SRBCs and complement in a semi-solid agar medium and plated.

  • Incubation: During incubation, B cells that are producing anti-SRBC antibodies will secrete them, leading to the lysis of the surrounding SRBCs in the presence of complement, forming a clear zone or "plaque."

  • Quantification: The number of plaques is counted, and the results are typically expressed as the number of PFCs per million spleen cells. A significant reduction in the number of PFCs in the exposed group compared to the control group indicates immunosuppression.[3][6]

Respiratory Function Assessment in Sheep

Sheep are a valuable model for studying respiratory responses due to their lung physiology, which is similar to that of humans.

  • Airway Responsiveness: This is often measured by challenging the animals with a bronchoconstricting agent, such as carbachol, and measuring the change in pulmonary airflow resistance. An exaggerated response in the exposed group indicates airway hyperresponsiveness.[7]

  • Bronchoalveolar Lavage (BAL): To assess airway inflammation, a BAL is performed by instilling and then aspirating a sterile saline solution into a lung segment. The collected fluid is then analyzed for total and differential cell counts (e.g., neutrophils, macrophages, lymphocytes, eosinophils) and inflammatory mediators. An increase in inflammatory cells, such as neutrophils, is indicative of an inflammatory response.[7]

Signaling Pathways and Mechanisms of Toxicity

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC).[8][9][10] Its binding to site 5 on the alpha subunit of these channels leads to their persistent activation, causing an influx of sodium ions and membrane depolarization.[10] This initial event triggers a cascade of downstream signaling pathways that contribute to the observed toxic effects.

Immunotoxicity Signaling Pathway

The precise signaling cascade leading to this compound-induced immunosuppression is still under investigation. However, the available evidence suggests a multi-faceted mechanism that may not be solely dependent on VGSC activation. Some studies indicate that the aldehyde group in other brevetoxins contributes to immunotoxicity, suggesting a potential for direct interaction with cellular components beyond VGSCs.[8] In Jurkat T-cells, brevetoxins have been shown to induce apoptosis through the activation of caspases 3/7 and 8.[11]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular PbTx3 This compound VGSC Voltage-Gated Sodium Channel (VGSC) PbTx3->VGSC Binds to Site 5 Na_Influx Na+ Influx VGSC->Na_Influx Persistent Activation Ca_Influx Ca2+ Influx (Secondary) Na_Influx->Ca_Influx Caspase_Activation Caspase 3/7 & 8 Activation Ca_Influx->Caspase_Activation Potential Link Apoptosis Apoptosis Caspase_Activation->Apoptosis Immunosuppression Immunosuppression (Reduced PFC Response) Apoptosis->Immunosuppression

Caption: Proposed signaling pathway for this compound-induced immunotoxicity.

Airway Inflammation Signaling Pathway

Inhalation of brevetoxins leads to airway inflammation, characterized by the influx of neutrophils and macrophages.[7] This response is thought to be mediated by the activation of resident immune cells in the lungs, such as mast cells and alveolar macrophages. Brevetoxin-2 has been shown to induce the release of pro-inflammatory cytokines like IL-2, IL-4, and TNF-α from alveolar macrophages.[12] Furthermore, brevetoxins can trigger mast cell degranulation, leading to the release of histamine and other inflammatory mediators, which contribute to bronchoconstriction.[13] The activation of NF-κB, a key transcription factor in inflammatory responses, in airway epithelial cells is a likely downstream event, leading to the expression of pro-inflammatory genes.[14][15][16][17][18]

G cluster_airway Airway Lumen cluster_cells Airway Cells cluster_response Inflammatory Response PbTx3_aerosol Aerosolized This compound Mast_Cell Mast Cell PbTx3_aerosol->Mast_Cell Alveolar_Macrophage Alveolar Macrophage PbTx3_aerosol->Alveolar_Macrophage Epithelial_Cell Airway Epithelial Cell PbTx3_aerosol->Epithelial_Cell Histamine Histamine Release Mast_Cell->Histamine Degranulation Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) Alveolar_Macrophage->Cytokines NFkB NF-κB Activation Epithelial_Cell->NFkB Bronchoconstriction Bronchoconstriction Histamine->Bronchoconstriction Inflammation Airway Inflammation (Neutrophil & Macrophage Influx) Cytokines->Inflammation NFkB->Cytokines NFkB->Inflammation

Caption: Signaling pathway for this compound-induced airway inflammation.

Experimental Workflow

A typical experimental workflow for investigating the inhalation toxicity of this compound in an animal model is outlined below.

G A Animal Acclimation & Baseline Measurements B Nose-Only Inhalation Exposure (this compound or Vehicle Control) A->B C In-life Observations (Clinical Signs, Body Weight) B->C D Terminal Procedures (Euthanasia, Blood & Tissue Collection) C->D E Immunotoxicity Assessment (e.g., Splenic PFC Assay) D->E F Respiratory Toxicity Assessment (e.g., BAL, Histopathology) D->F G Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for this compound inhalation toxicity studies.

Conclusion and Future Directions

Animal models have been instrumental in elucidating the toxic effects of inhaled this compound. The primary targets appear to be the immune and respiratory systems, with immunosuppression and airway inflammation being key outcomes. While the initial molecular interaction with VGSCs is well-established, the downstream signaling pathways that mediate these toxic effects require further investigation. Future research should focus on identifying the specific intracellular signaling cascades in immune and respiratory cells following this compound exposure. Additionally, determining the inhalation LD50 and establishing a no-observable-adverse-effect level (NOAEL) are crucial for accurate risk assessment. A deeper understanding of these mechanisms will be vital for the development of effective strategies to mitigate the public health impact of Karenia brevis blooms.

References

The Enigmatic Assembly Line: A Technical Guide to Brevetoxin-3 Biosynthesis in Dinoflagellates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins, a class of potent neurotoxins, are the causative agents of Neurotoxic Shellfish Poisoning (NSP) and are produced by the marine dinoflagellate Karenia brevis. These complex polyether ladder compounds pose a significant threat to public health and marine ecosystems. Among them, Brevetoxin-3 (PbTx-3) is a key derivative in the biosynthetic cascade. Understanding the intricate biosynthetic pathway of these toxins is paramount for predicting and mitigating harmful algal blooms, ensuring seafood safety, and exploring their potential as pharmacological tools. This technical guide provides an in-depth exploration of the core principles of this compound biosynthesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed pathways.

The Polyketide Origin: A Glimpse into the Precursors and Core Machinery

The backbone of brevetoxins is assembled through a polyketide pathway, a process analogous to fatty acid synthesis but with far greater structural diversity. While the complete enzymatic machinery remains an active area of research due to the complex genetics of dinoflagellates, precursor feeding studies have illuminated the fundamental building blocks.

The proposed biosynthetic route begins with the condensation of acetate units, channeled through the citric acid cycle, to construct the linear polyketide chain. This assembly is orchestrated by large, multi-domain enzymes known as Type I Polyketide Synthases (PKSs). Evidence also suggests the potential involvement of Non-Ribosomal Peptide Synthetases (NRPSs) in the formation of some brevetoxin analogs.

A key and elegant hypothesis in brevetoxin biosynthesis is the subsequent cyclization of the linear polyene precursor. This is thought to occur via a cascade of epoxide-opening reactions, leading to the formation of the characteristic trans-fused polyether rings that define the ladder-like structure of brevetoxins.

Quantitative Insights into Brevetoxin Production

While a complete quantitative picture of the this compound biosynthesis pathway is yet to be established, studies have provided valuable data on toxin production under various conditions and the specific activities of different brevetoxin congeners.

Table 1: Influence of Osmotic Stress on Brevetoxin Production in Karenia brevis
K. brevis CloneConditionBrevetoxin Cell Quota (pg/cell)Fold IncreaseReference
WilsonControl (Salinity 35)~10-[1]
WilsonHypoosmotic Stress~160>14[1]
TXB4Control (Salinity 35)7.33 ± 2.28-[1]
TXB4Hypoosmotic Stress149.70 ± 4.40~20[1]
SP3Control (Salinity 35)7.50 ± 0.32-[1]
SP3Hypoosmotic Stress105.8 ± 18~14[1]

Note: There is some debate in the scientific literature regarding the effect of osmotic stress on brevetoxin production, with some studies not observing a significant increase.[2][3]

Table 2: Specific Activities of Brevetoxins from Radiolabeling Experiments
BrevetoxinSpecific Activity (dpm/nmol) - Experiment ASpecific Activity (dpm/nmol) - Experiment BProposed RelationshipReference
PbTx-31.1 x 10^52.5 x 10^4Precursor to PbTx-2[4]
PbTx-25.0 x 10^41.0 x 10^4Oxidation product of PbTx-3[4]
PbTx-71.2 x 10^52.0 x 10^4Precursor to PbTx-1[4]
PbTx-14.0 x 10^48.0 x 10^3Oxidation product of PbTx-7[4]

Note: Specific activities were determined after incorporation of [U-¹⁴C]-acetate. The lower specific activity of the aldehydes (PbTx-1 and PbTx-2) compared to their corresponding alcohols (PbTx-7 and PbTx-3) supports the hypothesis that the aldehydes are formed via oxidation of the alcohols.[4]

Experimental Protocols: Unraveling the Biosynthetic Pathway

The study of brevetoxin biosynthesis employs a multidisciplinary approach, combining dinoflagellate culture, biochemical tracer studies, and advanced analytical techniques.

Culturing of Karenia brevis for Toxin Production
  • Culture Medium: Karenia brevis is typically cultured in modified L1 medium.[5]

  • Growth Conditions: Cultures are maintained at approximately 24°C with a salinity of 32–34 ppt and a 12-hour light:dark cycle at an irradiance of 50–60 μmol/m²/s.[5]

  • Harvesting: Cells are harvested during the late logarithmic growth phase for optimal toxin yield.[1]

Radiolabeling Studies to Trace Precursor Incorporation
  • Precursor: [U-¹⁴C]-acetate is a commonly used radiolabeled precursor to trace the polyketide pathway.[4][6]

  • Incubation: A known quantity of the radiolabeled precursor is introduced into the K. brevis culture. It is crucial to work at concentrations close to the natural acetate levels to obtain biologically relevant results.[6]

  • Extraction and Analysis: After a defined incubation period, brevetoxins are extracted from the cells and the culture medium. The specific activities of the purified toxins are then determined using techniques like HPLC-UV for quantification and highly sensitive Radio-TLC counting or liquid scintillation for radioactivity measurement.[4][6]

Extraction and Quantification of Brevetoxins
  • Extraction: Brevetoxins are lipophilic and are typically extracted from K. brevis cells and culture medium using solid-phase extraction (SPE) with C18 or HLB columns.[7]

  • Quantification: A variety of methods are employed for the quantification of brevetoxins:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the identification and quantification of different brevetoxin congeners.[1][7]

    • Receptor Binding Assay (RBA): This functional assay measures the ability of a sample to displace a radiolabeled brevetoxin (e.g., [³H]PbTx-3) from its binding site on voltage-gated sodium channels in rat brain membrane preparations.[8]

    • Radioimmunoassay (RIA): A competitive immunoassay that uses antibodies specific to brevetoxins.

    • Neuroblastoma (N2A) Cytotoxicity Assay: A cell-based assay that measures the toxic effect of brevetoxins on neuroblastoma cells.

Visualizing the Pathway and Workflows

To better understand the complex processes involved in this compound biosynthesis and analysis, the following diagrams have been generated using the DOT language.

Brevetoxin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modification & Cyclization cluster_final_steps Final Toxin Maturation Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA CitricAcidCycle Citric Acid Cycle CitricAcidCycle->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Type I Polyketide Synthase (PKS) Modules MalonylCoA->PKS Chain Elongation SAM S-Adenosyl- methionine (SAM) SAM->PKS Methylation Polyene Linear Polyene Precursor PKS->Polyene Epoxidation Epoxidation Polyene->Epoxidation Polyepoxide Polyepoxide Intermediate Epoxidation->Polyepoxide Cascade Epoxide-Opening Cascade Polyepoxide->Cascade BrevetoxinBackbone Brevetoxin Backbone Cascade->BrevetoxinBackbone PbTx3 This compound (PbTx-3) (Alcohol) BrevetoxinBackbone->PbTx3 Reduction & other modifications Oxidation Oxidation PbTx3->Oxidation PbTx2 Brevetoxin-2 (PbTx-2) (Aldehyde) Oxidation->PbTx2

Caption: Proposed biosynthetic pathway of this compound and its conversion to Brevetoxin-2.

Experimental_Workflow cluster_culture 1. Dinoflagellate Culture cluster_extraction 2. Toxin Extraction cluster_analysis 3. Toxin Analysis cluster_radiolabeling Biosynthesis Study (Optional) Culture Culture Karenia brevis in L1 medium Harvest Harvest cells in logarithmic phase Culture->Harvest Radiolabel Incubate with [U-14C]-acetate Culture->Radiolabel For pathway elucidation Extraction Solid-Phase Extraction (C18 or HLB) Harvest->Extraction LCMS LC-MS Extraction->LCMS RBA Receptor Binding Assay Extraction->RBA RIA Radioimmunoassay Extraction->RIA N2A N2A Cytotoxicity Assay Extraction->N2A Purification HPLC Purification of Brevetoxin Congeners Extraction->Purification Radiolabel->Harvest Counting Radio-TLC or Liquid Scintillation Counting Purification->Counting

Caption: General experimental workflow for the study of brevetoxins.

Future Directions and Challenges

The biosynthesis of brevetoxins remains a formidable puzzle in natural product chemistry and molecular biology. The sheer size and complexity of the Karenia brevis genome, coupled with the lack of robust genetic tools for dinoflagellates, have been significant hurdles. Future research will likely focus on:

  • Genomic and Transcriptomic Approaches: Identifying and characterizing the complete PKS gene cluster responsible for brevetoxin synthesis.

  • Heterologous Expression: Expressing the identified PKS genes in a more tractable host organism to elucidate the function of individual enzymatic domains.

  • In Vitro Enzymology: Characterizing the kinetics and substrate specificity of the PKS enzymes to build a more complete picture of the biosynthetic assembly line.

A deeper understanding of the this compound biosynthesis pathway will not only enhance our ability to manage harmful algal blooms but also unlock the potential for the biotechnological production of these and related polyether compounds for therapeutic and research applications.

References

Brevetoxin-3 stability and degradation in seawater

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation of Brevetoxin-3 in Seawater

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of this compound (BTX-3) in marine environments. BTX-3, a potent polyether neurotoxin produced by the dinoflagellate Karenia brevis, poses significant risks to marine ecosystems and human health. Understanding its fate in seawater is crucial for risk assessment, the development of mitigation strategies, and for professionals in drug development exploring the unique pharmacology of this class of compounds.

Physicochemical Stability of this compound

Brevetoxins, including BTX-3, are known for their considerable stability under a range of environmental conditions. This stability contributes to their persistence in the water column and sediments long after a harmful algal bloom has dissipated.

Temperature and pH Stability:

Brevetoxins are remarkably heat-stable and can withstand a wide range of pH levels. Studies have shown that brevetoxins are stable at temperatures up to 300°C and only undergo degradation at pH values below 2 or above 10[1]. This inherent stability means that typical variations in seawater temperature and pH have a negligible direct impact on the structural integrity of the BTX-3 molecule.

Abiotic Degradation in Solution:

While thermally stable, BTX-3 is susceptible to degradation under certain chemical conditions. In acidic solutions, brevetoxins with a terminal aldehyde group can form acetals, and lactone ring opening can occur, albeit slowly.[2] Base hydrolysis, on the other hand, leads to a more rapid and reversible opening of the lactone ring, which has been reported to reduce toxicity.[2] Oxidation by strong agents like permanganate can irreversibly degrade brevetoxins, likely by cleaving double bonds.[2]

Degradation Pathways of this compound in Seawater

The primary mechanisms for the degradation of BTX-3 in the marine environment are photodegradation and microbial degradation.

Photodegradation

Sunlight is a major driver of BTX-3 degradation in the euphotic zone of the ocean. The process is complex and influenced by various components of the seawater matrix.

Kinetics and Mechanisms:

The photodegradation of brevetoxins, including BTX-3, follows first-order kinetics.[3] One study reported an observed first-order photodegradation rate coefficient for dissolved BTX-3 ranging from 0.84 to 2.49 h⁻¹[3]. The degradation is primarily an indirect process mediated by photosensitizers present in seawater, such as chromophoric dissolved organic matter (CDOM) and trace metal complexes.[4] Direct photolysis of the toxin is considered insignificant.[5]

The proposed primary photodegradation pathways for brevetoxins are extensive and lead to significant structural modifications, including:

  • Ring-opening

  • Alkyl chain cleavage

  • Hydrolysis

  • Dehydroxylation

  • Epoxidation

  • β-elimination[3]

These reactions result in a variety of transformation products (TPs), with five TPs having been identified for BTX-3.[3] Interestingly, some of these TPs may exhibit greater toxicity than the parent compound, posing potential secondary risks to marine organisms.[3]

Quantitative Data on Photodegradation:

ParameterValueConditionsReference
Photodegradation Rate Coefficient (k) 0.84 - 2.49 h⁻¹Dissolved in seawater, under irradiation[3]
PbTx-2 Photodegradation Rate Coefficient (k) 0.20 ± 0.05 h⁻¹Filtered coastal seawater, 25°C, simulated sunlight[4]
PbTx-2 Half-life (t½) ~3 hoursCoastal seawater[5]

Note: Data for PbTx-2 is included as a close analog to BTX-3 and provides valuable insight into the general photodegradation behavior of type-B brevetoxins.

Microbial Degradation

Marine microorganisms play a significant role in the bioremediation of many organic pollutants, including algal toxins.

Bacterial Degradation:

Several studies have demonstrated the capability of marine bacteria to degrade brevetoxins. The marine bacterium Chromohalobacter sp. (isolate MB-4) has been shown to have a maximum brevetoxin biodegradation efficiency of 45%.[6] Another study indicated that an isolate (WS+) from a K. brevis culture and another isolate (MB-6) showed approximately 36% biodegradation of brevetoxin.[6] The ether linkage in the polyether backbone of brevetoxins generally confers a high degree of resistance to biological degradation, but certain marine bacteria have evolved enzymatic pathways to break down these complex molecules.[6]

Phytoplankton-mediated Degradation:

There is also evidence that competing phytoplankton species can contribute to the degradation of brevetoxins in the water column.[1]

Quantitative Data on Microbial Degradation:

Marine Bacterial IsolateBrevetoxin Biodegradation Efficiency (%)Reference
MB-4 (Chromohalobacter sp.) 45[6]
WS+ (from K. brevis culture) ~36[6]
MB-6 ~36[6]
MB-2 No reduction[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of BTX-3 stability and degradation. Below are summaries of key experimental protocols cited in the literature.

Sonolysis and Fenton Degradation of BTX-3

This advanced oxidation process (AOP) has been studied for its potential to rapidly degrade BTX-3 in aqueous solutions.

Materials:

  • This compound (provided by a certified source)

  • Fe(II) sulfate heptahydrate

  • Hydrogen peroxide (30%)

  • HPLC grade solvents

  • Milli-Q purified water

  • High purity oxygen and argon gas[7]

Experimental Setup:

  • A multi-wave ultrasonic generator equipped with a 500 mL glass reactor, operating at 665 kHz and 500 W.

  • The reactor is submerged in an ice bath to maintain a temperature of 12 ± 3°C.[7]

Procedure:

  • Prepare a stock solution of BTX-3 in Milli-Q water. Due to low solubility, the solution should be centrifuged and the supernatant used.

  • Prepare experimental solutions from the stock solution.

  • Gently purge the solutions with oxygen or argon for 5 minutes prior to sonication.

  • For Fenton experiments, add Fe(II) sulfate and/or hydrogen peroxide to the solution.

  • Initiate ultrasonic irradiation.

  • Take aliquots of the reaction mixture at various time points for analysis.[7]

Analytical Method:

  • Analyze samples using High-Performance Liquid Chromatography (HPLC) with a UV-vis detector.[7]

Photodegradation Analysis

Materials:

  • This compound standard

  • Filtered natural seawater (e.g., 0.2 µm filtered)

  • Simulated sunlight source (e.g., xenon lamp)

  • Quartz reaction vessels

Procedure:

  • Prepare a solution of BTX-3 in the filtered seawater at a known concentration.

  • Fill quartz reaction vessels with the BTX-3 solution.

  • Prepare dark controls by wrapping identical vessels in aluminum foil.

  • Expose the experimental vessels to the simulated sunlight source for a defined period.

  • Maintain a constant temperature, for example, 25°C.[4]

  • Take samples at regular intervals from both the irradiated and dark control vessels.

  • Analyze the concentration of BTX-3 in the samples over time using a suitable analytical method like LC-MS.

Microbial Degradation Assay

Materials:

  • Isolated marine bacterial strains

  • Sterile seawater-based medium

  • Brevetoxin standard

  • Shaking incubator

  • ELISA or LC-MS for toxin quantification

Procedure:

  • Culture the selected marine bacterial isolates in a suitable growth medium.

  • Harvest bacterial cells during the exponential growth phase by centrifugation.

  • Prepare a sterile seawater medium with brevetoxin as the sole carbon source.

  • Inoculate the brevetoxin-containing medium with the harvested bacterial cells.

  • Incubate the cultures on a rotary shaker at a controlled temperature (e.g., 27°C) for a specified period (e.g., up to 8 weeks).[8]

  • At various time points, extract the remaining brevetoxin from the cultures.

  • Quantify the brevetoxin concentration using a method like ELISA to determine the percentage of degradation.[8]

Visualizations

The following diagrams illustrate key processes and workflows related to the study of this compound degradation.

Photodegradation_Pathway Sunlight Sunlight CDOM Chromophoric Dissolved Organic Matter (CDOM) Sunlight->CDOM excites Excited_CDOM Excited CDOM* CDOM->Excited_CDOM BTX3 This compound (BTX-3) Degradation_Products Transformation Products (Ring-opening, cleavage, etc.) BTX3->Degradation_Products degrades to Excited_CDOM->BTX3 transfers energy to

Caption: Indirect photodegradation pathway of this compound in seawater.

Microbial_Degradation_Workflow cluster_isolation Bacterial Isolation cluster_degradation_assay Degradation Assay Seawater_Sample Seawater Sample Enrichment_Culture Enrichment Culture (Brevetoxin as sole carbon source) Seawater_Sample->Enrichment_Culture Isolation Isolation of Bacterial Colonies Enrichment_Culture->Isolation Pure_Culture Pure Bacterial Culture Isolation->Pure_Culture Incubation Incubation with BTX-3 Pure_Culture->Incubation Extraction Toxin Extraction Incubation->Extraction Quantification Quantification (ELISA/LC-MS) Extraction->Quantification

Caption: Experimental workflow for assessing microbial degradation of BTX-3.

Analytical_Workflow Sample Seawater Sample containing BTX-3 Extraction Solid Phase Extraction (SPE) C18 Cartridge Sample->Extraction Analysis Instrumental Analysis LC-MS ELISA Extraction->Analysis Data Data Interpretation Quantification Identification of TPs Analysis->Data

Caption: General analytical workflow for BTX-3 in seawater samples.

Conclusion and Future Research Directions

This compound exhibits significant stability in seawater under typical environmental conditions of temperature and pH. The primary degradation pathways are photodegradation, driven by indirect photolysis involving natural photosensitizers, and microbial degradation by specific marine bacteria. While kinetic data for these processes are emerging, further research is needed to fully elucidate the enzymatic pathways of microbial degradation and to determine the quantum yield of photodegradation under various marine conditions. A deeper understanding of the formation and toxicity of degradation byproducts is also critical for a comprehensive assessment of the environmental risks posed by this compound. For drug development professionals, the inherent stability of the polyether backbone, coupled with its potent and specific biological activity, underscores the potential for developing novel therapeutics, while also highlighting the need to consider environmental persistence in the lifecycle of any derived products.

References

Brevetoxin-3 binding site 5 on voltage-gated sodium channels

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels (VGSCs) are critical transmembrane proteins that initiate and propagate action potentials in excitable cells.[1][2] Their complex structure includes a large alpha subunit, which forms the ion-conducting pore, and auxiliary beta subunits.[3] The alpha subunit contains four homologous domains (I-IV), each with six transmembrane segments (S1-S6).[3] This subunit houses several distinct neurotoxin binding sites, which have been instrumental in elucidating the channels' structure and function.[4][5]

This guide focuses on neurotoxin receptor site 5, the specific binding site for brevetoxins, a family of potent polyether neurotoxins produced by the marine dinoflagellate Karenia brevis.[4][6] Brevetoxin-3 (PbTx-3), a prominent member of this family, serves as a key pharmacological tool for studying VGSC function.[2][7] Binding of brevetoxins to site 5 leads to persistent channel activation, causing significant physiological effects that underscore its importance as a target for both toxicological studies and therapeutic development.[3][8]

Mechanism of Action and Binding Site Location

This compound and its congeners are lipid-soluble molecules that bind with high affinity to neurotoxin receptor site 5 on the α-subunit of VGSCs.[4][7] This binding event allosterically modulates channel gating, resulting in three primary functional consequences:

  • Shift in Voltage-Dependence of Activation: The channel is induced to open at more negative membrane potentials than normal.[2][3]

  • Inhibition of Inactivation: The rate of channel inactivation is significantly slowed or inhibited, leading to a prolonged open state.[2][3][4]

  • Increased Mean Open Time: The duration for which the channel remains open is extended.[4]

Collectively, these effects cause a persistent influx of Na+ ions, leading to membrane depolarization and hyperexcitability of neurons.[2][4]

Photoaffinity labeling and alanine-scanning mutagenesis studies have identified the physical location of site 5. It resides within a cleft formed by the transmembrane alpha-helical segments IS6 (domain I, segment 6), IVS5 (domain IV, segment 5), and IVS6 (domain IV, segment 6).[1][3][9] This intramembrane location is distinct from other neurotoxin sites, such as the pore-blocking site 1 (target of Tetrodotoxin) and the voltage-sensor modulating sites 3 and 4.[10][11]

Quantitative Binding and Functional Data

The interaction of brevetoxins with VGSC site 5 has been quantified using various experimental approaches. The data reveal isoform-specific affinities and highlight key amino acid residues involved in binding.

Binding Affinity of this compound for VGSC Isoforms

Radioligand binding assays using [³H]PbTx-3 have determined the dissociation constants (Kd) for different rat VGSC (Nav) isoforms expressed in tsA-201 cells. These studies show a notable difference in affinity, particularly for the cardiac isoform Nav1.5.

VGSC IsoformDissociation Constant (Kd) [nM]Relative AffinityReference
Nav1.2 (Brain)1.1 ± 0.1High[3][9]
Nav1.4 (Skeletal Muscle)Not specified, but similar to Nav1.2High[3][9]
Nav1.5 (Cardiac)5.5 ± 0.5~5-fold lower than Nav1.2[1][3][9]
Impact of Alanine-Scanning Mutagenesis on this compound Affinity

Site-directed mutagenesis, specifically replacing residues with alanine, has identified key contributors to the binding interaction within the IS6, IVS5, and IVS6 segments of the Nav1.2 channel.

SegmentMutationFold Change in Kd (Affinity)Reference
IS6 Y401A~3-fold decrease[3][9]
F408A~2.5-fold decrease[3][9]
IVS5 I1575A~2.5-fold decrease[3][9]
F1579A~2.5-fold decrease[3][9]
IVS6 N1749A~2-fold decrease[3][9]
Y1756A~2.5-fold decrease[3][9]

Note: Data represents selected mutations that resulted in a >2-fold reduction in binding affinity, indicating their importance in the toxin-channel interaction.

Functional Concentrations in Electrophysiology

Patch-clamp experiments demonstrate the functional effects of brevetoxins on channel kinetics.

ToxinConcentration RangeCell TypeEffect ObservedReference
PbTx-2100 nMMurine neocortical neuronsIncreased Ca2+ oscillation amplitude, reduced frequency[4]
PbTx-330-500 nMRat nodose ganglia neuronsNegative shift in activation, prolonged open time[7]
BTX-31 nMHEK cells expressing human Nav1.6Significant shift in fast inactivation[12]

Downstream Signaling and Experimental Visualizations

The persistent activation of VGSCs by this compound triggers downstream intracellular signaling cascades, particularly in neurons.

Signaling Pathway

Binding of this compound to VGSC site 5 causes sustained Na+ influx, leading to membrane depolarization. This depolarization activates other voltage-gated channels, such as NMDA receptors and L-type Ca2+ channels, and can reverse the Na+/Ca2+ exchanger, all contributing to a rise in intracellular Ca2+.[4] This calcium influx serves as a second messenger, activating downstream kinases like ERK1/2, which in turn can phosphorylate transcription factors such as CREB, ultimately altering gene expression for proteins like BDNF.[4]

G cluster_membrane Plasma Membrane cluster_cyto Cytosol PbTx3 This compound VGSC VGSC (Site 5) PbTx3->VGSC Binds Na_influx Persistent Na+ Influx VGSC->Na_influx NMDA NMDA Receptor Ca_influx Increased [Ca2+]i NMDA->Ca_influx CaChannel L-type Ca2+ Channel CaChannel->Ca_influx NCX Na+/Ca2+ Exchanger NCX->Ca_influx Depolarization Depolarization Na_influx->Depolarization Depolarization->NMDA Activates/Reverses Depolarization->CaChannel Activates/Reverses Depolarization->NCX Activates/Reverses ERK ERK1/2 Activation Ca_influx->ERK CREB CREB Phosphorylation ERK->CREB BDNF BDNF Gene Expression CREB->BDNF

Downstream signaling cascade following this compound binding.
Experimental Workflows

The study of this compound binding and its effects relies on specialized experimental protocols.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Prepare Synaptosomes (or cells expressing VGSC) B Incubate with [3H]PbTx-3 (Radioligand) A->B C Add unlabeled competitor (e.g., cold PbTx-3) for non-specific binding control A->C D Rapid Filtration (to separate bound from free radioligand) B->D C->D E Scintillation Counting (to measure radioactivity of bound ligand) D->E F Data Analysis (Calculate Kd and Bmax) E->F

Workflow for a competitive radioligand binding assay.

G A Prepare isolated neuron or transfected cell B Establish Gigaseal (Whole-cell or Cell-attached) A->B C Record baseline Na+ current (Voltage-clamp protocol) B->C D Bath apply PbTx-3 to the cell C->D E Record modified Na+ current (Observe shift in activation, slowed inactivation) D->E F Data Analysis (Compare pre- and post-toxin channel kinetics) E->F

Workflow for a patch-clamp electrophysiology experiment.

Detailed Experimental Protocols

Radioligand Binding Assay for Site 5

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the brevetoxin binding site on VGSCs.[3][9][13]

  • Preparation of Membranes:

    • Homogenize rat brain tissue or cultured cells expressing the VGSC isoform of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes (synaptosomes).

    • Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in the binding buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation (50-100 µg protein), a fixed concentration of radiolabeled [³H]PbTx-3 (e.g., 1-5 nM), and varying concentrations of the unlabeled competitor ligand (e.g., cold PbTx-3) for competition assays, or varying concentrations of [³H]PbTx-3 for saturation assays.

    • For determining non-specific binding, use a high concentration of an unlabeled site 5 ligand (e.g., 1 µM PbTx-2).

    • Incubate the mixture at a controlled temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound ligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the concentration of [³H]PbTx-3 and fit the data to a one-site binding model to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).[1]

    • For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit to a sigmoidal dose-response curve to determine the IC50, which can be converted to an inhibition constant (Ki).

Patch-Clamp Electrophysiology

This protocol describes a typical whole-cell voltage-clamp experiment to measure the effects of this compound on VGSC currents.[7][14]

  • Cell Preparation:

    • Use primary dissociated neurons (e.g., rat nodose or dorsal root ganglia) or a cell line (e.g., HEK-293) stably or transiently expressing the VGSC subtype of interest.

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4).

    • Prepare patch pipettes from borosilicate glass capillaries, pull to a resistance of 2-5 MΩ, and fill with an internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).

    • Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch amplifier, pCLAMP software).

  • Data Acquisition:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

    • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

    • Hold the cell at a negative holding potential where most sodium channels are in the closed state (e.g., -90 to -120 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit and record baseline sodium currents.

  • Toxin Application and Measurement:

    • After recording stable baseline currents, perfuse the recording chamber with the external solution containing a known concentration of this compound (e.g., 100 nM).

    • Allow several minutes for the toxin to take effect.

    • Repeat the same voltage-step protocol to record the brevetoxin-modified sodium currents.

  • Data Analysis:

    • Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship curve before and after toxin application.

    • Analyze the voltage-dependence of activation by converting peak currents to conductance and fitting to a Boltzmann function. Note the hyperpolarizing (negative) shift in the half-activation potential (V½) caused by the toxin.

    • Analyze the current traces to quantify the slowing of inactivation kinetics.

Conclusion

Neurotoxin binding site 5 is a crucial modulatory domain on voltage-gated sodium channels, and this compound is an indispensable chemical probe for its study. The detailed understanding of its binding characteristics and functional consequences, derived from quantitative binding assays and high-resolution electrophysiological recordings, provides a robust framework for neuropharmacology and toxicology. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in ion channel research and the development of novel therapeutics targeting these critical proteins.

References

An In-depth Technical Guide to the Health Effects of Aerosolized Brevetoxin-3 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health effects associated with aerosolized Brevetoxin-3 (BTX-3) exposure. Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis, the organism responsible for "red tides".[1][2] BTX-3 is a major component of the brevetoxin mixture found in marine aerosols and is often used in experimental studies due to its stability.[2][3] Exposure to these aerosolized toxins is a growing public health concern, particularly for coastal communities.[4] This document details the mechanism of action, toxicological data, experimental protocols for studying exposure, and the signaling pathways involved, with a focus on providing actionable information for research and development.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component of excitable cells such as neurons and muscle cells.[1][5] BTX-3 binds with high affinity to site 5 on the alpha-subunit of the VGSC.[1][6][7] This binding event does not block the channel, but rather modifies its function in several key ways:

  • Shifts Voltage-Dependence of Activation: The VGSC is induced to open at more negative membrane potentials, meaning that a smaller stimulus is required to trigger channel opening.[1][6]

  • Prolongs Mean Open Time: The channel remains in an open state for a longer duration.[1]

  • Inhibits Inactivation: The natural process of channel inactivation is inhibited, leading to persistent sodium ion influx.[1][6]

This persistent activation of VGSCs leads to a continuous influx of sodium ions, causing membrane depolarization and repetitive firing of nerves, which underlies the neurotoxic effects observed.[8]

BTX3 This compound (BTX-3) VGSC Voltage-Gated Sodium Channel (VGSC) - Site 5 BTX3->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Leads to Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Induces Neurotoxicity Neurotoxicity Repetitive_Firing->Neurotoxicity Results in

Figure 1: Primary Mechanism of this compound Action.

Quantitative Toxicological Data

The following tables summarize quantitative data from studies on aerosolized this compound exposure. These data are primarily derived from animal models, which are essential for understanding potential human health risks.

Table 1: Inhalation Toxicity of this compound in Rats [2]

Exposure Concentration (µg/m³)DurationEstimated Deposited Dose (µg/kg/day)Key Findings
372 hr/day, 5 days/week for 22 days0.9Minimal alveolar macrophage hyperplasia, some alterations in hematologic parameters. No neurotoxic effects observed.
2372 hr/day, 5 days/week for 22 days5.8Significant reduction in body weight, minimal alveolar macrophage hyperplasia, alterations in hematologic parameters. Suppression of antibody production by splenic lymphocytes.

Table 2: Environmental and Human Exposure Levels

Location/Study PopulationBrevetoxin Air Concentration (ng/m³)Exposure DurationObserved EffectsReference
Florida Red Tide Event0.01 to 80Not specifiedRespiratory irritation in humans.[9]
Asthmatic Individuals> 571 hourStatistically significant increases in self-reported respiratory symptoms.[10]
Healthy LifeguardsNot specified8-hour shiftsIncreased reporting of upper respiratory symptoms during exposed periods compared to unexposed periods. No significant impact on pulmonary function.[11]

Experimental Protocols for Aerosolized this compound Exposure

Detailed experimental protocols are crucial for the reproducibility and comparison of toxicological studies. The following is a synthesized protocol based on methodologies reported in the literature for nose-only inhalation exposure in rats.[2][3]

Aerosol Generation and Characterization
  • Toxin Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol.

  • Aerosol Generation: Generate the aerosol from a saline solution containing the desired concentration of this compound using a nebulizer.

  • Aerosol Characterization:

    • Concentration: Determine the aerosol concentration gravimetrically by collecting aerosol onto filters at a known flow rate.[3] Confirm this compound concentration using ELISA or LC-MS analysis of filter extracts.[2][3]

    • Particle Size: Measure the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles using a cascade impactor to ensure respirability.[3]

Animal Exposure
  • Animal Model: Use male F344 rats or a similar appropriate model.

  • Exposure System: Utilize a nose-only inhalation exposure chamber to minimize dermal and oral exposure.[2]

  • Exposure Parameters:

    • Concentrations: Expose animals to at least two different concentrations of this compound and a vehicle control (saline aerosol).

    • Duration: Set a daily exposure duration (e.g., 2 hours/day) and an overall study duration (e.g., 5 days/week for 22 days).[2]

  • Monitoring: Continuously monitor chamber temperature, humidity, and aerosol concentration during exposure.[3]

Post-Exposure Analysis
  • Clinical Observations: Record clinical signs of toxicity, body weight, and other relevant physiological parameters daily.[2]

  • Hematology and Clinical Chemistry: Collect blood samples for analysis of hematological and clinical chemistry parameters.[2]

  • Histopathology: Perform histopathological examination of the respiratory tract and other major organs.[2]

  • Immunotoxicity Assessment: Evaluate immune function through assays such as the measurement of antibody production by splenic lymphocytes.[2]

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Toxin_Prep Prepare BTX-3 Stock Solution Aerosol_Gen Generate Saline-Based Aerosol Toxin_Prep->Aerosol_Gen Aerosol_Char Characterize Aerosol (Concentration & Particle Size) Aerosol_Gen->Aerosol_Char Exposure_System Nose-Only Inhalation Chamber Aerosol_Char->Exposure_System Animal_Model Select Animal Model (e.g., F344 Rats) Animal_Model->Exposure_System Exposure_Protocol Set Exposure Parameters (Concentration, Duration) Exposure_System->Exposure_Protocol Clinical_Obs Clinical Observations & Body Weight Exposure_Protocol->Clinical_Obs Blood_Analysis Hematology & Clinical Chemistry Exposure_Protocol->Blood_Analysis Histo Histopathology Exposure_Protocol->Histo Immuno Immunotoxicity Assays Exposure_Protocol->Immuno

Figure 2: Experimental Workflow for Aerosolized BTX-3 Exposure Study.

Downstream Signaling Pathways

The persistent activation of VGSCs by this compound initiates a cascade of downstream signaling events. While the primary effect is on sodium influx, this has significant consequences for other cellular processes, including calcium homeostasis and the activation of signaling kinases.

Activation of VGSCs by brevetoxin can lead to an elevation of intracellular calcium ([Ca2+]i).[12] This can occur through various mechanisms, including the activation of N-methyl-D-aspartate (NMDA) receptors and L-type calcium channels, as well as the reversal of the Na+/Ca2+ exchanger due to high intracellular sodium.[13] The resulting increase in [Ca2+]i can then activate calcium-dependent signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in neuronal plasticity and survival.[13] Furthermore, studies have shown that brevetoxins can induce apoptosis (programmed cell death) in certain cell types, and this may be linked to the activation of caspases 3/7 and 8.[8]

BTX3 This compound VGSC VGSC Activation BTX3->VGSC Na_Influx Increased Intracellular Na+ VGSC->Na_Influx Ca_Influx Increased Intracellular Ca2+ VGSC->Ca_Influx via NMDA & L-type Ca2+ Channels Na_Influx->Ca_Influx via Na+/Ca2+ Exchanger Reversal ERK_Activation ERK1/2 Activation Ca_Influx->ERK_Activation Apoptosis Apoptosis Ca_Influx->Apoptosis Neuronal_Plasticity Neuronal Plasticity & Survival ERK_Activation->Neuronal_Plasticity Caspase_Activation Caspase 3/7 & 8 Activation Apoptosis->Caspase_Activation

References

The Role of Brevetoxin-3 in Neurotoxic Shellfish Poisoning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotoxic Shellfish Poisoning (NSP) is a significant global health and economic concern, caused by the consumption of shellfish contaminated with brevetoxins, a group of potent polyether neurotoxins. These toxins are produced by the marine dinoflagellate Karenia brevis. Brevetoxin-3 (BTX-3 or PbTx-3), a prominent type-B brevetoxin, plays a crucial role in the etiology of NSP. This technical guide provides an in-depth analysis of BTX-3, focusing on its core molecular mechanism of action, its impact on neuronal signaling pathways, and the established experimental protocols for its detection and characterization. Quantitative toxicological data are presented for comparative analysis, and key processes are visualized through detailed diagrams to support advanced research and drug development efforts.

Introduction to this compound and Neurotoxic Shellfish Poisoning

Neurotoxic Shellfish Poisoning is a foodborne illness characterized by a combination of gastrointestinal and neurological symptoms, including nausea, vomiting, paresthesia, and in severe cases, paralysis.[1][2] The causative agents are brevetoxins, which accumulate in filter-feeding shellfish that ingest toxic Karenia brevis blooms, commonly known as "red tides".[3][4] The toxins themselves are odorless, tasteless, and stable to heat and acid, making them undetectable during normal food preparation.[5]

Brevetoxins are classified into two main structural backbones, Type A and Type B. This compound (C₅₀H₇₂O₁₄, M.W. 897.1 g/mol ) is a key member of the Type B family and is frequently implicated in NSP events.[6][7][8] Its lipophilic nature allows it to readily cross cell membranes, including the blood-brain barrier, leading to potent neurological effects.[9]

Molecular Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons.[1][10] BTX-3 binds with high affinity to a specific receptor site, designated as neurotoxin receptor site 5, on the α-subunit of the VGSC.[7][11][12] This binding site is distinct from those of other well-known sodium channel modulators like tetrodotoxin.[13]

The interaction of BTX-3 with the VGSC fundamentally alters the channel's gating properties in four critical ways:

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependence of channel activation to more negative potentials. This means channels can open at normal resting membrane potential, leading to inappropriate depolarization.[7][14][15]

  • Prolonged Mean Open Time: The duration for which the channel remains in an open, ion-conducting state is significantly increased.[1][11]

  • Inhibition of Inactivation: It slows or prevents the channel's natural inactivation mechanism, resulting in a persistent influx of sodium ions (Na⁺).[1][11][14]

  • Induction of Sub-conductance States: BTX-3 can cause the channel to open to states with lower conductance than its maximal, fully open state.[11][16]

This persistent activation of VGSCs leads to a continuous influx of Na⁺, causing sustained membrane depolarization. This hyperexcitability triggers massive and uncontrolled neurotransmitter release (e.g., glutamate), leading to the downstream excitotoxicity and characteristic symptoms of NSP.[1][16][17]

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by BTX-3 binding to the VGSC.

BTX3_Signaling_Pathway cluster_membrane Cell Membrane VGSC_closed VGSC (Resting State) VGSC_open VGSC (Persistently Activated) VGSC_closed->VGSC_open BTX-3 Binding (Site 5) Na_in Sustained Na+ Influx VGSC_open->Na_in Na+ BTX3 This compound (BTX-3) BTX3->VGSC_closed Depolarization Membrane Depolarization Na_in->Depolarization NT_Release Neurotransmitter Release (e.g., Glutamate) Depolarization->NT_Release Excitotoxicity Neuronal Excitotoxicity & NSP Symptoms NT_Release->Excitotoxicity

BTX-3 molecular mechanism of action on VGSCs.

Quantitative Toxicological and Binding Data

The potency of BTX-3 has been determined through numerous in vivo and in vitro studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Toxicological Data for this compound (BTX-3) in Mice

Administration RouteMetricValueReference(s)
Intraperitoneal (i.p.)LD₅₀0.170 - 0.20 mg/kg[5][9]
Oral (Gavage)NOAEL10 µg/kg bw[18]
Oral (Gavage)LOAEL100 µg/kg bw[18]

LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level.

Table 2: In Vitro Binding and Potency of this compound (BTX-3)

Assay SystemMetricValueReference(s)
Rat Brain SynaptosomesKᴅ2.9 nM[13][16]
Rat Brain SynaptosomesBₘₐₓ6.8 pmol/mg protein[13]
Rat Cerebellar Granule NeuronsEC₅₀ (LDH Release)30.9 nM[19]
Rat Cerebellar Granule NeuronsEC₅₀ (Glutamate Release)45.3 nM[19]

Kᴅ: Dissociation constant; Bₘₐₓ: Maximum binding capacity; EC₅₀: Half maximal effective concentration.

Table 3: Brevetoxin Concentrations in Contaminated Shellfish

Shellfish SpeciesToxin(s) MeasuredConcentration RangeReference(s)
Various ClamsBrevetoxins30 - 180 µ g/serving [5]
Chione cancellataBrevetoxins (Mouse Bioassay)Up to 95.1 MU/100g[9]
Austrovenus stutchburyiBTX-3 (LC-MS/MS)Detected (quant. not specified)[8]
Perna canaliculusBTX-3 (LC-MS/MS)Detected (quant. not specified)[8]
Crassostrea gigasBTX-3 (LC-MS/MS)Detected (quant. not specified)[8]

MU: Mouse Unit. The regulatory limit is typically 20 MU/100g of shellfish tissue, equivalent to 800 µg BTX-2 eq./kg.[9][20]

Experimental Protocols for this compound Analysis

A variety of methods are employed to detect, quantify, and characterize brevetoxins in environmental samples and for research purposes. The choice of method depends on the required sensitivity, specificity, and throughput.

Mouse Bioassay

The mouse bioassay has historically been the "gold standard" and regulatory method for determining shellfish toxicity.[21][22] It measures the integrated toxicity of all brevetoxin analogues present in an extract.

  • Principle: The assay relies on observing the time to death of mice after intraperitoneal injection of a shellfish extract. The time to death is correlated with the amount of toxin, measured in Mouse Units (MU).

  • Methodology:

    • Sample Homogenization: A known weight of shellfish tissue (e.g., 100g) is blended into a homogenous mixture.[3]

    • Toxin Extraction: The homogenate is extracted with a solvent, typically diethyl ether, to isolate the lipid-soluble brevetoxins.[6][21]

    • Solvent Evaporation & Reconstitution: The ether is evaporated, and the residue is reconstituted in a vehicle suitable for injection, such as 1% Tween-60 in saline.[23]

    • Injection: A standardized volume (e.g., 1 mL) of the reconstituted extract is injected intraperitoneally into laboratory mice (e.g., Swiss Webster strain).[21]

    • Observation: The mice are observed for characteristic NSP symptoms and time of death over a defined period (e.g., 6 to 24 hours).[23]

    • Quantification: The toxicity is calculated in MU based on dose-death time curves. One MU is the amount of toxin that will kill 50% of the test animals in a given time frame.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific instrumental method that can identify and quantify individual brevetoxin analogues, including BTX-3.

  • Principle: This technique separates different toxin analogues based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their unique mass-to-charge ratios using a tandem mass spectrometer.

  • Methodology:

    • Sample Homogenization: Shellfish tissue is homogenized.[21]

    • Extraction: Toxins are extracted from the homogenate using a solvent like acetone or aqueous methanol/acetonitrile.[24][25]

    • Clean-up/Purification: The crude extract is cleaned using Solid-Phase Extraction (SPE) with a C18 cartridge to remove matrix components that could interfere with the analysis.[21][25]

    • LC Separation: The cleaned extract is injected into an HPLC system equipped with a C18 analytical column. A gradient of mobile phases (e.g., water and acetonitrile with an additive like acetic acid) is used to separate the different brevetoxins.[25]

    • MS/MS Detection: The eluent from the LC is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, where a specific precursor ion for BTX-3 (e.g., m/z 897 [M+H]⁺) is selected and fragmented, and a specific product ion (e.g., m/z 725) is monitored for quantification.[8][21]

    • Quantification: The concentration of BTX-3 is determined by comparing the peak area from the sample to a standard curve generated from certified reference materials.[21]

Workflow Visualization: Toxin Detection in Shellfish

Toxin_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Output Start Shellfish Sample Collection Homogenize Tissue Homogenization Start->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Extract Clean-up (e.g., SPE) Extract->Cleanup ELISA ELISA (Screening) Extract->ELISA For High-Throughput LCMS LC-MS/MS Analysis (Specific Analogues) Cleanup->LCMS For Quantification MBA Mouse Bioassay (Overall Toxicity) Cleanup->MBA For Bioactivity LCMS_Res Concentration (e.g., µg/kg) LCMS->LCMS_Res MBA_Res Toxicity (Mouse Units) MBA->MBA_Res ELISA_Res Toxin Presence/ Absence (Qualitative) ELISA->ELISA_Res

Workflow for the detection and analysis of brevetoxins in shellfish.
Electrophysiology (Patch-Clamp)

Patch-clamp techniques are used to directly study the effects of BTX-3 on the function of individual voltage-gated sodium channels in real-time.[11][14]

  • Principle: An ultra-fine glass micropipette forms a high-resistance seal with the membrane of an isolated neuron. This allows for the measurement of minute ionic currents flowing through a single or a small number of ion channels.

  • Methodology:

    • Cell Preparation: Neurons (e.g., dissociated rat nodose ganglia neurons or neuroblastoma cell lines) are cultured on a coverslip.[11][14]

    • Patch Formation: A micropipette filled with a conductive salt solution is pressed against a neuron to form a "gigaseal" in a cell-attached configuration.

    • Voltage Clamp: The membrane potential is clamped at a specific voltage (e.g., -50 mV).[11]

    • Toxin Application: BTX-3 (e.g., 30-500 nM) is applied to the bath solution or included in the pipette solution.[11]

    • Data Recording: The currents flowing through the sodium channels are recorded before and after toxin application.

    • Analysis: The recordings are analyzed to determine changes in channel properties, such as activation voltage, mean open time, and inactivation kinetics, revealing the direct modulatory effects of BTX-3.[11][14]

Significance for Drug Development and Research

This compound, due to its specific and potent action on VGSC site 5, serves as an invaluable pharmacological tool for several research applications:

  • Probing VGSC Structure and Function: BTX-3 helps elucidate the complex mechanisms of VGSC gating and the structure of neurotoxin binding sites.[11][12]

  • Modeling Excitotoxicity: It is used to model conditions of neuronal hyperexcitability and excitotoxicity, which are relevant to stroke, epilepsy, and neurodegenerative diseases.[7][16]

  • Assay Development: BTX-3 is a critical positive control in high-throughput screening assays designed to find new drugs that modulate sodium channel activity.[10]

The antagonism of BTX-3's effects is a key area of research. Compounds that can block or reverse the binding of brevetoxins to VGSCs could serve as potential therapeutics for NSP and other conditions involving sodium channel hyperactivity.

Conclusion

This compound is a potent neurotoxin that plays a central role in the pathophysiology of Neurotoxic Shellfish Poisoning. Its well-defined mechanism of action—the persistent activation of voltage-gated sodium channels via binding to site 5—leads to neuronal hyperexcitability and the clinical manifestations of NSP. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. A thorough understanding of BTX-3's molecular interactions and the methods used for its study is essential for improving seafood safety, managing public health risks, and leveraging its properties as a tool to explore the frontiers of neuroscience and pharmacology.

References

Brevetoxin-3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxin-3 (PbTx-3) is a potent neurotoxin belonging to the brevetoxin family of lipid-soluble polyether compounds. Produced by the marine dinoflagellate Karenia brevis, the causative agent of "red tides," PbTx-3 poses a significant threat to marine ecosystems and human health through the consumption of contaminated shellfish, leading to Neurotoxic Shellfish Poisoning (NSP). This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental methodologies for its characterization and the elucidation of its biological activity are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates the toxin's signaling pathway and relevant experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is a complex, ladder-like cyclic polyether. Its intricate structure is responsible for its high affinity and specific interaction with voltage-gated sodium channels.

PropertyValueSource
Molecular Formula C₅₀H₇₂O₁₄[1]
Molecular Weight 897.1 g/mol [1][2]
Appearance White film or crystalline solid[3]
Solubility Soluble in acetone, ethyl acetate, ethanol, and methanol.[3]
Storage Temperature -20°C

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by binding with high affinity to neurotoxin receptor site 5 on the α-subunit of voltage-gated sodium channels (VGSCs).[1][4] This binding event induces a conformational change in the channel, leading to:

  • A shift in the voltage-dependence of activation to more negative potentials: This causes the channel to open at the normal resting membrane potential.[1][4]

  • Prolongation of the mean open time: The channel remains open for a longer duration.[1]

  • Inhibition of channel inactivation: The mechanism that normally closes the channel is disrupted.[1][4]

The culmination of these effects is a persistent influx of sodium ions, leading to membrane depolarization, spontaneous and repetitive neuronal firing, and ultimately, excitotoxicity.

Brevetoxin3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ VGSC->Na_ion Persistent Influx PbTx3 This compound (PbTx-3) PbTx3->VGSC Binds to Site 5 Depolarization Membrane Depolarization Na_ion->Depolarization Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity Depolarization->Excitotoxicity

This compound signaling pathway.

Experimental Protocols

Isolation and Purification of this compound from Karenia brevis Cultures

This protocol outlines the general steps for obtaining purified this compound from laboratory cultures of its source organism.

Isolation_Workflow cluster_culture Culturing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture 1. Culture Karenia brevis in F/2 Medium Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Extract 3. Solvent Extraction (e.g., Methanol) Harvest->Extract SPE 4. Solid-Phase Extraction (SPE) (C18 Cartridge) Extract->SPE HPLC 5. Preparative HPLC (Reversed-Phase C18) SPE->HPLC Analysis 6. Purity Assessment (LC-MS/MS) HPLC->Analysis

Workflow for this compound isolation.

Methodology:

  • Karenia brevis Culturing: Cultures are grown in F/2 medium under controlled temperature (22-28°C) and light conditions.[3]

  • Harvesting and Extraction: Cells are harvested by centrifugation. The cell pellet is then extracted with a suitable solvent, such as methanol, to isolate the lipid-soluble toxins.[3]

  • Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to remove polar impurities. Brevetoxins are eluted with 100% methanol.[3]

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative reversed-phase HPLC with a C18 column. A gradient of methanol and water is typically used as the mobile phase.[3]

  • Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7][8][9]

Quantification of this compound

Several methods are available for the quantification of this compound in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and quantification of brevetoxins.[6][9]

  • Sample Preparation: Shellfish tissue is homogenized and extracted with 80% methanol in water.[2] The extract is then clarified by centrifugation.[2]

  • LC Separation: The extract is injected onto a reversed-phase C18 column.

  • MS/MS Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) mode, using specific precursor and product ion transitions for this compound (e.g., m/z 897.5 -> 725.3).[8][9]

Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput method based on the specific binding of antibodies to brevetoxins. A competitive ELISA format is commonly used, where the signal is inversely proportional to the concentration of brevetoxin in the sample.[2]

Neurotoxicity Assessment: Neuroblastoma (N2A) Cytotoxicity Assay

The N2A assay is a cell-based method to assess the neurotoxic effects of compounds that act on voltage-gated sodium channels.

  • Cell Culture: Neuro-2a cells are cultured in appropriate media.

  • Toxin Exposure: Cells are exposed to varying concentrations of this compound in the presence of ouabain and veratridine, which sensitize the cells to sodium channel activators.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. A decrease in cell viability indicates a cytotoxic effect.

Quantitative Bioactivity Data

AssayEndpointValueOrganism/SystemSource
Acute Oral Toxicity LD₅₀ (48h)>1500 µg/kg (males)Mouse[10]
Embryo Toxicity LD₅₀4 ng/eggJapanese rice fish (Oryzias latipes)
Neurotoxicity EC₅₀ (Lactate Dehydrogenase release)30.9 nMRat cerebellar granule neurons
Neurotoxicity EC₅₀ (L-glutamate release)45.3 nMRat cerebellar granule neurons
Neurotoxicity EC₅₀ (L-aspartate release)50.2 nMRat cerebellar granule neurons

Conclusion

This compound is a potent neurotoxin that serves as a critical tool for studying the function of voltage-gated sodium channels. Its well-defined mechanism of action and the availability of robust analytical and biological assays make it an important subject of study in the fields of toxicology, pharmacology, and drug development. The methodologies outlined in this guide provide a framework for the consistent and reliable investigation of this compound and its effects.

References

Brevetoxin-3: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical Properties of a Potent Marine Neurotoxin

Brevetoxin-3 (PbTx-3), a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis, represents a significant molecule of interest for researchers in toxicology, pharmacology, and drug development.[1] Its intricate ladder-like structure is responsible for its high-affinity binding to voltage-gated sodium channels, leading to persistent neuronal excitation.[1] A critical aspect for any experimental design or formulation development involving PbTx-3 is a thorough understanding of its solubility in various solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and an examination of its molecular mechanism of action.

Quantitative Solubility Data

The lipophilic nature of this compound dictates its solubility profile, exhibiting good solubility in several organic solvents while being sparingly soluble in aqueous solutions.[2][3] The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventScientific NameSolubilityCitation(s)
AcetonitrileCH₃CN30 mg/mL[2]
ChloroformCHCl₃30 mg/mL[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO30 mg/mL[2][4]
EthanolC₂H₅OH10 mg/mL[2][4]
MethanolCH₃OH30 mg/mL[2][4]
Acetone(CH₃)₂COSoluble[1][5][6]
Ethyl AcetateCH₃COOC₂H₅Soluble[1][5][6]
WaterH₂OSparingly soluble[2][5]

Experimental Protocol for Solubility Determination

While specific, standardized protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, a reliable methodology can be adapted from general practices for hydrophobic compounds and other lipophilic marine toxins. The following protocol outlines a robust approach based on the shake-flask method, a gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid form, >95% purity)[2][6]

  • Selected solvents (analytical grade)

  • Glass vials with Teflon-lined caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., methanol) to create a concentrated stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of glass vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in a constant temperature incubator (e.g., 25 °C) on an orbital shaker.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

    • Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the diluted sample and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

Mechanism of Action: Signaling Pathway

This compound exerts its neurotoxic effects by targeting and activating voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1] It binds to a specific site on the α-subunit of the channel, known as neurotoxin receptor site 5.[1] This binding event leads to a conformational change in the channel, resulting in:

  • A shift in the voltage-dependence of activation: The channel is more likely to open at normal resting membrane potentials.

  • Persistent activation and inhibition of inactivation: The channel remains open for a prolonged period, leading to a continuous influx of sodium ions.

This sustained influx of Na⁺ disrupts the normal ionic gradients across the cell membrane, causing persistent depolarization, repetitive firing of neurons, and ultimately, excitotoxicity.

Brevetoxin3_Signaling_Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) (Site 5) PbTx3->VGSC Binds to ConformationalChange Conformational Change in VGSC VGSC->ConformationalChange Induces ActivationShift Shift in Voltage-Dependence of Activation ConformationalChange->ActivationShift InactivationInhibition Inhibition of Inactivation ConformationalChange->InactivationInhibition NaInflux Persistent Na⁺ Influx ActivationShift->NaInflux InactivationInhibition->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization Leads to RepetitiveFiring Repetitive Neuronal Firing Depolarization->RepetitiveFiring Causes Excitotoxicity Excitotoxicity RepetitiveFiring->Excitotoxicity Results in

This compound signaling pathway at the voltage-gated sodium channel.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep_standards Prepare Calibration Standards (PbTx-3 in known solvent) start->prep_standards add_excess Add Excess Solid PbTx-3 to Test Solvent start->add_excess analyze Analyze by HPLC prep_standards->analyze equilibrate Equilibrate with Agitation (24-72h at constant temp.) add_excess->equilibrate separate Separate Supernatant (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm PTFE filter) separate->filter dilute Dilute Filtered Sample filter->dilute dilute->analyze quantify Quantify Concentration using Calibration Curve analyze->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

Methodological & Application

Application Note: Quantification of Brevetoxin-3 in Shellfish using LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Brevetoxin-3 (PbTx-3) in various shellfish matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Brevetoxins are potent neurotoxins produced by the dinoflagellate Karenia brevis and can accumulate in shellfish, posing a significant risk to human health through Neurotoxic Shellfish Poisoning (NSP). The described protocol provides a reliable workflow for the extraction and analysis of this compound, enabling accurate monitoring and ensuring seafood safety. The method has been validated across several shellfish species, demonstrating good recovery and reproducibility.

Introduction

Brevetoxins are a group of lipid-soluble, cyclic polyether neurotoxins that bind to voltage-gated sodium channels in nerve cells, leading to their persistent activation and causing neurological and gastrointestinal symptoms in humans.[1] Shellfish, being filter feeders, can accumulate these toxins to levels that are dangerous for human consumption. The regulatory action limit for brevetoxins in shellfish is typically 0.8 mg/kg of shellfish tissue.[2][3] Therefore, sensitive and specific analytical methods are crucial for the routine monitoring of brevetoxin levels in commercially harvested shellfish. LC/MS/MS offers high selectivity and sensitivity for the detection and quantification of these toxins. This application note provides a detailed protocol for the analysis of this compound in shellfish.

Experimental Protocols

Sample Preparation: Extraction of this compound from Shellfish Tissue

This protocol is adapted from established methods for brevetoxin extraction.[4][5]

Materials:

  • Homogenized shellfish tissue

  • Methanol (MeOH), HPLC grade

  • Water, Milli-Q or equivalent

  • 80% aqueous Methanol (v/v)

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.2 µm syringe filters

Procedure:

  • Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add 9 mL of 80% aqueous methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant into a clean 15 mL tube.

  • Repeat the extraction process on the pellet with another 9 mL of 80% aqueous methanol.

  • Combine the supernatants.

  • Filter the combined extract through a 0.2 µm syringe filter into an autosampler vial for LC/MS/MS analysis.

LC/MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 5 µm)[6]

  • Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid[6]

  • Mobile Phase B: 95:5 Methanol/Water (v/v) with 2 mM ammonium formate and 50 mM formic acid[6]

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 40°C[6]

  • Gradient:

    • 0-1 min: 30-80% B

    • 1-8 min: 80-95% B

    • 8-9 min: 95-100% B

    • 9-10 min: Hold at 100% B

    • 10-10.1 min: 100-30% B

    • 10.1-13.1 min: Re-equilibration at 30% B[6]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 897.5 [M+H]+[6][7]

  • Product Ion (m/z): 725.5[7]

  • Collision Energy and other source parameters: Optimize for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative performance of the LC/MS/MS method for this compound in various shellfish matrices based on published data.

Table 1: Method Recovery and Reproducibility for this compound in Fortified Shellfish. [2][4]

Shellfish MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Greenshell Mussel0.0573-11214-18
Eastern Oyster0.0573-11214-18
Hard Clam0.0573-11214-18
Pacific Oyster0.0573-11214-18

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound.

MethodLOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MS1.55[8]
LC-MS/MSN/A2 (as ng/g)[7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis Homogenization Shellfish Tissue Homogenization Extraction1 First Extraction with 80% MeOH Homogenization->Extraction1 Centrifugation1 Centrifugation Extraction1->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Extraction2 Second Extraction of Pellet Centrifugation1->Extraction2 Combine Combine Supernatants Supernatant1->Combine Centrifugation2 Centrifugation Extraction2->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Supernatant2->Combine Filtration Filtration (0.2 µm) Combine->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification in shellfish.

signaling_pathway cluster_membrane BTX3 This compound VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 BTX3->VGSC Binds to Activation Persistent Channel Activation VGSC->Activation Membrane Neuronal Membrane Influx Continuous Na+ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization Firing Repetitive Neuronal Firing Depolarization->Firing Symptoms Neurotoxic Symptoms Firing->Symptoms

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Discussion

The presented LC/MS/MS method provides a reliable and sensitive approach for the quantification of this compound in shellfish. The sample preparation protocol is straightforward and effective in extracting the analyte from complex matrices. The chromatographic conditions are optimized for good separation and the mass spectrometric parameters ensure high selectivity and sensitivity.

The validation data from various studies demonstrate that the method achieves satisfactory recovery and precision across different types of shellfish.[2][3][4] The reported limits of quantification are well below the regulatory action limit of 800 µg/kg, making this method suitable for routine monitoring and regulatory compliance.[8]

It is important to note that shellfish can metabolize brevetoxins into various derivatives.[9] While this application note focuses on this compound, a comprehensive risk assessment may require the monitoring of other brevetoxin analogs and their metabolites. The described method can be expanded to include other relevant toxins by optimizing the MRM transitions accordingly.

Conclusion

This application note provides a detailed and validated protocol for the quantification of this compound in shellfish by LC/MS/MS. The method is robust, sensitive, and applicable to a range of shellfish species, making it an essential tool for seafood safety monitoring programs and research laboratories.

References

Application Notes and Protocols for the Extraction of Brevetoxin-3 from Karenia brevis Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble cyclic polyether compounds are responsible for neurotoxic shellfish poisoning (NSP)[1]. Brevetoxin-3 (BTX-3), a prominent member of the brevetoxin-B family, is a critical tool in neuroscience research and drug development due to its specific mechanism of action on voltage-gated sodium channels (VGSCs)[2][3]. BTX-3 binds to site 5 on the alpha-subunit of these channels, causing them to open at normal resting potentials, which leads to persistent activation and nerve cell depolarization[1][4]. This detailed application note provides a comprehensive protocol for the extraction and purification of BTX-3 from laboratory cultures of K. brevis.

I. Culturing Karenia brevis

Successful extraction of brevetoxins begins with the healthy cultivation of Karenia brevis. The following protocol is based on the widely used F/2 medium.

Protocol 1: Culturing Karenia brevis

  • Media Preparation (F/2 Medium):

    • Begin with 1 liter of filtered (0.22 µm) natural or artificial seawater with a salinity of 25-45 Practical Salinity Units (PSU).

    • To approximately 950 mL of the seawater, aseptically add the sterile stock solutions listed in Table 1 while stirring[5].

    • Bring the final volume to 1 L with sterile seawater. Note: It is common to omit the silicate stock solution for dinoflagellates like K. brevis[5].

    • Sterilize the final medium by autoclaving or sterile filtration.

  • Inoculation and Growth Conditions:

    • Inoculate the sterile F/2 medium with a healthy starter culture of K. brevis.

    • Maintain the cultures at a temperature of 22-28 °C under a 12:12 hour light-dark cycle with a light intensity of 40–50 μmol photons/(m²·s)[5][6].

  • Harvesting:

    • Monitor cell density and harvest the culture in the late logarithmic growth phase.

    • Harvest the algal cells by centrifugation or filtration to obtain a cell paste[7]. The culture medium can be retained for the extraction of extracellular toxins.

Table 1: F/2 Medium Stock Solutions [5]

Stock SolutionComponentConcentration in Stock SolutionVolume per 1 L of Medium
NitrateNaNO₃75 g/L1 mL
PhosphateNaH₂PO₄·H₂O5 g/L1 mL
Trace MetalsNa₂EDTA·2H₂O4.36 g/L1 mL
FeCl₃·6H₂O3.15 g/L
CuSO₄·5H₂O0.01 g/L
ZnSO₄·7H₂O0.022 g/L
CoCl₂·6H₂O0.01 g/L
MnCl₂·4H₂O0.18 g/L
Na₂MoO₄·2H₂O0.006 g/L
VitaminsThiamine·HCl (Vitamin B₁)200 mg/L0.5 mL
Biotin (Vitamin H)1 mg/L
Cyanocobalamin (Vitamin B₁₂)1 mg/L

II. Extraction of this compound

Brevetoxins are found both intracellularly and extracellularly in the culture medium. The following protocols detail the extraction from both sources.

Protocol 2: Intracellular Brevetoxin Extraction

  • Cell Lysis:

    • Resuspend the harvested cell paste in 80% methanol in water or acetone[5].

    • Lyse the cells to release intracellular toxins using sonication on ice or bead beating[5].

  • Extraction:

    • After lysis, stir the cell suspension for several hours at 4°C to ensure complete extraction[5].

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the crude brevetoxin extract[5].

    • To maximize yield, repeat the extraction of the cell pellet with the same solvent and pool the supernatants[5].

Protocol 3: Extracellular Brevetoxin Extraction (from Culture Medium)

This protocol utilizes Solid-Phase Extraction (SPE) to concentrate the toxins from the culture medium.

  • SPE Cartridge Selection and Conditioning:

    • Use a C18 or a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge[5][6]. Studies have shown that HLB columns may offer higher recovery rates for some brevetoxins[6].

    • Condition the cartridge by sequentially passing 6.0 mL of methanol and then 6.0 mL of methanol/water (20:80, v/v) through it[6].

  • Sample Loading:

    • Load the K. brevis culture medium onto the conditioned SPE cartridge at a flow rate of 1 mL/min[6].

  • Washing:

    • Wash the cartridge with 3.0 mL of methanol/water (10:90, v/v) to remove polar impurities[6].

  • Elution:

    • Elute the brevetoxins with 6.0 mL of methanol containing 0.3% formic acid[6]. For C18 cartridges, 100% methanol can also be used for elution[5].

    • Collect the eluate.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled intracellular extracts and the SPE eluate under a stream of nitrogen or using a rotary evaporator[6]. The resulting dried residue is the crude brevetoxin extract.

III. Purification of this compound

The crude extract contains a mixture of brevetoxin congeners and other cellular components. High-Performance Liquid Chromatography (HPLC) is required to isolate pure BTX-3.

Protocol 4: Preparative HPLC Purification

  • System and Column:

    • Utilize a preparative HPLC system equipped with a UV detector.

    • Use a reversed-phase C18 column suitable for preparative scale separations[5].

  • Mobile Phase and Gradient:

    • A common mobile phase is a mixture of methanol and water[5]. A starting mobile phase of 85:15 methanol/water can be effective[5].

    • A shallow gradient, gradually increasing the methanol concentration, may be necessary to achieve separation of BTX-3 from other congeners like BTX-2[5]. An alternative is a gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B)[8].

  • Purification and Fraction Collection:

    • Dissolve the dried crude extract in a small volume of the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Monitor the elution profile at a suitable wavelength (e.g., 215 nm) and collect the fractions corresponding to the BTX-3 peak.

  • Purity Assessment and Final Preparation:

    • Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity of BTX-3.

    • Pool the pure fractions and evaporate the solvent to obtain purified BTX-3.

Quantitative Data

The efficiency of brevetoxin extraction can vary depending on the methodology. The following table summarizes reported recovery and concentration data.

Table 2: Brevetoxin Extraction and Concentration Data

ParameterMethod/ConditionValueReference
Extraction Efficiency (PbTx-3) C18 SPEC Disc (spiked sample)108% (RBA), 99% (RIA), 125% (N2A)[9][10]
Recovery from Culture Media (BTX-3) C18 SPE Column75.64%[6]
Recovery from Culture Media (BTX-3) HLB SPE Column72.08%[6]
Total Intracellular BTX K. brevis 165 strain6.78 - 21.53 pg/cell[9][11]
Total Extracellular BTX K. brevis 165 strain10.27 - 449.11 µg/L[9][11]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the processes described, the following diagrams illustrate the experimental workflow for BTX-3 extraction and the signaling pathway affected by brevetoxins.

experimental_workflow cluster_culture I. Culturing cluster_extraction II. Extraction cluster_purification III. Purification culture K. brevis Culture (F/2 Medium) harvest Harvest Cells (Centrifugation/Filtration) culture->harvest cell_paste Cell Paste harvest->cell_paste culture_medium Culture Medium harvest->culture_medium lysis Cell Lysis (Sonication) cell_paste->lysis spe Solid-Phase Extraction (C18/HLB Cartridge) culture_medium->spe extraction Solvent Extraction (Methanol/Acetone) lysis->extraction crude_intra Crude Intracellular Extract extraction->crude_intra crude_extra Crude Extracellular Extract spe->crude_extra pool Pool Crude Extracts crude_intra->pool crude_extra->pool hplc Preparative HPLC (C18 Column) pool->hplc pure_btx3 Purified BTX-3 hplc->pure_btx3

Caption: Experimental workflow for this compound extraction and purification.

signaling_pathway btx3 This compound (BTX-3) vgsc Voltage-Gated Sodium Channel (VGSC) - Site 5 btx3->vgsc Binds to na_influx Persistent Na+ Influx vgsc->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization Leads to ap_firing Repetitive Firing of Action Potentials depolarization->ap_firing Results in neurotoxicity Neurotoxicity ap_firing->neurotoxicity Induces

Caption: Signaling pathway of this compound action on voltage-gated sodium channels.

References

Application Notes and Protocols for Studying Neuronal Excitability with Brevetoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (PbTx-3) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. As a lipid-soluble polyether, PbTx-3 selectively targets voltage-gated sodium channels (VGSCs), crucial components in the generation and propagation of action potentials in excitable cells like neurons.[1] Its specific mechanism of action makes it an invaluable tool for researchers studying neuronal excitability, ion channel function, and the molecular basis of neurotoxicity.

This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research. It is intended to guide researchers in designing and executing experiments to investigate neuronal excitability and related cellular processes.

Mechanism of Action

This compound binds with high affinity to site 5 on the alpha-subunit of VGSCs.[2][3] This binding event does not block the channel but rather modifies its gating properties, leading to persistent activation.[1] The primary effects of PbTx-3 on VGSCs are:

  • Shift in Voltage-Dependence of Activation: PbTx-3 causes the channel to open at more negative membrane potentials, increasing the likelihood of channel opening at resting membrane potential.[2][4]

  • Prolongation of Mean Open Time: The toxin extends the duration for which the channel remains in the open, conductive state.[3][4]

  • Inhibition of Inactivation: PbTx-3 hinders the normal inactivation process of the VGSC, leading to a persistent influx of sodium ions.[3][4]

Collectively, these actions result in membrane depolarization, an increase in neuronal excitability, and in some cases, excitotoxicity.[4][5]

Applications in Neuroscience Research

  • Probing VGSC Function: PbTx-3 serves as a specific pharmacological tool to investigate the structure-function relationship of VGSC site 5 and its role in channel gating.

  • Modeling Neuronal Hyperexcitability: By inducing a state of persistent neuronal firing, PbTx-3 can be used in vitro and in vivo to model conditions of neuronal hyperexcitability, such as epilepsy.

  • Investigating Neurotransmitter Release: The sustained depolarization caused by PbTx-3 triggers the release of neurotransmitters, such as glutamate, allowing for the study of the mechanisms of synaptic transmission and plasticity.[5]

  • Screening for VGSC Modulators: PbTx-3 can be used as a positive control in high-throughput screening assays to identify novel compounds that modulate VGSC activity.

  • Studying Downstream Signaling Cascades: The influx of sodium and subsequent depolarization activates various downstream signaling pathways, including calcium influx and activation of protein kinases, which can be dissected using PbTx-3.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on neuronal properties.

Table 1: Electrophysiological Effects of this compound on Voltage-Gated Sodium Channels

ParameterCell Type/ChannelThis compound ConcentrationEffectReference
Activation Voltage (V1/2) Human Nav1.61 nM-7.3 ± 1.8 mV hyperpolarizing shift[6]
Inactivation Voltage (V1/2) Human Nav1.61 nMSignificant shift to more negative potentials (-46.8 ± 1.8 mV to -62.1 ± 3.9 mV)[6]
Peak Inward Sodium Current (INa) Human Nav1.61 nMNo significant decrease[6]
IC50 (Inhibition of INa) Human Nav1.6202 nM (95% CI: 55.3 to 6000 nM)[6]
Single-Channel Conductance Rat Nodose Ganglion Neurons30-500 nMTwo sub-conductance states observed (10.7 pS and 21.2 pS)[3]

Table 2: Effects of this compound on Neuronal Viability and Neurotransmitter Release

ParameterCell/Tissue TypeThis compound ConcentrationEffectReference
Neuronal Degeneration Mouse Retrosplenial Cortex (in vivo, inhalation)278-312 µg/m³Induced neuronal degeneration[5]
Glutamate Release Rat Cerebellar Granule NeuronsNot specifiedMediates neurotoxic response[5]
Substance P Release Sensory Neurons1 µMConcentration-dependent release

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Sodium Channel Activity

This protocol is a standard method for directly measuring the ion flow through sodium channels in response to PbTx-3.

Materials:

  • Cultured cells expressing the desired VGSC subtype (e.g., HEK293 cells, primary neurons).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.[4]

  • Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.[4]

  • This compound stock solution (in DMSO).

Methodology:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[4]

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure all sodium channels are in a closed state.[4]

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.[4]

    • Record the peak inward sodium current at each voltage step.

  • Application of this compound:

    • Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 100 nM).[4]

    • Incubate for a sufficient period (typically a few minutes) to allow the toxin to bind.

  • Post-Toxin Recording: Repeat the voltage-step protocol from step 4.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step before and after the application of PbTx-3.

    • Analyze the voltage-dependence of activation and inactivation by fitting the normalized current-voltage relationship with a Boltzmann function.

Calcium Imaging to Measure Changes in Intracellular Calcium

This protocol allows for the visualization of changes in intracellular calcium concentration ([Ca²⁺]i) following PbTx-3 application, which is a downstream consequence of VGSC activation and membrane depolarization.

Materials:

  • Cultured neurons (e.g., primary dorsal root ganglion neurons).

  • Glass-bottom imaging dishes.

  • Fluorescent calcium indicator (e.g., Fura-2/AM).

  • Fluorescence microscope with an imaging system capable of ratiometric imaging.

  • Recording buffer (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 glucose, pH 7.45.

  • This compound stock solution (in DMSO).

Methodology:

  • Cell Plating: Plate neurons on poly-L-lysine coated glass-bottom dishes.

  • Dye Loading:

    • Incubate the cells with 4 µM Fura-2/AM in recording buffer for 30 minutes at 37°C.

    • Wash the cells with recording buffer to remove excess dye.

  • Baseline Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline ratiometric images of calcium signals (340/380 nm excitation).

  • Application of this compound:

    • Carefully add this compound to the recording buffer to achieve the final desired concentration.

  • Time-Lapse Imaging:

    • Immediately begin acquiring a time-lapse series of ratiometric images to capture the change in [Ca²⁺]i over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of fluorescence intensities (F340/F380) over time for each ROI.

    • Quantify the peak change in [Ca²⁺]i and the dynamics of the calcium response.

Neurotransmitter Release Assay (Glutamate)

This protocol provides a method to quantify the release of glutamate from neuronal cultures following stimulation with this compound.

Materials:

  • Primary cortical or hippocampal neuron cultures.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution (in DMSO).

  • Glutamate assay kit (commercially available, e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit).

  • Microplate reader.

Methodology:

  • Cell Culture: Culture primary neurons in multi-well plates until a mature synaptic network has formed.

  • Pre-incubation:

    • Gently wash the cells twice with pre-warmed HBSS.

    • Add fresh HBSS to each well and incubate for 10-30 minutes at 37°C to establish a baseline.

  • Stimulation:

    • Remove the pre-incubation HBSS.

    • Add HBSS containing the desired concentration of this compound to the experimental wells. For control wells, add HBSS with the vehicle (DMSO).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection:

    • Carefully collect the conditioned media from each well.

    • Centrifuge the samples to pellet any cellular debris and transfer the supernatant to a new tube. Samples can be stored at -80°C for later analysis.

  • Glutamate Quantification:

    • Follow the manufacturer's instructions for the chosen glutamate assay kit.

    • Typically, this involves preparing a standard curve with known glutamate concentrations and incubating the samples with a reaction mixture.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of glutamate in each sample using the standard curve.

    • Normalize the glutamate release to the total protein content in each well (determined by a BCA assay, for example) to account for variations in cell number.

Visualizations

Brevetoxin_Signaling_Pathway cluster_effects PbTx3 This compound VGSC Voltage-Gated Sodium Channel (Site 5) PbTx3->VGSC binds to Activation Shift in Activation (more negative) VGSC->Activation OpenTime Prolonged Open Time VGSC->OpenTime Inactivation Inhibition of Inactivation VGSC->Inactivation Na_Influx Persistent Na+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Firing Increased Action Potential Firing Depolarization->AP_Firing Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Depolarization->Ca_Influx NT_Release Neurotransmitter Release (e.g., Glutamate) AP_Firing->NT_Release Ca_Influx->NT_Release Excitotoxicity Neuronal Excitotoxicity NT_Release->Excitotoxicity

Caption: Signaling pathway of this compound's effect on neuronal excitability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation Cell_Culture Neuronal Cell Culture (e.g., primary neurons, HEK293) Experiment_Choice Select Experiment Cell_Culture->Experiment_Choice Patch_Clamp Patch-Clamp Electrophysiology Experiment_Choice->Patch_Clamp VGSC Currents Calcium_Imaging Calcium Imaging Experiment_Choice->Calcium_Imaging [Ca2+]i NT_Assay Neurotransmitter Release Assay Experiment_Choice->NT_Assay Neurotransmitter Release Data_Analysis Analyze Data Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis NT_Assay->Data_Analysis Electro_Analysis Analyze Current-Voltage Relationships Data_Analysis->Electro_Analysis Calcium_Analysis Quantify [Ca2+]i Changes Data_Analysis->Calcium_Analysis NT_Analysis Quantify Neurotransmitter Concentration Data_Analysis->NT_Analysis Interpretation Interpret Results Electro_Analysis->Interpretation Calcium_Analysis->Interpretation NT_Analysis->Interpretation

Caption: General experimental workflow for studying neuronal excitability with this compound.

References

Brevetoxin-3: A Powerful Tool for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (PbTx-3) is a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis. It is a lipid-soluble molecule that selectively targets voltage-gated sodium channels (VGSCs), making it an invaluable tool in neuropharmacology for investigating neuronal excitability, ion channel function, and the pathophysiology of various neurological disorders. PbTx-3 is a derivative of brevetoxin-2 (PbTx-2), the most abundant brevetoxin, and is frequently utilized in research due to its stability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacological research.

Mechanism of Action

This compound binds with high affinity to neurotoxin receptor site 5 on the α-subunit of voltage-gated sodium channels.[2][3] This binding has several key consequences for channel gating and neuronal function:

  • Shift in Voltage-Dependence of Activation: PbTx-3 causes the VGSC to open at more negative membrane potentials, meaning that a smaller depolarization is required to activate the channel.[2][3][4]

  • Prolongation of Mean Open Time: The toxin increases the duration for which the channel remains in the open state, allowing for a greater influx of sodium ions.[2][3]

  • Inhibition of Inactivation: PbTx-3 inhibits the fast inactivation mechanism of the VGSC, leading to persistent channel activation.[2][3][4][5]

Collectively, these effects result in a sustained influx of Na+, leading to membrane depolarization and an increase in neuronal excitability.[2] This persistent activation can be harnessed to study the downstream consequences of enhanced sodium channel activity in various neuronal preparations.

Applications in Neuropharmacology

This compound's unique mechanism of action makes it a versatile tool for a range of neuropharmacological applications:

  • Probing VGSC Function and Structure: As a site-5 specific ligand, PbTx-3 can be used to map the structure and function of this particular binding site on the VGSC α-subunit.[4][6] Studies using PbTx-3 and its derivatives have provided insights into the mechanics of voltage-sensitive Na+ channel gating.[3]

  • Positive Control in High-Throughput Screening: In drug discovery, PbTx-3 serves as a reliable positive control in assays designed to screen for compounds that modulate sodium channel activity, such as fluorescence-based membrane potential assays.[2]

  • Investigating Neurological Disorders: By inducing neuronal hyperexcitability, PbTx-3 can be used to model conditions characterized by excessive neuronal firing, such as epilepsy. Furthermore, research has explored the potential of brevetoxin derivatives in promoting neuronal growth and for the treatment of neurodegenerative diseases and injuries.[7] Studies have also shown that epicortical application of brevetoxin-2 (a closely related compound) can promote neural repair and functional recovery after ischemic stroke in mice.[8]

  • Studying Neurotransmitter Release: The depolarization caused by PbTx-3 can trigger the release of neurotransmitters, allowing researchers to investigate the mechanisms of synaptic transmission and its modulation.

  • Synergistic Effect Studies: The co-application of this compound with other toxins, such as ciguatoxins which also bind to site 5, can reveal synergistic effects on VGSC function, providing a deeper understanding of toxin interactions and channel modulation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental paradigms.

Table 1: In Vitro Electrophysiology Data

ParameterPreparationValueReference
Effective ConcentrationRat nodose ganglia neurons (patch-clamp)30-500 nM[3]
Single Channel ConductancesRat nodose ganglia neurons (patch-clamp)10.7 pS and 21.2 pS[3]
Reversal PotentialRat nodose ganglia neurons (patch-clamp)~+60 mV[3]
V1/2 of Inactivation ShiftHuman VGSC (HEK293 cells)-62.1 ± 3.9 mV (at 1 nM) from -46.8 ± 1.8 mV (control)[5]

Table 2: In Vivo Toxicology Data (Mouse)

Administration RouteDose RangeObserved EffectsReference
Oral Gavage100 - 1500 µg/kgDose-dependent decrease in body temperature, reduced muscle activity, weight loss. Males more sensitive.[9][10]
Inhalation278-312 µg/m³ (2-4 hours over 2 days)Neuronal degeneration in the retrosplenial cortex.[11]

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology on Dissociated Neurons

This protocol is based on methodologies used to study the effects of PbTx-3 on single sodium channel currents in rat sensory neurons.[3]

1. Cell Preparation: a. Dissociate nodose ganglia from neonatal rats using standard enzymatic and mechanical dispersion techniques. b. Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated glass coverslips) and culture overnight.

2. Electrophysiological Recording: a. Use a patch-clamp amplifier and data acquisition system. b. Prepare a pipette solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.4 with CsOH. c. Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH. d. Establish a cell-attached patch-clamp configuration. e. Apply voltage-clamp protocols to elicit sodium currents. For studying PbTx-3 effects, a holding potential of -50 mV can be used to observe steady-state single-channel activity.[3]

3. Application of this compound: a. Prepare a stock solution of PbTx-3 in a suitable solvent (e.g., ethanol). b. Dilute the stock solution in the external recording solution to final concentrations ranging from 30 to 500 nM.[3] c. Apply the PbTx-3 containing solution to the patched neuron via a perfusion system.

4. Data Analysis: a. Measure single-channel current amplitudes and durations. b. Construct current-voltage (I-V) relationships to determine slope conductances. c. Analyze the voltage-dependence of activation and inactivation before and after PbTx-3 application.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This protocol is a generalized method for high-throughput screening of compounds that modulate sodium channel activity, using PbTx-3 as a positive control.[2]

1. Cell Preparation: a. Plate cells expressing the target voltage-gated sodium channel in a 96- or 384-well microplate. b. Culture the cells overnight to allow for adherence.

2. Loading with Voltage-Sensitive Dye: a. Prepare a working solution of a suitable fluorescent membrane potential dye according to the manufacturer's instructions. b. Remove the culture medium from the wells and add the dye solution. c. Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

3. Compound Addition: a. Prepare serial dilutions of test compounds. b. Prepare a positive control solution of this compound at a concentration known to elicit a strong depolarizing response (e.g., 100 nM - 1 µM). c. Prepare a negative control (vehicle) and a maximum depolarization control (e.g., high potassium solution). d. Add the compounds, PbTx-3, and controls to the respective wells.

4. Fluorescence Measurement: a. Place the microplate in a fluorescence plate reader equipped with the appropriate excitation and emission filters for the chosen dye. b. Measure the fluorescence intensity before and after the addition of compounds at specified time points.

5. Data Analysis: a. Calculate the change in fluorescence for each well. b. Normalize the data to the negative and positive controls. c. Generate concentration-response curves for test compounds and determine EC50 or IC50 values.

Protocol 3: In Vivo Administration and Behavioral Assessment in Mice

This protocol is based on studies investigating the acute toxic effects of orally administered PbTx-3 in mice.[9][10]

1. Animal Handling and Housing: a. Use adult mice (specify strain, e.g., BALB/c) of a single sex or both, depending on the experimental design. b. House the animals under standard laboratory conditions with ad libitum access to food and water. c. Allow for an acclimatization period before the experiment.

2. Toxin Preparation and Administration: a. Prepare a stock solution of PbTx-3 in a vehicle suitable for oral administration (e.g., 30% ethanol in saline).[11] b. Prepare dilutions to achieve the desired doses (e.g., 100 to 1500 µg/kg body weight).[10] c. Administer the PbTx-3 solution or vehicle control to the mice via oral gavage.

3. Monitoring and Behavioral Assessment: a. Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 48 hours.[9] b. Monitor for clinical signs of toxicity, including changes in posture, activity, and the presence of tremors or convulsions.[10] c. Measure body weight and body temperature at baseline and at specified time points post-administration. d. Perform a grip strength test to assess muscle activity.

4. Data Analysis: a. Compare the changes in body weight, body temperature, and muscle strength between the control and PbTx-3 treated groups using appropriate statistical tests. b. Note the onset, duration, and severity of any observed clinical signs.

Visualizations

Brevetoxin3_Signaling_Pathway cluster_membrane Cell Membrane cluster_channel VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (intracellular) VGSC->Na_in Depolarization Membrane Depolarization VGSC->Depolarization Persistent Na+ Influx Na_out Na+ (extracellular) Na_out->VGSC PbTx3 This compound PbTx3->VGSC Binds to Site 5 AP_Firing Increased Action Potential Firing Depolarization->AP_Firing NT_Release Neurotransmitter Release AP_Firing->NT_Release

Caption: Signaling pathway of this compound action on a neuron.

Experimental_Workflow_Patch_Clamp start Start: Prepare Dissociated Neurons establish_patch Establish Cell-Attached Patch-Clamp Configuration start->establish_patch record_baseline Record Baseline Sodium Currents establish_patch->record_baseline apply_pbtx3 Apply this compound (30-500 nM) record_baseline->apply_pbtx3 record_post Record Post-Application Sodium Currents apply_pbtx3->record_post analyze_data Analyze Data: - Channel open time - Conductance - Voltage-dependence record_post->analyze_data end End: Characterize PbTx-3 Effects analyze_data->end

Caption: Workflow for patch-clamp analysis of this compound effects.

Logical_Relationship_Neurotoxicity PbTx3_Exposure This compound Exposure (e.g., Inhalation, Ingestion) VGSC_Activation Persistent VGSC Activation in CNS PbTx3_Exposure->VGSC_Activation Hyperexcitability Neuronal Hyperexcitability VGSC_Activation->Hyperexcitability Excitotoxicity Excitotoxicity & Neuronal Stress Hyperexcitability->Excitotoxicity Neurological_Symptoms Neurological Symptoms (e.g., tremors, seizures) Hyperexcitability->Neurological_Symptoms Neuronal_Degeneration Neuronal Degeneration (e.g., in Retrosplenial Cortex) Excitotoxicity->Neuronal_Degeneration

Caption: Logical flow from this compound exposure to neurotoxicity.

References

Solid-Phase Extraction Methods for Brevetoxin-3 Cleanup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of Brevetoxin-3 (BTX-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis. The following sections offer a comprehensive guide to sample preparation, SPE methodologies, and data interpretation, aimed at facilitating reliable and efficient purification of BTX-3 for research, monitoring, and drug development purposes.

Introduction

This compound (BTX-3), a member of the brevetoxin family of lipid-soluble polyether toxins, poses a significant threat to marine ecosystems and human health through neurotoxic shellfish poisoning (NSP).[1] Accurate detection and quantification of BTX-3 in various matrices, including algal cultures, shellfish tissues, and environmental samples, are crucial for public health and toxicological studies. Solid-phase extraction is a widely employed technique for the cleanup and concentration of brevetoxins prior to analytical determination by methods such as liquid chromatography-mass spectrometry (LC-MS).[2][3] This document outlines established SPE protocols using various sorbents for effective BTX-3 isolation.

Data Presentation: Quantitative Performance of SPE Methods

The selection of an appropriate SPE sorbent is critical for achieving high recovery and purity of BTX-3. The following table summarizes the reported recovery rates for BTX-3 and related brevetoxins using different SPE cartridges and sample matrices.

ToxinSPE SorbentMatrixAverage Recovery (%)Reference
This compound (BTX-3)C18K. brevis Culture Media75.64[4]
This compound (BTX-3)Hydrophilic-Lipophilic Balance (HLB)K. brevis Culture Media72.08[4]
This compound (PbTx-3)C18 SPEC DiscsSpiked Seawater108 (RBA), 99 (RIA), 125 (N2A)[2]
This compound (PbTx-3)Strata-XShellfish (Greenshell mussel, eastern oyster, hard clam, Pacific oyster)73 - 112[5]
Brevetoxin-2 (PbTx-2)C18K. brevis Culture Media57.95[4]
Brevetoxin-2 (PbTx-2)Hydrophilic-Lipophilic Balance (HLB)K. brevis Culture Media82.36[4]
Brevetoxin-1 (BTX-1)C18K. brevis Culture Media50.31[4]
Brevetoxin-1 (BTX-1)Hydrophilic-Lipophilic Balance (HLB)K. brevis Culture Media74.61[4]

RBA: Receptor Binding Assay, RIA: Radioimmunoassay, N2A: Neuroblastoma Cytotoxicity Assay

Experimental Protocols

This section provides detailed step-by-step protocols for the solid-phase extraction of this compound from different sample matrices.

Protocol 1: SPE Cleanup of this compound from Karenia brevis Cultures

This protocol is adapted for the purification of BTX-3 from crude extracts of K. brevis cultures.

Materials:

  • C18 or Strata-X SPE cartridges[6]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Crude brevetoxin extract (dissolved in a low percentage of methanol)

Procedure:

  • Cartridge Conditioning: Sequentially pass methanol and then water through the SPE cartridge to activate the stationary phase.[6]

  • Sample Loading: Dilute the crude extract with water to a final methanol concentration of approximately 20%. Load the diluted extract onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.[6]

  • Elution: Elute the brevetoxins with 100% methanol.[6]

  • Solvent Evaporation: Collect the eluate and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., methanol for LC-MS).[7]

Protocol 2: SPE Cleanup of this compound from Shellfish Tissue

This protocol is designed for the extraction and cleanup of BTX-3 from homogenized shellfish tissue.

Materials:

  • C18, Strata-X, or HLB SPE cartridges[5][8]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (optional, for extraction)

  • Homogenized shellfish tissue

Procedure:

  • Extraction:

    • Weigh 2 g of homogenized shellfish tissue into a centrifuge tube.[7]

    • Add 8 mL of 80% methanol in water.[7]

    • Vortex vigorously for 2 minutes and centrifuge.[7]

    • Collect the supernatant. Re-extract the pellet with another 8 mL of 80% methanol, vortex, and centrifuge again.[7]

    • Combine the supernatants.[7]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[7]

  • Sample Loading: Dilute the combined supernatant with water to a final methanol concentration of 25%. Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[7]

  • Washing: Wash the cartridge with 5 mL of 25% methanol in water to remove polar interferences.[7]

  • Elution: Elute the toxins with 10 mL of methanol.[7]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of methanol for LC-MS/MS analysis.[7]

Visualizations

The following diagrams illustrate the experimental workflows for the described SPE protocols.

SPE_Workflow_Culture start Crude Extract from K. brevis Culture conditioning SPE Cartridge Conditioning (Methanol -> Water) loading Sample Loading (~20% Methanol) conditioning->loading washing Wash with Low % Methanol (Remove Polar Impurities) loading->washing elution Elution with 100% Methanol washing->elution evaporation Solvent Evaporation elution->evaporation end Purified this compound evaporation->end

Caption: SPE Workflow for this compound from K. brevis Culture.

SPE_Workflow_Shellfish start Homogenized Shellfish Tissue extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation dilution Dilution to 25% Methanol centrifugation->dilution loading Sample Loading dilution->loading conditioning SPE Cartridge Conditioning (Methanol -> Water) conditioning->loading washing Wash with 25% Methanol (Remove Polar Interferences) loading->washing elution Elution with 100% Methanol washing->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution end BTX-3 for LC-MS/MS Analysis reconstitution->end

Caption: SPE Workflow for this compound from Shellfish Tissue.

Conclusion

The solid-phase extraction methods detailed in this document provide robust and effective means for the cleanup and concentration of this compound from various matrices. The choice of SPE sorbent and the specific protocol should be guided by the sample matrix and the desired analytical outcome. The provided quantitative data and step-by-step protocols, along with the visual workflows, offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important marine neurotoxin. Subsequent analysis by sensitive techniques such as LC-MS/MS is recommended for accurate quantification of BTX-3.[3]

References

Application Notes and Protocols for High-Throughput Screening of Brevetoxin-3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for high-throughput screening (HTS) assays designed to identify antagonists of Brevetoxin-3 (BTX-3). This compound is a potent neurotoxin that binds to and activates voltage-gated sodium channels (VGSCs), leading to persistent neuronal firing and neurotoxicity.[1][2] The development of effective antagonists is crucial for mitigating the harmful effects of brevetoxin exposure.

Introduction to this compound and its Mechanism of Action

This compound, a member of the brevetoxin family of polyether toxins produced by the dinoflagellate Karenia brevis, exerts its toxic effects by binding to site 5 on the α-subunit of VGSCs.[1][3] This binding event leads to a conformational change in the channel, resulting in:

  • A hyperpolarizing shift in the activation voltage, causing the channel to open at normal resting membrane potentials.[2]

  • Inhibition of channel inactivation, leading to a prolonged mean open time.[1]

  • Persistent influx of Na+ ions, causing continuous nerve cell firing and depolarization.[4]

This sustained neuronal activity is the underlying cause of the neurotoxic effects observed in brevetoxin poisoning. The persistent depolarization can also lead to downstream cellular consequences, including an increase in intracellular Ca2+ levels and the activation of signaling cascades such as the ERK1/2 pathway.[1][5]

High-Throughput Screening (HTS) Assays for BTX-3 Antagonists

Several HTS methodologies are suitable for identifying and characterizing BTX-3 antagonists. These assays can be broadly categorized as cell-based functional assays and receptor binding assays.

Cell-Based Functional Assays

Cell-based assays are crucial for identifying functional antagonists that can counteract the effects of BTX-3 in a cellular context.

The Neuro-2a mouse neuroblastoma cell line is widely used for screening compounds that modulate VGSC activity.[6][7] These cells are sensitized to VGSC activators by treatment with ouabain (a Na+/K+-ATPase inhibitor) and veratridine (another VGSC activator).[6] BTX-3 enhances the cytotoxicity induced by ouabain and veratridine, and antagonists can be identified by their ability to rescue the cells.

Experimental Workflow: Neuro-2a Cytotoxicity Assay

cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout A Seed Neuro-2a cells in 96-well plates B Incubate for 24h to allow attachment A->B C Add test compounds (potential antagonists) B->C D Add Ouabain, Veratridine, and BTX-3 C->D E Incubate for 19-24h D->E F Add MTT reagent E->F G Incubate for 1-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the Neuro-2a cytotoxicity assay.

Protocol: Neuro-2a Cytotoxicity Assay

  • Cell Seeding: Seed Neuro-2a cells in a 96-well microplate at a density of 100,000 cells/well in 200 µL of culture medium. Incubate for approximately 24 hours to allow for cell attachment.[6]

  • Compound Addition: Add various concentrations of the test compounds (potential antagonists) to the wells.

  • Toxin Addition: Add a mixture of ouabain, veratridine, and BTX-3 to the wells. Final concentrations should be optimized, but starting points can be around 100/10 µM for ouabain/veratridine and an EC50 concentration of BTX-3.[6]

  • Incubation: Incubate the plate for an additional 19 to 24 hours.[8]

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to control wells (cells treated with ouabain/veratridine but without BTX-3). Plot the percentage of viability against the antagonist concentration to determine the IC50 value.

This assay utilizes voltage-sensitive dyes to measure changes in cell membrane potential in real-time using a system like the Fluorometric Imaging Plate Reader (FLIPR).[10][11] BTX-3 causes depolarization, leading to a change in fluorescence. Antagonists will inhibit this BTX-3-induced depolarization.

Experimental Workflow: FLIPR Membrane Potential Assay

cluster_prep Preparation cluster_assay Assay on FLIPR cluster_analysis Data Analysis A Plate cells expressing VGSCs B Load cells with membrane potential dye A->B C Add test compounds (antagonists) B->C D Add BTX-3 to induce depolarization C->D E Monitor fluorescence change D->E F Calculate fluorescence intensity change E->F G Determine IC50 of antagonists F->G

Caption: Workflow for the FLIPR membrane potential assay.

Protocol: Fluorescence-Based Membrane Potential Assay

  • Cell Plating: Plate cells stably expressing the target VGSC subtype in 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.[12]

  • Dye Loading: Remove the culture medium and add the membrane potential dye loading buffer to each well. Incubate for 30-60 minutes at 37°C.[11][12]

  • Compound Addition: Place the plate in the FLIPR instrument. Add the test compounds (potential antagonists) to the wells and incubate for a predetermined time.

  • BTX-3 Addition and Measurement: Add BTX-3 to the wells to stimulate depolarization. The FLIPR system will simultaneously monitor the change in fluorescence intensity over time.[10]

  • Data Analysis: The change in fluorescence is proportional to the change in membrane potential. The inhibitory effect of the antagonists is determined by their ability to reduce the BTX-3-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.

Receptor Binding Assays

These assays measure the ability of a test compound to compete with a labeled brevetoxin for binding to site 5 on the VGSC.

This is a classic and robust method that uses a radiolabeled brevetoxin, typically [3H]PbTx-3, as the ligand.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting A Prepare synaptosomes from rat brain B Determine protein concentration A->B C Incubate synaptosomes with [3H]PbTx-3 and test compounds B->C D Incubate to equilibrium C->D E Rapid vacuum filtration D->E F Wash filters to remove unbound ligand E->F G Measure radioactivity with scintillation counter F->G

Caption: Workflow for the radioligand binding assay.

Protocol: [3H]PbTx-3 Competitive Radioligand Binding Assay

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation. Resuspend the final pellet in an appropriate assay buffer.[13]

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay buffer

    • Test compound at various concentrations

    • [3H]PbTx-3 (at a concentration near its Kd)

    • Synaptosome preparation[14][15]

  • Incubation: Incubate the plate for 60 minutes at 4°C with gentle agitation to reach binding equilibrium.[13]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the synaptosomes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound [3H]PbTx-3.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled BTX-3) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[16]

Data Presentation

Quantitative data from HTS assays for BTX-3 antagonists should be summarized for easy comparison.

CompoundAssay TypeCell/Tissue SourceMeasured ParameterValue (nM)Reference
This compound (PbTx-3)Radioligand BindingRat brain synaptosomesKi~1-5[17]
This compound (PbTx-3)Neuro-2a CytotoxicityMouse NeuroblastomaEC505800 (5.8 ng/mL)[6]
β-Naphthoyl-BrevetoxinRadioligand BindingRat brain synaptosomesKi~2-4[17]
Diphenyl acetic acid-PbTxRadioligand BindingRat brain synaptosomesKi0.5 - 4.6[17]
Quinoline-3-carboxylic acid-PbTxRadioligand BindingRat brain synaptosomesKi0.5 - 4.6[17]

Assay Validation

For HTS assays, it is critical to determine the robustness and suitability for screening large compound libraries. The Z'-factor is a statistical parameter used for this purpose.

Z'-Factor Calculation:

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., BTX-3 alone).

  • SDneg and Meanneg are the standard deviation and mean of the negative control (e.g., vehicle).

Interpretation of Z'-Factor:

  • Z' > 0.5: Excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: Marginal assay, may require optimization.

  • Z' < 0: Unsuitable assay for HTS.

Signaling Pathway of this compound and Potential Antagonist Intervention Points

The primary action of BTX-3 is the persistent activation of VGSCs. Antagonists can interfere with this process at several levels.

Signaling Pathway: this compound Action and Antagonist Intervention

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_downstream Downstream Effects VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ VGSC->Na_ion Persistent Na+ Influx BTX3 This compound BTX3->VGSC Binds to Site 5 Antagonist Antagonist Antagonist->VGSC Competitive Inhibition Depolarization Membrane Depolarization Na_ion->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx ERK_activation ERK1/2 Activation Ca_influx->ERK_activation Neurotoxicity Neurotoxicity ERK_activation->Neurotoxicity

Caption: BTX-3 signaling and points of antagonist intervention.

This diagram illustrates that BTX-3 binds to VGSCs, leading to a cascade of events culminating in neurotoxicity. Potential antagonists can act by:

  • Competitive Inhibition: Directly competing with BTX-3 for binding to site 5 on the VGSC. This is the mechanism detected by receptor binding assays.

  • Allosteric Modulation: Binding to a different site on the VGSC to prevent the conformational change induced by BTX-3.

  • Channel Blockade: Physically obstructing the channel pore to prevent Na+ influx, even in the presence of BTX-3.

  • Downstream Inhibition: Targeting downstream signaling components, such as calcium channels or the ERK1/2 pathway, to mitigate the toxic effects of BTX-3. Cell-based functional assays are essential for identifying antagonists that act through these various mechanisms.

References

Application Notes and Protocols for the Detection of Brevetoxin-3 in Human Urine and Serum

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of Brevetoxin-3 (PbTx-3), a potent neurotoxin, in human urine and serum. The protocols are intended for researchers, scientists, and drug development professionals engaged in toxicology studies, environmental exposure monitoring, and clinical research.

Introduction

Brevetoxins are a group of cyclic polyether neurotoxins produced by the dinoflagellate Karenia brevis. Human exposure to these toxins, primarily through the consumption of contaminated shellfish or inhalation of aerosolized toxins during harmful algal blooms (red tides), can lead to Neurotoxic Shellfish Poisoning (NSP). PbTx-3 is a significant analogue of the brevetoxin family. Accurate and sensitive detection of PbTx-3 and its metabolites in human biological fluids like urine and serum is crucial for diagnosing NSP, assessing exposure levels, and understanding the toxin's pharmacokinetics. The two primary methods for the detection of PbTx-3 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

Brevetoxins exert their toxic effects by binding to voltage-gated sodium channels (VGSCs) in nerve cells. PbTx-3 has a high affinity for site 5 on the alpha subunit of these channels. This binding leads to the channels remaining open for a longer period, disrupting normal neurological processes by causing a persistent activation of nerve cells, leading to uncontrolled nerve firing.[1]

Brevetoxin3_Signaling_Pathway cluster_neuron Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ VGSC->Na_ion Prolonged Opening Depolarization Persistent Depolarization Na_ion->Depolarization Continuous Influx Neurotransmission Altered Neurotransmission Depolarization->Neurotransmission PbTx3 This compound (PbTx-3) PbTx3->VGSC Binds to Site 5

Caption: this compound signaling pathway in a neuron.

Quantitative Data Summary

The following tables summarize the quantitative data for the detection of this compound using ELISA and LC-MS/MS methods.

Table 1: ELISA Method Performance for PbTx-3 in Human Plasma [2][3]

ParameterValue
Quantitative Range0.0400 – 2.00 ng/mL
Limit of Detection (LOD)<0.0400 ng/mL
Inter- and Intraday Accuracy94.0% – 109%
Relative Standard Deviation (RSD)<20%

Table 2: LC-MS/MS Method Performance for Marine Toxins (representative for Brevetoxins) [4]

ParameterValue
Limit of Detection (LOD)0.05 – 91.2 ng/L
Recovery74% – 122%
Intraday Precision (RSD)<14.9%

Experimental Protocols

Protocol 1: Detection of this compound in Human Serum/Plasma by Competitive ELISA

This protocol is adapted from a validated method using a commercial ELISA kit for the quantification of PbTx-3 in human plasma.[2][3]

1.1. Materials

  • Human serum or plasma samples

  • Commercial Brevetoxin ELISA kit

  • PbTx-3 standard

  • Microplate reader

1.2. Experimental Workflow

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Prepare_Standards Prepare PbTx-3 Standards (0.04 - 2.00 ng/mL) Add_Reagents Add Samples, Standards, and Anti-PbTx-3 Antibody to Coated Microplate Prepare_Standards->Add_Reagents Prepare_Samples Thaw Human Serum/ Plasma Samples Prepare_Samples->Add_Reagents Incubate_1 Incubate for Competitive Binding Add_Reagents->Incubate_1 Wash_1 Wash to Remove Unbound Reagents Incubate_1->Wash_1 Add_Enzyme_Conj Add Enzyme-Conjugated Secondary Antibody Wash_1->Add_Enzyme_Conj Incubate_2 Incubate Add_Enzyme_Conj->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Incubate_3 Incubate for Color Development Add_Substrate->Incubate_3 Stop_Reaction Stop Reaction Incubate_3->Stop_Reaction Read_Absorbance Measure Absorbance with Microplate Reader Stop_Reaction->Read_Absorbance Calculate_Conc Calculate PbTx-3 Concentration from Standard Curve Read_Absorbance->Calculate_Conc

Caption: Experimental workflow for ELISA detection of PbTx-3.

1.3. Procedure

  • Reagent Preparation: Prepare PbTx-3 standards and quality control (QC) samples by fortifying pooled human plasma with known concentrations of PbTx-3.[2] The calibration curve should cover the expected quantitative range (e.g., 0.0400 to 2.00 ng/mL).[2]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 200 µL of standards, QCs, and unknown serum/plasma samples to the wells of the microplate pre-coated with a PbTx-3-protein conjugate.

    • Add 100 µL of the anti-brevetoxin antibody solution to each well.

    • Incubate for 1 hour at room temperature to allow for competitive binding.[5]

    • Wash the plate three times with the provided wash buffer.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate again to remove unbound secondary antibody.

    • Add the substrate solution and incubate in the dark until color develops.

    • Stop the reaction using the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve by plotting the absorbance versus the concentration of the PbTx-3 standards.

    • Determine the concentration of PbTx-3 in the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: Detection of this compound in Human Urine by LC-MS/MS

This protocol provides a general framework for the analysis of PbTx-3 in human urine using LC-MS/MS, a highly sensitive and specific method.[4][6]

2.1. Materials

  • Human urine samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • C18 Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system with an electrospray ionization (ESI) source

2.2. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Human Urine Sample SPE Solid Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample - Wash - Elute Sample_Collection->SPE Evaporate Evaporate Eluate to Dryness SPE->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify PbTx-3 using a Calibration Curve Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of PbTx-3 in urine.

2.3. Procedure

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the human urine sample onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove interfering substances.

    • Elute the brevetoxins with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of methanol.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.

      • Mobile Phase B: 95:5 Methanol:Water with 2 mM ammonium formate and 50 mM formic acid.[7]

      • A gradient elution is typically used to separate PbTx-3 from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Ionization: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for PbTx-3 should be monitored for quantification and confirmation.

  • Data Analysis:

    • Identify and integrate the chromatographic peak corresponding to PbTx-3 based on its retention time and specific MRM transitions.

    • Quantify the amount of PbTx-3 in the sample by comparing the peak area to a calibration curve generated from known standards.

Cross-Reactivity and Metabolites

It is important to note that some analytical methods may exhibit cross-reactivity with other brevetoxin analogues. For instance, the described ELISA method has shown cross-reactivity with PbTx-2 and PbTx-9, among others.[2] When interpreting results, it is crucial to consider the potential contribution of other brevetoxins. Furthermore, brevetoxins are metabolized in the body, and various metabolites, including cysteine adducts, can be present in urine.[6] LC-MS/MS methods can be developed to specifically target and quantify these metabolites, providing a more comprehensive assessment of exposure.

References

Application Notes and Protocols for the Analysis of Brevetoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and methodologies for the quantitative analysis of Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis. The following sections detail the available analytical standards, sample preparation protocols, and various analytical techniques for the detection and quantification of PbTx-3 in different matrices.

Introduction to this compound

This compound, also known as Dihydrobrevetoxin B, is a lipid-soluble polyether marine toxin. It is a derivative of brevetoxin-2 (PbTx-2), the most abundant brevetoxin produced by K. brevis. Due to its stability, PbTx-3 is frequently utilized in experimental studies. The primary mechanism of action for brevetoxins is their high-affinity binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs). This binding leads to persistent neuronal excitation and massive transmitter release, which is the underlying cause of Neurotoxic Shellfish Poisoning (NSP) in humans. Accurate and sensitive analytical methods are crucial for monitoring seafood safety and for research in neuropharmacology and toxicology.[1]

Analytical Standards for this compound

Certified Reference Materials (CRMs) are essential for the accurate calibration of analytical instruments and the validation of analytical methods.[2] High-purity PbTx-3 standards are available from various commercial suppliers. It is recommended to use CRMs from accredited laboratories (e.g., ISO/IEC 17025 and ISO 17034) to ensure the quality and traceability of the standard.[3]

Table 1: Commercially Available this compound Analytical Standards

Product NameSupplierPurityFormatStorage
This compound (PbTx-3)Abcam Inc.High PuritySolution-20°C
This compound (PbTx-3)MARBIONCHigh PuritySolution-20°C
This compound (PbTx-3)Accurate Chemical and Scientific CorpHigh PuritySolution-20°C
CRM-PbTx-3National Research Council Canada (NRC-CNRC)CertifiedSolution in Methanol-20°C
Brevetoxin CRM solutionsMerck (MilliporeSigma)CertifiedSolution-20°C

Note: This table is not exhaustive and researchers should consult supplier websites for the most current product specifications.

Experimental Protocols

Sample Preparation: Extraction of this compound from Shellfish

This protocol outlines a common method for the extraction of this compound from shellfish tissue, a frequent matrix in food safety monitoring.

Materials:

  • Shellfish tissue

  • 80% Methanol in water (v/v)

  • Homogenizer (e.g., blender or tissue homogenizer)

  • Vortex mixer

  • Sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Homogenization: Weigh a known amount of shellfish tissue (e.g., 2.0 ± 0.1 g) and homogenize it to a uniform consistency.[4]

  • Extraction:

    • Transfer the homogenized tissue to a 50 mL centrifuge tube.

    • Add 9 mL of 80% methanol in water.[4]

    • Vortex the mixture vigorously for 1 minute.[4]

    • Sonicate the mixture to ensure efficient extraction of the lipid-soluble toxins.[1]

  • Centrifugation:

    • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid debris.[5]

    • Carefully decant the supernatant into a clean tube.[5]

  • Re-extraction:

    • Add another 8 mL of 80% methanol to the pellet, vortex, and centrifuge as before.[5]

    • Combine the supernatants.[5]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[5]

    • Dilute the combined supernatant with water to a final methanol concentration of 25%.[5]

    • Load the diluted extract onto the conditioned C18 SPE cartridge at a flow rate of approximately 1-2 mL/min.[5]

    • Wash the cartridge with 5 mL of 25% methanol in water to remove polar interferences.[5]

    • Elute the toxins with 10 mL of methanol.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of methanol for LC-MS/MS analysis.[5]

G Experimental Workflow for this compound Analysis in Shellfish sample Shellfish Sample homogenization Homogenization sample->homogenization extraction Extraction with 80% Methanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_cleanup SPE Cleanup (C18) supernatant->spe_cleanup elution Elution with Methanol spe_cleanup->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound extraction and analysis.

Analytical Methodologies

LC-MS/MS is considered the gold standard for the specific and sensitive quantification of PbTx-3.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 analytical HPLC column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[7]

  • Gradient: A gradient elution is necessary for good separation. An example gradient is:

    • Start at 50% B

    • Ramp to 72% B over 12 minutes

    • Ramp to 100% B over 4 minutes

    • Return to 50% B and equilibrate[7]

  • Flow Rate: 0.3 mL/min[7]

  • Injection Volume: 10 µL[7]

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion for PbTx-3: m/z 897.5 ([M+H]+)[4][8]

  • Product Ion for PbTx-3: m/z 725.5[4][8]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Shellfish-5 µg/kg75.9 - 114.10.9 - 9.7 (intra-day), 0.6 - 7.2 (inter-day)[9]
Shellfish2 ng/g (S/N=5)---[8]
Shellfish (mussel, oyster, clam)--73 - 11214 - 18[10][11]
Human Plasma-0.0400 ng/mL94.0 - 109 (accuracy)<20[12]

ELISA is a high-throughput method based on the specific binding of antibodies to brevetoxins.[1] It is a direct competitive ELISA where PbTx-3 in the sample competes with a PbTx-3 enzyme conjugate for binding to immobilized anti-brevetoxin antibodies.[13]

General Procedure (based on commercial kits):

  • Prepare a calibration curve using a PbTx-3 standard.

  • Add plasma samples, standards, and quality controls to the antibody-coated microplate wells.

  • Incubate to allow for competitive binding.

  • Wash the wells to remove unbound components.

  • Add an enzyme-conjugated secondary antibody and incubate.

  • Wash the wells again.

  • Add the substrate and incubate for color development.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the PbTx-3 concentration in the samples by interpolating from the standard curve.[5]

Table 3: Performance of a Commercial Brevetoxin ELISA Kit

ParameterValue
Quantitative Detection Range (in human plasma)0.0400–2.00 ng/mL PbTx-3 equivalents
Inter- and Intraday Accuracies94.0% to 109%
Relative Standard Deviations<20%
Limit of Detection (in water)0.05 ng/mL
Limit of Detection (in shellfish, diluted)22.5 ng/g
50% Inhibition (B/B0)~0.16 ng/mL

Data adapted from a study validating a commercial ELISA kit for human plasma.[12]

The RBA is a functional assay that measures the ability of a sample to compete with a radiolabeled brevetoxin for binding to the VGSC receptor site.[1]

General Principle:

  • A constant, low concentration of radiolabeled brevetoxin (e.g., [³H]PbTx-3) is added to all assay tubes.

  • A range of concentrations of unlabeled this compound (the competitor) is added to different sets of tubes.

  • A set of tubes without any unlabeled competitor is used to determine total binding.

  • A set of tubes with a high concentration of an unlabeled ligand is used to determine non-specific binding.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its neurotoxic effects by binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in neurons. This binding alters the channel's function, causing it to open at normal resting membrane potential and delaying its inactivation. The result is a persistent influx of Na+ ions, leading to membrane depolarization, spontaneous and repetitive firing of neurons, and ultimately, massive neurotransmitter release.[1]

G This compound Signaling Pathway in a Neuron PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) (Site 5) PbTx3->VGSC binds to Binding Binding and Allosteric Modulation VGSC->Binding Channel_Opening Channel opens at resting potential and inactivation is delayed Binding->Channel_Opening Na_Influx Persistent Na+ Influx Channel_Opening->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Firing Repetitive Neuronal Firing Depolarization->Firing Neurotransmitter_Release Massive Neurotransmitter Release Firing->Neurotransmitter_Release

Caption: this compound action on voltage-gated sodium channels.

Regulatory Limits

Regulatory agencies in several countries have established action levels for brevetoxins in shellfish to protect public health.

  • United States (FDA) and New Zealand: The action level is 0.8 mg BTX-2 equivalents per kg of shellfish.[3] This is equivalent to 20 mouse units/100 g.[10][11]

  • European Union: Brevetoxins are not currently regulated, but the European Food Safety Authority (EFSA) has published a scientific opinion on the risks.[3]

  • France: A guidance level of 180 µg BTX-3 eq./kg of shellfish meat has been recommended by ANSES.[14]

These application notes are intended to provide a starting point for the development and implementation of analytical methods for this compound. It is crucial to validate all methods in-house for the specific matrix and instrumentation used.

References

Application Note: Dispersive Solid Phase Extraction for Brevetoxin-3 Analysis in Shellfish

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the determination of Brevetoxin-3 (BTX-3) in various shellfish matrices using dispersive solid-phase extraction (d-SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology provides a rapid and effective cleanup of complex shellfish extracts, leading to reliable quantification of BTX-3, a potent neurotoxin responsible for Neurotoxic Shellfish Poisoning (NSP). The protocols and data presented are intended to guide researchers, scientists, and drug development professionals in the monitoring of shellfish safety and the study of brevetoxin metabolism.

Introduction

Brevetoxins are a group of lipid-soluble neurotoxins produced by the marine dinoflagellate Karenia brevis.[1] These toxins can accumulate in shellfish, and their consumption by humans can lead to NSP, a serious illness characterized by neurological and gastrointestinal symptoms.[1] this compound (PbTx-3) is a significant derivative of the parent brevetoxins and is often found in contaminated shellfish.[2] Accurate and sensitive detection methods are crucial for public health protection and for research into the fate and effects of these toxins.

Traditional sample preparation methods for brevetoxin analysis can be time-consuming and involve large volumes of solvents. Dispersive solid-phase extraction (d-SPE) offers a simplified and rapid alternative for sample cleanup, effectively removing matrix interferences prior to instrumental analysis.[3][4] This application note provides a detailed protocol for a d-SPE method optimized for BTX-3 in shellfish, along with performance data from various studies.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in shellfish using d-SPE is depicted below.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis A Shellfish Sample Collection B Homogenization of Shellfish Tissue A->B C Addition of Extraction Solvent (e.g., 50% Acetonitrile) B->C D Vortexing/Shaking C->D E Centrifugation D->E F Collection of Supernatant E->F G Addition of d-SPE Sorbent (e.g., Alumina-Neutral) to Supernatant F->G H Vortexing G->H I Centrifugation H->I J Collection of Purified Extract I->J K LC-MS/MS Analysis J->K L Data Processing and Quantification K->L

Caption: Experimental workflow for this compound analysis in shellfish using d-SPE.

Detailed Protocols

Sample Homogenization
  • Collect fresh shellfish samples and clean the exterior of the shells.

  • Shuck the shellfish and drain the excess liquid.

  • Weigh a representative amount of shellfish tissue (e.g., 100 g) and homogenize it using a blender until a uniform consistency is achieved.

Extraction of this compound
  • Weigh 2.0 ± 0.1 g of the homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add 9 mL of 50% aqueous acetonitrile (v/v) to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at a sufficient speed and duration to obtain a clear supernatant (e.g., 3000 x g for 10 minutes).

  • Carefully transfer the supernatant to a clean tube.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • To the collected supernatant, add an appropriate amount of d-SPE sorbent. A commonly used sorbent is alumina-neutral.[3][4] The optimal amount should be determined based on the matrix, but a starting point of 150 mg can be used.

  • Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbent.

  • Centrifuge the tube to pellet the d-SPE sorbent and any precipitated matrix components.

  • Collect the purified supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry. The following are example parameters and should be optimized for the specific instrument used.

  • LC Column: A C18 reversed-phase column is typically used for the separation of brevetoxins.[1][3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization, is common.

  • Ionization Mode: Electrospray ionization (ESI) in the positive mode is generally used for the detection of this compound.[2][3]

  • MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. For this compound (PbTx-3), a common precursor ion is [M+H]+ at m/z 897.5, with a characteristic product ion of m/z 725.5.[2][5]

Quantitative Data Summary

The performance of the d-SPE method for this compound analysis has been validated in several studies. The following tables summarize the reported quantitative data for recovery, precision, and limits of detection and quantification in various shellfish matrices.

Table 1: Recovery and Precision of this compound using d-SPE LC-MS/MS

Shellfish MatrixSpiking Level (µg/kg)Mean Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Reference
Mussel5075.9 - 114.10.9 - 9.70.6 - 7.2[3][6]
Oyster5075.9 - 114.10.9 - 9.70.6 - 7.2[3][6]
Scallop5075.9 - 114.10.9 - 9.70.6 - 7.2[3][6]
Blood Clam5075.9 - 114.10.9 - 9.70.6 - 7.2[3][6]
Greenshell Mussel5073 - 11214 - 18 (Within-lab)-[5][7][8][9]
Eastern Oyster5073 - 11214 - 18 (Within-lab)-[5][7][8][9]
Hard Clam5073 - 11214 - 18 (Within-lab)-[5][7][8][9]
Pacific Oyster5073 - 11214 - 18 (Within-lab)-[5][7][8][9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Shellfish MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Mussel, Oyster, Scallop, Blood Clam-5[3][6]
Various Shellfish--[note: The regulatory action limit for NSP toxins is 0.8 mg/kg Brevetoxin-2 equivalents][5][7][9]
Austrovenus stutchburyi, Perna canaliculus, Crassostrea gigas2 ng/g (2 µg/kg)-[2]

Discussion

The use of dispersive solid-phase extraction for the analysis of this compound in shellfish offers several advantages over traditional methods. The d-SPE protocol is rapid, requires less solvent, and is amenable to high-throughput analysis. The data presented demonstrates that the method provides excellent recoveries and precision across a variety of shellfish species.[3][6][7][9]

The choice of d-SPE sorbent is critical for effective cleanup. Alumina-neutral has been shown to be effective in removing interfering matrix components from shellfish extracts.[3][4] The subsequent analysis by LC-MS/MS provides the high sensitivity and selectivity required for the unambiguous identification and quantification of this compound at levels well below the regulatory limits.[2][3][6]

Conclusion

The dispersive solid-phase extraction method coupled with LC-MS/MS is a highly effective and efficient approach for the routine monitoring of this compound in shellfish. The detailed protocol and performance data provided in this application note serve as a valuable resource for laboratories involved in marine biotoxin analysis and food safety monitoring. This method can be readily implemented to ensure the safety of shellfish products and to support research in the field of marine toxicology.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Brevetoxin-3 Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Brevetoxin-3 (PbTx-3) detection in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in complex samples?

A1: The primary methods for this compound detection include Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various biosensor-based assays.[1][2] LC-MS/MS is often considered a confirmatory method due to its high specificity and sensitivity in identifying and quantifying individual brevetoxin analogs.[1] ELISA offers a rapid, high-throughput screening alternative.[1] Newer biosensor technologies, such as those based on electrochemistry or optical detection, are emerging as rapid and portable options.[3][4]

Q2: What are "matrix effects" and how can they interfere with this compound detection?

A2: Matrix effects are a significant challenge in the analysis of complex samples, where components of the sample matrix (e.g., salts, proteins, lipids in shellfish tissue or seawater) interfere with the detection of the target analyte.[5][6] This interference can either suppress or enhance the signal, leading to inaccurate quantification.[5] In LC-MS/MS analysis, for example, co-eluting matrix components can affect the ionization efficiency of this compound.[5]

Q3: How does this compound exert its toxic effect?

A3: Brevetoxins, including PbTx-3, are neurotoxins that bind to and activate voltage-sensitive sodium channels in nerve cells.[7] This leads to an influx of sodium ions, causing nerve membrane depolarization and resulting in uncontrolled nerve firing, which manifests as neurotoxic shellfish poisoning (NSP).[7]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)
ProblemPossible CauseRecommended Solution
Weak or No Signal Degraded reagents or standards.Ensure the ELISA kit has been stored correctly at 2-8°C and that all reagents are brought to room temperature (20-25°C) before use.[8][9] Do not use expired kits.[8]
Incorrect pipetting of reagents or samples.Verify pipette calibration. Ensure correct volumes are added and change tips between each standard and sample to avoid cross-contamination.[9]
Insufficient incubation time or temperature.Follow the incubation times and temperatures specified in the protocol.[8] In some cases, if the color development is too light, the substrate incubation time can be prolonged, but should not exceed 40 minutes.[10]
Inadequate washing.Ensure thorough washing of the microtiter plate wells to remove unbound reagents. Use the recommended volume of wash buffer for each wash step.[8]
High Background Insufficient washing.Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound antibodies and reagents.
High concentration of detection antibody.Optimize the concentration of the detection antibody by performing a titration.
Blocking buffer is inadequate.Use a different blocking buffer or increase the incubation time to ensure all non-specific binding sites are blocked.[9]
Exposure to light.Protect the substrate solution and the plate from direct sunlight during incubation.[8]
Poor Standard Curve Pipetting errors.Ensure accurate pipetting, especially when preparing serial dilutions for the standard curve.[9]
Degraded standard.Use a fresh, properly stored, and correctly diluted standard.[9]
Incorrect plate reader settings.Verify that the correct wavelength (e.g., 450 nm) is used for reading the absorbance.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ProblemPossible CauseRecommended Solution
Poor Sensitivity/Low Signal Matrix effects (ion suppression).Optimize sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12] Diluting the sample can also mitigate matrix effects.[12]
Suboptimal MS/MS parameters.Tune the instrument for this compound to determine the optimal precursor and product ions and collision energy.[13]
Inefficient extraction from the sample matrix.Evaluate different extraction solvents and techniques to improve the recovery of this compound. For shellfish, an 80% methanol in water solution is commonly used.[1]
Inconsistent Results Variable matrix effects between samples.Use a matrix-matched internal standard to compensate for variations in ionization efficiency.[12]
Inconsistent sample preparation.Ensure uniform sample homogenization and extraction procedures for all samples.
Carryover from previous injections.Implement a robust wash cycle for the autosampler and column between injections to prevent carryover.
Peak Tailing or Splitting Poor chromatographic separation.Optimize the mobile phase composition and gradient to improve peak shape. Ensure the analytical column is not degraded.
Column overloading.Reduce the injection volume or dilute the sample.

Quantitative Data Summary

Table 1: Detection Limits of this compound by Various Methods

MethodMatrixDetection LimitReference
ELISASeawater0.031 ng/mL[8]
ELISAShellfish11.25 ng/g[8]
LC-MS/MSShellfish2 ng/g[13]
Neuronal Network BiosensorRecording Buffer0.33 nM[14]
Neuronal Network Biosensor25-fold diluted Seawater0.48 nM[14]

Table 2: Recovery and Reproducibility of this compound in Shellfish using LC-MS/MS

Shellfish MatrixFortification LevelRecovery (%)Within-Laboratory Reproducibility (RSD, %)Reference
Greenshell Mussel0.05 mg/kg7314[15][16]
Eastern Oyster0.05 mg/kg7314[15][16]
Hard Clam0.05 mg/kg7314[15][16]
Pacific Oyster0.05 mg/kg7314[15][16]

Experimental Protocols

Detailed Methodology for this compound ELISA in Shellfish

This protocol is a generalized procedure based on commercially available ELISA kits.

  • Sample Preparation:

    • Shuck the shellfish and wash the tissue with deionized water.

    • Blot the tissue dry and homogenize it using a blender or a Polytron homogenizer.

    • Weigh 1.0 g of the homogenized tissue into a glass vial.[11]

    • Add 9.0 mL of a 9:1 (v/v) methanol/deionized water solution.[11]

    • Cap the vial and shake vigorously for 2 minutes.[11]

    • Centrifuge the mixture at 3000 x g for 10 minutes.[11]

    • Collect the supernatant.

    • Dilute the supernatant 1:50 by adding 20 µL of the extract to 980 µL of the provided Sample Diluent.[11]

  • ELISA Procedure:

    • Ensure all reagents and microtiter plate wells are at room temperature (20-25°C).

    • Add standards and diluted samples to the appropriate wells.

    • Add the anti-Brevetoxin antibody solution to each well.

    • Incubate the plate as per the kit's instructions (typically 30-60 minutes at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again to remove any unbound secondary antibody.

    • Add the substrate solution and incubate in the dark for color development (typically 15-30 minutes).[10]

    • Add the stop solution to halt the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.[11]

    • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve and multiplying by the dilution factor.[11]

Detailed Methodology for this compound LC-MS/MS in Shellfish

This protocol is a generalized procedure based on published methods.

  • Sample Preparation and Extraction:

    • Homogenize shellfish tissue as described in the ELISA protocol.

    • Weigh 2.0 g of the homogenized tissue into a centrifuge tube.

    • Add 9 mL of 80% aqueous methanol.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the brevetoxins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 analytical column.

      • Mobile Phase A: Water with modifiers like ammonium formate and formic acid.

      • Mobile Phase B: Acetonitrile or methanol with similar modifiers.

      • Gradient: A suitable gradient elution to separate this compound from other matrix components and brevetoxin analogs.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound (e.g., m/z 897 -> 725).[13]

    • Quantification:

      • Generate a calibration curve using this compound standards.

      • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow_elisa cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure homogenize Homogenize Shellfish Tissue extract Extract with Methanol/Water homogenize->extract centrifuge Centrifuge extract->centrifuge dilute Dilute Supernatant centrifuge->dilute add_sample Add Sample/Standard to Plate dilute->add_sample add_ab1 Add Primary Antibody add_sample->add_ab1 incubate1 Incubate add_ab1->incubate1 wash1 Wash incubate1->wash1 add_ab2 Add Secondary Antibody wash1->add_ab2 incubate2 Incubate add_ab2->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate

Caption: ELISA workflow for this compound detection in shellfish.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation & Clean-up cluster_lcms LC-MS/MS Analysis homogenize Homogenize Shellfish Tissue extract Extract with Aqueous Methanol homogenize->extract spe Solid-Phase Extraction (SPE) Clean-up extract->spe evaporate Evaporate & Reconstitute spe->evaporate inject Inject into LC System evaporate->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantify detect->quantify signaling_pathway brevetoxin This compound vssc Voltage-Sensitive Sodium Channel brevetoxin->vssc Binds & Activates na_influx Na+ Influx vssc->na_influx depolarization Membrane Depolarization na_influx->depolarization nerve_firing Uncontrolled Nerve Firing depolarization->nerve_firing nsp Neurotoxic Shellfish Poisoning (NSP) nerve_firing->nsp

References

Brevetoxin-3 stability issues during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Brevetoxin-3 (PbTx-3). It provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound during sample storage and preparation, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound stock solution. This compound in solution has a half-life of 4-6 months when stored at -20°C.[1] If your stock solution is older, it may have degraded. It is advisable to use freshly prepared solutions for critical experiments. To minimize degradation from repeated freeze-thaw cycles, prepare single-use aliquots.[1]
Improper storage conditions. Solid this compound is stable when stored at -20°C under vacuum.[1] Stock solutions should also be stored at -20°C and protected from light.[1]
Adsorption to labware. Brevetoxins are lipophilic and can adsorb to certain plastics. Use glass vials and labware for the preparation and storage of solutions to prevent loss of the compound.[1][2]
Solvent evaporation. Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to an unintended increase in the concentration of this compound.[1]
Inaccurate pipetting. Due to the high potency of this compound, small pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are properly calibrated.[1]
Low recovery of this compound during extraction from complex matrices (e.g., shellfish tissue, culture media). Inefficient extraction solvent. Acetone, acetonitrile, ethanol, and ethyl acetate are recommended solvents for preparing stock solutions.[1] For extraction from biological matrices, 80% methanol in water or acetone has been shown to be effective.[3]
Suboptimal extraction procedure. Ensure complete cell lysis to release intracellular toxins. Methods like sonication on ice or bead beating can be employed.[3] Repeated extraction of the sample can help maximize the yield.[3]
Loss during sample clean-up. Solid-phase extraction (SPE) with C18 cartridges is a common method for cleaning up extracts.[3][4] Ensure proper conditioning of the SPE cartridge and use of appropriate wash and elution solvents to maximize recovery.[3]
Variable results in analytical quantification (e.g., LC-MS). Matrix effects. Complex sample matrices can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement. The use of an internal standard and appropriate sample clean-up can help mitigate these effects.
Degradation during analysis. While generally stable, prolonged exposure to certain conditions during analysis could potentially lead to degradation. Ensure analytical runs are performed under controlled conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid this compound? A1: Solid this compound is unusually stable, especially when stored under a vacuum.[1] It is recommended to store the unopened vial at -20°C, where it is stable for at least six months.[1]

  • Q2: What is the best way to prepare and store this compound stock solutions? A2: Dissolve solid this compound in a suitable anhydrous solvent such as acetone, acetonitrile, ethanol, or ethyl acetate.[1] It is advisable to avoid using DMSO due to its ability to enhance the transport of toxic materials across membranes.[1] Store stock solutions at -20°C.[1] To enhance long-term stability, solutions can be stored under a dry argon or nitrogen atmosphere.[1] For convenience and to avoid repeated freeze-thaw cycles, preparing single-use aliquots in glass vials is recommended.[1]

  • Q3: What is the stability of this compound in solution? A3: this compound is stable in various solvents, including water, with a reported half-life of 4 to 6 months when stored properly at -20°C.[1]

Sample Preparation and Extraction

  • Q4: Are there any specific materials I should use or avoid when working with this compound? A4: Yes, due to the lipophilic nature of brevetoxins, they can adsorb to some plastics. It is highly recommended to use glass vials and labware for preparing and storing solutions to minimize loss of the compound.[1][2]

  • Q5: What are the key steps for extracting this compound from Karenia brevis cultures? A5: A common procedure involves cell lysis using sonication or bead beating in a solvent like 80% methanol or acetone, followed by centrifugation to separate the supernatant containing the crude extract. The extraction of the cell pellet is often repeated to maximize the yield.[3]

  • Q6: How can I clean up my this compound extract before analysis? A6: Solid-phase extraction (SPE) is a widely used technique for cleaning up brevetoxin extracts. C18 or Strata-X SPE cartridges are commonly used.[3] The process involves conditioning the cartridge, loading the diluted extract, washing away impurities, and finally eluting the brevetoxins with a solvent like 100% methanol.[3]

Stability and Degradation

  • Q7: Is this compound sensitive to light? A7: Yes, exposure to natural sunlight can lead to the photochemical degradation of brevetoxins.[5][6] Therefore, it is important to protect this compound solutions from light during storage and handling.

  • Q8: What is the effect of pH on this compound stability? A8: Brevetoxins have been found to degrade at pH levels below 2 or above 10.[7] It is important to maintain a neutral pH environment to ensure stability.

Quantitative Data Summary

Table 1: Storage and Stability of this compound

Parameter Condition Recommendation/Data Reference
Storage Temperature (Solid)Unopened vial-20°C[1]
Storage Temperature (Solution)In a suitable solvent-20°C[1]
Stability (Solid)Dry, under vacuumUnusually stable, stable for at least 6 months at freezer temperatures[1]
Stability (in Solution)In various solvents, including waterHalf-life of 4-6 months[1]
Recommended SolventsFor stock solutionsAcetone, acetonitrile, ethanol, ethyl acetate[1]
Discouraged SolventsFor stock solutionsDMSO (due to membrane permeability enhancement)[1]
Long-term Storage (Solution)To enhance stabilityStore under a dry argon or nitrogen atmosphere[1]

Table 2: Extraction Efficiency of this compound

Extraction Method Matrix Quantification Method Extraction Efficiency (%) Reference
C18 SPEC DiscsSpiked seawaterReceptor Binding Assay (RBA)108[4][8]
C18 SPEC DiscsSpiked seawaterRadioimmunoassay (RIA)99[4][8]
C18 SPEC DiscsSpiked seawaterNeuroblastoma (N2A) Cytotoxicity Assay125[4][8]
LC-MS/MSGreenshell mussel, eastern oyster, hard clam, Pacific oyster-73-112 (Recovery)[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Under a chemical fume hood, carefully weigh the desired amount of this compound.

  • Dissolution: Dissolve the solid this compound in a suitable anhydrous solvent (e.g., acetone, acetonitrile, ethanol, or ethyl acetate) to a known concentration (e.g., 1 mg/mL) to create the stock solution.

  • Aliquoting and Storage: For long-term storage, dispense the stock solution into smaller, single-use aliquots in glass vials. Seal the vials tightly and store them at -20°C.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution to the desired final concentration using an appropriate vehicle (e.g., saline, cell culture medium). Prepare working solutions fresh for each experiment.

Protocol 2: Extraction and Purification of this compound from Karenia brevis Cultures

  • Harvesting: Centrifuge the K. brevis culture to pellet the cells. Collect the cell paste and store it at -20°C until extraction.[3]

  • Cell Lysis and Extraction:

    • Resuspend the cell paste in 80% methanol in water or acetone.[3]

    • Lyse the cells using sonication on ice or bead beating to release the intracellular toxins.[3]

    • Stir the cell suspension for several hours at 4°C to ensure complete extraction.[3]

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the crude brevetoxin extract.[3]

    • Repeat the extraction of the cell pellet to maximize the yield and pool the supernatants.[3]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Column Preparation: Condition a C18 or Strata-X SPE cartridge by sequentially passing methanol and then water through it.[3]

    • Sample Loading: Dilute the crude extract with water to a final methanol concentration of approximately 20% and load it onto the conditioned SPE cartridge.[3]

    • Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.[3]

    • Elution: Elute the brevetoxins with 100% methanol.[3]

    • Concentration: Evaporate the solvent from the eluate under reduced pressure.[3]

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Dissolve the dried SPE eluate in a small volume of the initial mobile phase.[3]

    • Inject the sample onto a preparative HPLC column.[3]

    • Monitor the elution profile at a wavelength of 215 nm and collect fractions corresponding to the PbTx-3 peak.[3]

    • Assess the purity of the collected fractions using analytical HPLC.[3]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Solid this compound (-20°C Storage) weigh Weigh Solid start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve stock Stock Solution (e.g., 1 mg/mL) dissolve->stock aliquot Aliquot into Glass Vials stock->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Final Concentration thaw->dilute experiment Use in Experiment (Prepare Fresh) dilute->experiment

Caption: Workflow for preparing this compound stock and working solutions.

extraction_purification_workflow cluster_extraction Extraction cluster_cleanup SPE Clean-up cluster_purification HPLC Purification start K. brevis Cell Pellet resuspend Resuspend in 80% Methanol/Acetone start->resuspend lyse Cell Lysis (Sonication/Bead Beating) resuspend->lyse centrifuge1 Centrifuge lyse->centrifuge1 supernatant Collect Supernatant (Crude Extract) centrifuge1->supernatant reextract Re-extract Pellet centrifuge1->reextract Repeat pool Pool Supernatants supernatant->pool reextract->centrifuge1 Repeat condition Condition C18 SPE Cartridge pool->condition load Load Diluted Extract condition->load wash Wash Cartridge load->wash elute Elute with 100% Methanol wash->elute evaporate Evaporate Solvent elute->evaporate redissolve Redissolve in Mobile Phase evaporate->redissolve inject Inject onto Preparative HPLC redissolve->inject collect Collect PbTx-3 Fractions (Monitor at 215 nm) inject->collect analyze Assess Purity (Analytical HPLC) collect->analyze

Caption: Workflow for this compound extraction and purification.

logical_troubleshooting cluster_storage Storage & Handling Issues cluster_prep Sample Preparation Issues cluster_analysis Analytical Issues issue Inconsistent Experimental Results degradation Toxin Degradation (Age, Freeze-Thaw) issue->degradation adsorption Adsorption to Plastics issue->adsorption evaporation Solvent Evaporation issue->evaporation pipetting Inaccurate Pipetting issue->pipetting extraction Inefficient Extraction issue->extraction cleanup Loss During Clean-up issue->cleanup matrix Matrix Effects (LC-MS) issue->matrix sensitivity Low Assay Sensitivity issue->sensitivity solution1 solution1 degradation->solution1 Check solution age Use aliquots solution2 solution2 adsorption->solution2 Use glass labware solution3 solution3 pipetting->solution3 Calibrate pipettes solution4 solution4 extraction->solution4 Optimize extraction protocol solution5 solution5 matrix->solution5 Use internal standards

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Brevetoxin-3 Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Brevetoxin-3 (PbTx-3).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound ELISA is showing higher (or lower) than expected cross-reactivity with other brevetoxin analogs compared to the kit datasheet. What could be the cause?

A1: Discrepancies in cross-reactivity between your experimental results and the datasheet can arise from several factors:

  • Matrix Effects: The composition of your sample matrix (e.g., human plasma, shellfish tissue, seawater) can significantly influence antibody-antigen binding.[1] Commercial kits are often validated in a specific matrix, and switching to a different one can alter the apparent cross-reactivity. For instance, a kit designed for saltwater samples may show different cross-reactivity profiles when used with human plasma.[1]

  • Antibody Variability: If you are using a polyclonal antibody-based assay, lot-to-lot variability in the antibodies can lead to changes in cross-reactivity profiles.[1]

  • Experimental Conditions: Minor deviations in your experimental protocol from the one used for the kit's validation (e.g., incubation times, temperatures, buffer composition) can affect the binding kinetics and, consequently, the cross-reactivity.

  • Pipetting and Dilution Errors: Inaccurate pipetting or serial dilutions can lead to erroneous concentration calculations, which will directly impact the calculated cross-reactivity percentages.

Troubleshooting Steps:

  • Validate in Your Matrix: Whenever possible, run a validation experiment using your specific sample matrix spiked with known concentrations of the cross-reacting analogs.

  • Consult the Manufacturer: Contact the kit manufacturer to inquire about the specific matrix used for their validation and ask for any available application notes for your sample type.

  • Standardize Protocols: Ensure strict adherence to the kit protocol. If modifications are necessary, validate them thoroughly.

  • Check Equipment: Regularly calibrate pipettes and other relevant lab equipment.

Q2: I am observing high background noise or non-specific binding in my this compound competitive ELISA. What are the likely causes and solutions?

A2: High background noise in a competitive ELISA can obscure the signal and lead to inaccurate results. Common causes include:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of the antibody to the microplate wells.

  • Inadequate Washing: Insufficient washing between steps can leave unbound reagents behind, contributing to a high background signal.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high.

  • Incubation Times and Temperatures: Deviations from the recommended incubation parameters can increase non-specific binding.

  • Sample Matrix Components: Certain components in complex matrices can interfere with the assay.[2][3]

Troubleshooting Steps:

  • Optimize Blocking: Increase the concentration of the blocking agent or the incubation time. You can also test different blocking buffers.

  • Improve Washing Technique: Increase the number of wash cycles or the volume of wash buffer. Ensure complete removal of buffer after each wash.

  • Titer Antibodies: If not using a pre-optimized kit, perform an antibody titration to determine the optimal concentration that gives a good signal-to-noise ratio.

  • Adhere to Protocol: Strictly follow the recommended incubation times and temperatures.[4]

  • Sample Dilution: Diluting the sample can help to reduce matrix interference.[5] However, ensure the diluted sample concentration remains within the detection range of the assay.

Q3: My standard curve has a poor fit (low R-squared value). What should I do?

A3: A poor standard curve is a common issue and can be caused by several factors:

  • Pipetting Inaccuracy: Errors in pipetting the standards, especially during serial dilutions, are a primary cause.

  • Reagent Preparation: Incorrectly prepared reagents, including the standards, conjugate, or substrate, will affect the curve.

  • Incubation Conditions: Inconsistent incubation times or temperatures across the plate can lead to variability.

  • Plate Reader Issues: An improperly configured or malfunctioning plate reader can give inaccurate absorbance readings.

  • Expired Reagents: Using reagents beyond their expiration date can lead to poor performance.[4]

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure proper pipetting technique and use calibrated pipettes. Prepare fresh serial dilutions of the standards for each assay.

  • Check Reagent Preparation: Double-check all calculations and procedures for reagent preparation. Allow all reagents to come to room temperature before use.[4][6]

  • Ensure Consistent Incubation: Use a plate sealer during incubations to prevent evaporation and ensure uniform temperature across the plate.[4]

  • Verify Plate Reader Settings: Confirm that the correct wavelength and other settings are used for your specific assay.

  • Check Reagent Expiration Dates: Do not use any expired reagents.[4]

Cross-Reactivity Data for Brevetoxin Immunoassays

The cross-reactivity of an immunoassay is a measure of how well the antibody binds to other structurally related compounds compared to the target analyte (this compound in this case). It is typically expressed as a percentage. The following tables summarize cross-reactivity data from different studies.

Table 1: Cross-Reactivity of Brevetoxin Analogs in a Commercial ELISA Kit (Manufacturer's Data vs. Experimental Data in Human Plasma)

Brevetoxin AnalogCross-Reactivity (%) - Kit Datasheet[1]Cross-Reactivity (%) - Experimental in Human Plasma[1]
This compound (PbTx-3) 100 100
Deoxy PbTx-2133Not Tested
PbTx-5127Not Tested
PbTx-210229.6
PbTx-98344.1
PbTx-613Not Tested
PbTx-150.173
PbTx-B5Not Specified144

Table 2: Cross-Reactivity of a Monoclonal Antibody-Based Indirect Competitive ELISA

Brevetoxin AnalogCross-Reactivity (%)[7]
Brevetoxin-2 (PbTx-2) 100
Brevetoxin-1 (PbTx-1)115.40
This compound (PbTx-3) 117.13

Note: In this study, the immunoassay was developed using an antibody raised against PbTx-2.

Experimental Protocols

Protocol 1: General Competitive ELISA for this compound

This protocol provides a general workflow for a competitive ELISA. Specific volumes, concentrations, and incubation times will vary depending on the kit manufacturer's instructions.

  • Coating: Coat the wells of a 96-well microtiter plate with a Brevetoxin-protein conjugate (e.g., PbTx-3-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the this compound standards or samples to the wells, followed by the anti-Brevetoxin antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. A color change will occur.

  • Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Protocol 2: Sample Preparation for Shellfish Tissue

  • Homogenization: Homogenize the shellfish tissue using a blender.[6]

  • Extraction: Weigh 1.0 g of the homogenized tissue and place it in a glass vial.[6]

  • Add 9.0 mL of a methanol/deionized water solution (9:1 v/v).[6]

  • Cap the vial and shake vigorously for 2 minutes.[6]

  • Centrifugation: Centrifuge the mixture for 10 minutes at 3000 x g and collect the supernatant.[6]

  • Dilution: Dilute the collected extract with the appropriate sample diluent as specified by the immunoassay kit instructions. For example, a 1:50 dilution can be made by adding 20 µL of the extract to 980 µL of sample diluent.[6][8]

  • The diluted extract is now ready for analysis in the immunoassay.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with PbTx-3 Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Add Standards/Samples & Anti-PbTx-3 Antibody p4->r1 r2 Incubate r1->r2 r3 Wash r2->r3 d1 Add HRP-conjugated Secondary Antibody r3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm d6->a1

Caption: Workflow for a competitive ELISA for this compound detection.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inaccurate Results or High Variability c1 Cross-Reactivity Issues start->c1 c2 High Background start->c2 c3 Poor Standard Curve start->c3 s1 Validate in Matrix Check Antibody Lot c1->s1 s2 Optimize Blocking/Washing Titrate Antibodies c2->s2 s3 Check Pipetting Prepare Fresh Standards Verify Plate Reader c3->s3

Caption: Troubleshooting logic for common this compound immunoassay issues.

References

Technical Support Center: Synthesis of Brevetoxin-3 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the challenging synthesis of Brevetoxin-3 (PbTx-3) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the brevetoxin backbone?

A1: The total synthesis of brevetoxins, such as Brevetoxin-B (the parent of PbTx-3), is one of the most formidable challenges in organic chemistry.[1][2] The primary difficulties stem from the molecule's immense structural complexity, which includes:

  • A large, trans-fused polycyclic ether system: Brevetoxin-B possesses 11 trans-fused rings, creating a rigid, ladder-like architecture that is difficult to construct.[2][3]

  • Numerous stereocenters: The Brevetoxin-B backbone has 23 stereogenic centers, demanding exceptional control over stereochemistry throughout a lengthy synthesis.[2]

  • Medium-sized rings: The structure contains challenging 7- and 8-membered rings, the formation of which is often thermodynamically and kinetically disfavored.[3]

  • Long synthetic sequence: Successful total syntheses have involved exceptionally long sequences, for instance, 90 to 123 steps, leading to extremely low overall yields (e.g., 0.14%).[1]

Q2: I am not undertaking a total synthesis but am working with naturally sourced PbTx-3. What are the common issues in preparing derivatives?

A2: When synthesizing derivatives from isolated PbTx-3, the primary challenges involve chemoselectivity and purification. The PbTx-3 molecule has multiple reactive sites. Key issues include:

  • Selective functionalization: Directing a reaction to a specific hydroxyl group or the terminal side chain without affecting other parts of the molecule requires carefully chosen reagents and conditions.

  • Protecting group strategy: While seemingly straightforward for derivatization, inappropriate protecting groups can be difficult to remove without affecting the sensitive polyether backbone.

  • Purification of derivatives: The derivatives often have similar polarities to the starting material and byproducts, making chromatographic separation challenging. Reverse-phase HPLC is typically required for high purity.[3]

Q3: What is the primary mechanism of action of this compound that makes its derivatives of interest in drug development?

A3: this compound and its derivatives exert their effects by binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VSSCs).[1] This binding leads to:

  • A shift in the activation potential to more negative values, causing the channel to open at normal resting potentials.

  • Persistent activation and inhibition of channel inactivation.[1]

  • A continuous influx of Na+ ions, leading to nerve cell depolarization.

This potent and specific activity makes brevetoxins valuable pharmacological tools for studying VSSC function. The development of derivatives aims to modulate this activity, potentially creating antagonists or compounds with altered potency for therapeutic applications, such as investigating bronchoconstriction or neuroregeneration.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in Esterification of PbTx-3 Side Chain

Problem: You are attempting to synthesize an ester derivative of the primary alcohol on the PbTx-3 side chain using a carboxylic acid, DCC, and DMAP, but are observing low yields.

Possible CauseRecommended Solution
Degraded Reagents Ensure the carboxylic acid is pure and dry. Use freshly opened or purified DCC and DMAP. DCC can decompose to dicyclohexylurea (DCU) upon storage.
Steric Hindrance If using a bulky carboxylic acid, the reaction may be sluggish. Increase the reaction time and consider a modest increase in temperature (monitor carefully to avoid degradation).
Side Reactions The activated carboxylic acid (O-acylisourea intermediate) can rearrange to an inactive N-acylurea. Add the PbTx-3 and DMAP to the reaction mixture shortly after activating the carboxylic acid with DCC.[3]
Purification Loss The byproduct, dicyclohexylurea (DCU), can complicate purification. Most DCU is insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration. However, some may remain, requiring careful chromatography for removal from the desired product.
Issue 2: Poor Results in Ring-Closing Metathesis (RCM) for Backbone Construction

Problem: During the synthesis of a polyether fragment of the brevetoxin backbone, the RCM step to form a medium-sized ring is giving low yields or side products.

Possible CauseRecommended Solution
Catalyst Inhibition Substrate impurities, particularly those containing coordinating functional groups, can inhibit the Grubbs catalyst. Ensure the diene precursor is of high purity. In some cases, adding a chelating agent like Ti(O-iPr)₄ can prevent substrate-catalyst coordination, although this may also lead to decomposition.
Alkene Isomerization A common side reaction is the isomerization of the newly formed double bond, especially with extended reaction times or elevated temperatures.[5] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Use the minimum effective temperature.
Unfavorable Ring Formation The formation of 7-9 membered rings can be slow. Use a higher catalyst loading (e.g., 5-10 mol%) and consider a more reactive second-generation Grubbs or Hoveyda-Grubbs catalyst. Running the reaction under dilute conditions can favor the intramolecular RCM over intermolecular oligomerization.
Product Decomposition The Ru-catalyst residue can sometimes promote decomposition during workup or purification. Pass the crude reaction mixture through a plug of silica gel, celite, or a specialized scavenger resin to remove the majority of the ruthenium complex before concentration and further chromatography.[5]

Data Presentation

Table 1: Synthesis Yields of Various this compound (PbTx-3) Derivatives

The following table summarizes the reported yields for the semi-synthesis of several ester and ether analogues starting from naturally sourced PbTx-3.

Derivative NameReagentsReaction TypeReported Yield (%)Reference
Diphenyl Acetic Acid-PbTx-EsterDiphenylacetic acid, DCC, DMAPEsterification62%[3]
Naphthalene-1-Carboxylic Acid-PbTx-EsterNaphthalene-1-carboxylic acid, DCC, DMAPEsterification55%[3]
Naphthalene-2-yl Acetic Acid-PbTx-EsterNaphthalene-2-yl acetic acid, DCC, DMAPEsterification67%[3]
(Naphthalene-2-yloxy)acetic Acid-PbTx-Ester(Naphthalene-2-yloxy)acetic acid, DCC, DMAPEsterification59%[3]
6-Fluoro-naphthalen-2-carboxylic Acid-PbTx-Ester6-Fluoro-naphthalen-2-carboxylic acid, DCC, DMAPEsterification70%[3]
Quinoline-3-carboxylic Acid-PbTx-EsterQuinoline-3-carboxylic acid, DCC, DMAPEsterification55%[3]
2-(Bromomethyl)naphthalene Ether AnalogueNaH, NaI, 2-(bromomethyl)naphthaleneWilliamson Ether Synthesis65%[3]

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound

This protocol is adapted from the synthesis of β-naphthoyl-PbTx analogues.[3]

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the desired carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Coupling Reaction: In a separate flask, dissolve this compound (PbTx-3) (1.0 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous CH₂Cl₂. Add the pre-activated carboxylic acid solution from step 1 to the PbTx-3 solution.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and filter to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Extraction: Transfer the filtrate to a separatory funnel. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure ester derivative.

Protocol 2: Isolation and Purification of this compound from Karenia brevis

This protocol provides a general workflow for obtaining the starting material from laboratory cultures.

  • Cell Harvesting: Centrifuge the K. brevis culture to pellet the cells. Store the cell paste at -20°C.

  • Extraction: Resuspend the cell paste in 80% methanol. Lyse the cells using sonication on ice to release the intracellular toxins. Stir the suspension for several hours at 4°C.

  • Crude Extract Preparation: Centrifuge the mixture to remove cell debris. Collect the supernatant. Repeat the extraction on the cell pellet and pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Dilute the crude extract with water to a final methanol concentration of ~20%.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute the brevetoxins with 100% methanol. Evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the dried SPE eluate in the initial mobile phase (e.g., 85:15 methanol/water).

    • Inject the sample onto a preparative reverse-phase C18 HPLC column.

    • Use a shallow gradient of increasing methanol concentration to separate PbTx-3 from other brevetoxin congeners.

    • Collect fractions and verify the purity of PbTx-3 containing fractions by analytical HPLC and mass spectrometry.

Mandatory Visualization

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VSSC Voltage-Gated Sodium Channel (VSSC) Na_in Na+ Depolarization Membrane Depolarization VSSC->Depolarization Persistent Activation & Inhibition of Inactivation Na_out Na+ Na_out->VSSC Influx PbTx3 This compound (PbTx-3) PbTx3->VSSC Binds to Site 5 Nerve_Firing Persistent Nerve Firing Depolarization->Nerve_Firing

Caption: Signaling pathway of this compound action on a voltage-gated sodium channel.

Experimental_Workflow cluster_synthesis Derivative Synthesis cluster_purification Purification start Start: PbTx-3 + Reagents reaction Stir Overnight at RT start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude hplc Reverse-Phase Preparative HPLC crude->hplc Purify analysis Purity Analysis (LC-MS, NMR) hplc->analysis final Pure Derivative analysis->final

Caption: General experimental workflow for the synthesis and purification of a PbTx-3 derivative.

References

Troubleshooting low recovery of Brevetoxin-3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the extraction of Brevetoxin-3 (PbTx-3), a potent neurotoxin.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during extraction?

A1: this compound is a lipid-soluble cyclic polyether. Its lipophilic nature dictates the choice of organic solvents for efficient extraction. It is soluble in acetone, ethyl acetate, methanol, and ethanol.[1] this compound is also known to be heat-stable.

Q2: What are the most common matrices from which this compound is extracted?

A2: this compound is most commonly extracted from shellfish tissues (e.g., oysters, clams, mussels) and cultures of the dinoflagellate Karenia brevis.

Q3: What are the general steps involved in a this compound extraction protocol?

A3: A typical this compound extraction workflow involves:

  • Sample Homogenization: Mechanical disruption of the sample matrix to release the toxins.

  • Solvent Extraction: Using organic solvents to solubilize the lipophilic this compound.

  • Cleanup: Removal of interfering compounds, often through liquid-liquid partitioning and/or solid-phase extraction (SPE).

  • Solvent Evaporation and Reconstitution: Concentrating the extract and dissolving it in a solvent compatible with the analytical method.

Q4: How should I store my samples and extracts to prevent this compound degradation?

A4: this compound is stable in solvents for 4-6 months when stored at -20°C.[1] It is also unusually stable in a dry state under vacuum. To minimize degradation, it is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Low this compound Recovery

Low recovery of this compound can occur at various stages of the extraction process. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Inefficient Initial Extraction from the Matrix

Question: My initial solvent extract shows low levels of this compound. What could be the cause?

Answer: Inefficient initial extraction is often due to inadequate sample homogenization or the use of a suboptimal extraction solvent.

  • Inadequate Homogenization: Ensure complete disruption of the sample matrix. For shellfish tissue, use a high-speed blender or tissue homogenizer. For algal cells, methods like sonication or bead beating can be effective.

  • Suboptimal Solvent Choice: The choice of extraction solvent significantly impacts recovery. Acetone and methanol are commonly used. For shellfish, an 80% aqueous methanol solution is often employed. Some studies have shown that acetone extraction can yield higher recoveries compared to diethyl ether.[2]

  • Insufficient Solvent Volume or Extraction Time: Ensure a sufficient solvent-to-sample ratio to allow for complete extraction. Multiple extraction steps with fresh solvent can also improve recovery.

Problem 2: Loss of this compound During the Cleanup Step

Question: I suspect I am losing this compound during the solid-phase extraction (SPE) cleanup. How can I troubleshoot this?

Answer: The SPE cleanup step is a critical point where toxin loss can occur. Common issues include improper cartridge conditioning, incorrect solvent composition during loading, and elution with a solvent of inadequate strength.

  • Improper Cartridge Conditioning: Always pre-condition the SPE cartridge (e.g., C18, Strata-X, HLB) with methanol followed by water to ensure proper sorbent activation.

  • Incorrect Sample Loading Conditions: For reversed-phase SPE, the sample should be loaded in a solvent with a low organic content (e.g., 20-25% methanol in water) to ensure the analyte binds to the sorbent.

  • Inefficient Elution: Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. 100% methanol is a common and effective elution solvent.

  • Choice of SPE Sorbent: The type of SPE sorbent can influence recovery. Studies have shown that for some brevetoxins, hydrophilic-lipophilic balance (HLB) cartridges can provide higher recovery rates compared to C18 cartridges.[3]

Problem 3: Matrix Effects Leading to Low Quantification

Question: My recovery of this compound is low when analyzing the final extract with LC-MS/MS. Could matrix effects be the issue?

Answer: Yes, matrix effects are a common cause of inaccurate quantification in LC-MS/MS analysis, often leading to ion suppression and consequently, an underestimation of the this compound concentration.

  • Co-eluting Contaminants: Lipophilic compounds from the sample matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer.

  • High Concentrations of Co-extracted Organics: In matrices like sediment, high concentrations of co-extracted hydrophobic organic carbon can lead to the formation of flocculates that entrain and remove brevetoxins from the solution.[4]

  • Mitigation Strategies:

    • Improve Cleanup: Incorporate a liquid-liquid partitioning step with a non-polar solvent like hexane to remove lipids before SPE.

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering matrix components.

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure to compensate for matrix effects.

Data Presentation

Table 1: Comparison of this compound Recovery Rates with Different Extraction and Analytical Methods
MatrixExtraction MethodAnalytical MethodAverage Recovery of this compound (%)Reference
ShellfishAcetone Extraction, SPE CleanupELISA87[5]
ShellfishAcetone Extraction, SPE CleanupLC/MS78[5]
SedimentAccelerated Solvent ExtractionSPME-LC/MS61.6 ± 6.5[4]
K. brevis CultureC18 SPELC/MS75.64[3]
K. brevis CultureHLB SPELC/MS72.08[3]
Table 2: Influence of Extraction Solvent on Brevetoxin Recovery from Shellfish
Extraction SolventRelative Recovery (%)
Diethyl Ether25
Acetone100
Data adapted from a study comparing extraction efficiency for ELISA analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Shellfish Tissue
  • Homogenization: Weigh 2 grams of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Initial Extraction: Add 9 mL of 80% aqueous methanol (v/v) to the tube. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Add another 9 mL of 80% aqueous methanol to the pellet, vortex, and centrifuge again.

  • Pooling: Combine the supernatants.

  • Lipid Removal (Optional but Recommended): Add an equal volume of hexane to the combined supernatant, vortex, and allow the layers to separate. Discard the upper hexane layer.

  • SPE Cleanup: a. Condition a C18 or Strata-X SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 25% aqueous methanol. b. Dilute the methanolic extract with water to a final methanol concentration of approximately 25%. c. Load the diluted extract onto the conditioned SPE cartridge. d. Wash the cartridge with 3 mL of 25% aqueous methanol to remove polar impurities. e. Elute the brevetoxins with 5 mL of 100% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent suitable for your analytical method (e.g., methanol for LC-MS/MS).

Protocol 2: Extraction of this compound from Karenia brevis Cultures
  • Cell Harvesting: Centrifuge the algal culture to pellet the cells.

  • Extraction: Resuspend the cell pellet in acetone.

  • Cell Lysis: Sonicate the cell suspension on ice to lyse the cells and release intracellular toxins.

  • Centrifugation: Centrifuge the lysate to pellet the cell debris.

  • Supernatant Collection: Collect the supernatant containing the crude brevetoxin extract.

  • SPE Cleanup: Follow the SPE cleanup steps as described in Protocol 1 (steps 8a-e).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent.

Visualizations

Brevetoxin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_final_prep Final Preparation Sample Shellfish Tissue or Algal Culture Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction (e.g., 80% Methanol or Acetone) Homogenization->Solvent_Extraction Centrifugation1 Centrifugation Solvent_Extraction->Centrifugation1 Collect_Supernatant1 Collect Supernatant Centrifugation1->Collect_Supernatant1 Lipid_Removal Lipid Removal (Hexane Partitioning) Collect_Supernatant1->Lipid_Removal SPE_Cleanup Solid-Phase Extraction (SPE) (e.g., C18, Strata-X, HLB) Lipid_Removal->SPE_Cleanup Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (LC-MS/MS, ELISA, etc.) Reconstitution->Analysis

Caption: A generalized workflow for the extraction of this compound.

Troubleshooting_Low_Recovery cluster_investigation Investigation Stage cluster_solutions Potential Solutions Start Low this compound Recovery Check_Homogenization Check Homogenization Efficiency Start->Check_Homogenization Check_Solvent Review Extraction Solvent Start->Check_Solvent Check_SPE Evaluate SPE Step Start->Check_SPE Check_Matrix_Effects Assess Matrix Effects Start->Check_Matrix_Effects Improve_Homogenization Increase Homogenization Time/Intensity Check_Homogenization->Improve_Homogenization Optimize_Solvent Optimize Solvent Choice/Volume Check_Solvent->Optimize_Solvent Optimize_SPE Optimize SPE Cartridge/Protocol Check_SPE->Optimize_SPE Mitigate_Matrix_Effects Improve Cleanup / Use Matrix-Matched Standards Check_Matrix_Effects->Mitigate_Matrix_Effects

Caption: A logical troubleshooting guide for low this compound recovery.

References

Technical Support Center: Inter-laboratory Comparison of Brevetoxin-3 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevetoxin-3 (PbTx-3) analytical methods. It addresses specific issues that may be encountered during experimental procedures and offers guidance on best practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The primary methods for the detection and quantification of this compound in various matrices include Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS), and Receptor Binding Assays (RBA).[1][2][3] Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.

Q2: Why are my this compound results inconsistent across different experiments?

A2: Inconsistent results with this compound can arise from several factors, including the degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.[4] Solvent evaporation from the stock solution can also lead to an unintended increase in concentration.[4] Additionally, inaccurate pipetting of these potent neurotoxins can introduce significant variability.[4]

Q3: I am observing lower-than-expected toxicity in my cell-based assays. What are the potential causes?

A3: Lower-than-expected toxicity in cell-based assays can be attributed to a few key factors. Different cell lines exhibit varying sensitivities to this compound, so it is crucial to verify the known sensitivity of the cell line you are using.[4] It is also important to double-check the final concentration calculations of this compound in your assay medium. Furthermore, components within the cell culture medium, such as serum proteins, can bind to this compound, thereby reducing its effective concentration.[4]

Q4: What is the significance of Brevetoxin metabolites in sample analysis?

A4: Brevetoxin metabolites can significantly impact the results of analytical measurements.[5] The presence of various metabolites, which may have different toxic potencies, can lead to challenges in method correlation and comparability.[3] This is a particularly important consideration for LC-MS methods where the lack of certified reference materials for all metabolites can affect quantification.[1][2]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)

Problem: High background or non-specific binding.

  • Possible Cause: Insufficient washing, cross-reactivity of antibodies, or issues with the blocking buffer.

  • Solution:

    • Ensure adequate washing steps between antibody incubations.

    • Verify the specificity of the primary and secondary antibodies.

    • Optimize the blocking buffer concentration and incubation time.

Problem: Low signal or poor sensitivity.

  • Possible Cause: Inactive enzyme conjugate, improper incubation times or temperatures, or degraded toxin standards.

  • Solution:

    • Confirm the activity of the enzyme conjugate.

    • Strictly adhere to the recommended incubation times and temperatures as specified in the assay protocol.[6][7]

    • Use freshly prepared or properly stored standards for generating the calibration curve.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Problem: Poor peak shape or resolution.

  • Possible Cause: Improper mobile phase composition, column degradation, or sample matrix interference.

  • Solution:

    • Prepare fresh mobile phase and ensure proper degassing.

    • Use a guard column and ensure the analytical column is not overloaded.

    • Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]

Problem: Inaccurate quantification.

  • Possible Cause: Matrix effects (ion suppression or enhancement), lack of appropriate internal standards, or non-linearity of the calibration curve.

  • Solution:

    • Evaluate and correct for matrix effects by using matrix-matched standards or stable isotope-labeled internal standards.

    • Ensure the calibration curve is linear over the concentration range of the samples.

    • Verify the accuracy of standard dilutions.

Receptor Binding Assay (RBA)

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent pipetting, uneven plate washing, or temperature fluctuations during incubation.

  • Solution:

    • Use calibrated pipettes and ensure consistent dispensing technique.

    • Automate washing steps if possible or ensure uniform manual washing.

    • Maintain a stable incubation temperature.

Problem: Low specific binding.

  • Possible Cause: Degraded radioligand, insufficient receptor concentration, or incorrect buffer composition.

  • Solution:

    • Check the age and storage conditions of the radioligand.

    • Optimize the concentration of the receptor preparation.

    • Ensure the pH and ionic strength of the assay buffer are optimal for binding.

Data Presentation

Table 1: Inter-Laboratory Comparison of Brevetoxin Quantification Methods

Analytical MethodAverage Recovery (%)Within-Laboratory Reproducibility (RSDr %)Limit of Detection (LOD)Key Considerations
ELISA 87%[1]6-15%[1]Seawater: ~0.031 ng/mL, Shellfish: ~11.25 ng/g[6]Good for screening; cross-reactivity with different brevetoxin analogs can vary.[6][9]
LC-MS/MS 78% (spiked samples)[1]14-18% (for PbTx-3 and some metabolites)[10]~5 µg/kg for multiple brevetoxins[11]Highly specific and sensitive; can be affected by the lack of standards for all metabolites.[1]
Receptor Binding Assay (96-well) 136%[1]5-31%[1]Dependent on ligand and receptor preparationMeasures total toxicity from compounds binding to the sodium channel receptor.[3]
Mouse Bioassay Not ApplicableHigh variability reported[1]Regulatory action level: 20 MU/100g[10]Traditional method with ethical concerns and poor specificity.[2]

Data compiled from multiple sources and may vary based on specific laboratory protocols and matrices.

Experimental Protocols

Competitive ELISA Protocol for this compound
  • Coating: Coat microtiter plate wells with a brevetoxin-protein conjugate and incubate.

  • Blocking: Wash the plate and add a blocking agent to prevent non-specific binding.

  • Competition: Add standards or samples containing this compound, followed by the addition of anti-brevetoxin antibodies. Incubate to allow competitive binding.[8]

  • Washing: Wash the plate to remove unbound reagents.[8]

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP).[8]

  • Washing: Wash the plate again to remove excess secondary antibody.[8]

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a color change.[8]

  • Stopping Reaction: Stop the reaction with a suitable stop solution.[8]

  • Measurement: Measure the absorbance using a microplate reader.

  • Quantification: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.[8]

LC-MS/MS Protocol for this compound in Shellfish
  • Sample Preparation: Homogenize shellfish tissue.[8]

  • Extraction: Extract the toxins from the homogenized tissue using a suitable solvent, such as 80% methanol in water.[8]

  • Clean-up: Clean up the extract using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering matrix components.[8]

  • LC Separation: Inject the cleaned-up extract into a liquid chromatograph with a C18 analytical column. Use a gradient elution with a mobile phase of water and an organic solvent (e.g., acetonitrile) containing modifiers like ammonium formate and formic acid to separate brevetoxin analogs.[8]

  • MS/MS Detection: Detect the eluted toxins using a mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Receptor Binding Assay (RBA) Protocol
  • Receptor Preparation: Prepare a synaptosome suspension from a suitable source (e.g., rat brain) containing the voltage-gated sodium channels.

  • Competitive Binding: In a 96-well plate, combine the receptor preparation, a radiolabeled brevetoxin (e.g., [3H]PbTx-3), and either standards or unknown samples.

  • Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled brevetoxins to the receptors.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of brevetoxin in the samples by comparing the inhibition of radioligand binding to a standard curve.

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection coat 1. Coat Plate with Brevetoxin-Protein Conjugate block 2. Block Plate coat->block add_sample 3. Add Sample/ Standard block->add_sample add_antibody 4. Add Anti-Brevetoxin Antibody add_sample->add_antibody add_secondary 5. Add Enzyme-Linked Secondary Antibody add_antibody->add_secondary add_substrate 6. Add Substrate add_secondary->add_substrate stop_reaction 7. Stop Reaction add_substrate->stop_reaction read_plate 8. Read Absorbance stop_reaction->read_plate analyze Analysis read_plate->analyze Calculate Concentration

Caption: Workflow for a competitive ELISA for this compound detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis homogenize 1. Homogenize Shellfish Tissue extract 2. Extract Toxins homogenize->extract cleanup 3. SPE Clean-up extract->cleanup lc_sep 4. LC Separation cleanup->lc_sep msms_detect 5. MS/MS Detection lc_sep->msms_detect data_analysis Data Analysis msms_detect->data_analysis Quantify Peaks

Caption: General workflow for LC-MS/MS analysis of this compound in shellfish.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Results cause1 Stock Solution Integrity start->cause1 cause2 Pipetting Accuracy start->cause2 cause3 Matrix Effects start->cause3 cause4 Assay Conditions start->cause4 sol1 Aliquot & Store -20°C, Protect from Light cause1->sol1 sol2 Calibrate Pipettes, Use Proper Technique cause2->sol2 sol3 Use Matrix-Matched Standards or SPE cause3->sol3 sol4 Verify Temperature, Incubation Times, Buffers cause4->sol4

Caption: Troubleshooting logic for inconsistent this compound results.

References

Minimizing non-specific binding in Brevetoxin-3 receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) in Brevetoxin-3 (PbTx-3) receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PbTx-3) and what is its receptor?

This compound (PbTx-3) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. It binds with high affinity to neurotoxin receptor site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs).[1][2] This binding causes the channels to open at normal resting potentials, leading to a persistent influx of sodium ions, membrane depolarization, and increased neuronal excitability.[1][2]

Q2: What is non-specific binding (NSB) in a PbTx-3 receptor assay?

Non-specific binding refers to the binding of the radiolabeled PbTx-3 to components other than the target VGSCs.[1] This can include binding to the assay plate, filters, or other proteins in the membrane preparation.[1] High NSB can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity and density.[1]

Q3: How is non-specific binding determined in a PbTx-3 assay?

Non-specific binding is measured by quantifying the amount of radioligand binding in the presence of a high concentration of an unlabeled competitor ligand that also binds to the same site on the VGSC.[1] This competitor displaces the radiolabeled PbTx-3 from the specific binding sites, so any remaining radioactivity is considered non-specific.[1]

Q4: What is considered an acceptable level of non-specific binding?

Ideally, specific binding should account for at least 80-90% of the total binding.[1] If non-specific binding exceeds 20-30% of the total binding, it can compromise the accuracy and reliability of the assay.[1] For some assays, NSB should be less than 50% of the total binding at the highest radioligand concentration used.[3]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in PbTx-3 receptor assays. This guide provides a systematic approach to identifying and resolving the root causes.

Potential Cause Recommended Solutions & Optimizations
Inadequate Blocking Optimize Blocking Agent: Bovine Serum Albumin (BSA) is commonly used to block non-specific sites.[1] Titrate the BSA concentration, typically starting within the 0.1% to 1% (w/v) range. For some systems, other agents like casein or non-fat dry milk may be more effective.
Suboptimal Buffer Conditions Adjust pH and Ionic Strength: The pH and ionic strength of the assay buffer are critical. Optimize the pH around the physiological range (e.g., 7.4). Increasing the salt concentration (e.g., with NaCl) can reduce non-specific electrostatic interactions.[4]
Include a Detergent: A low concentration (typically 0.05% to 0.1% v/v) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that contribute to NSB.[1] Be cautious, as higher concentrations can disrupt membrane integrity.
Poor Quality Receptor Preparation Improve Membrane Purity: Ensure your membrane preparation protocol effectively removes cytosolic proteins and other cellular components. This can be achieved through multiple centrifugation and wash steps.
Optimize Protein Concentration: Using an excessively high concentration of membrane protein can increase NSB. Titrate the amount of membrane protein in the assay to find the optimal signal-to-noise ratio, typically in the range of 100-500 µg per assay.[3]
Issues with Radioligand Verify Radioligand Purity: Ensure the radiochemical purity of your [3H]PbTx-3 is greater than 90%.[3] Impurities or degradation products can contribute significantly to NSB.
Use Appropriate Radioligand Concentration: Use a concentration of the radioligand at or below its dissociation constant (Kd) to minimize NSB.[3]
Inefficient Washing Optimize Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[3]
Pre-treat Filters: Soaking glass fiber filters in a solution of 0.1% polyethyleneimine for at least 2 hours before use can minimize the non-specific binding of the radioligand to the filter itself.
Inappropriate Incubation Conditions Optimize Incubation Time and Temperature: Perform a time-course experiment to determine when specific binding reaches equilibrium. Extending the incubation beyond this point may only increase NSB. Lowering the incubation temperature (e.g., 4°C) can reduce hydrophobic interactions, a common cause of NSB, but may require a longer incubation time to reach equilibrium.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from this compound receptor binding studies.

Table 1: Binding Affinities of Brevetoxin Analogs

ToxinAssay TypeReceptor SourceKd / IC50 / Ki (nM)Reference
[3H]PbTx-3Radioligand BindingRat Brain SynaptosomesKd: 3.53 ± 0.16[6]
PbTx-3Competitive BindingRat Brain SynaptosomesIC50: 8.8 ± 0.42[6]
PbTx-3Competitive BindingRat Brain SynaptosomesKi: 3.56 ± 0.12[6]
Acridinium-BTXB2 (ABTX)Competitive BindingRat Brain SynaptosomesIC50: 3.8 ± 0.89[6]
Acridinium-BTXB2 (ABTX)Competitive BindingRat Brain SynaptosomesKi: 1.66 ± 0.25[6][7]
PbTx-2 (Type-1)Competitive BindingRat Brain SynaptosomesED50: 12-17[8]
PbTx-3 (Type-1)Competitive BindingRat Brain SynaptosomesED50: 12-17[8]
PbTx-1 (Type-2)Competitive BindingRat Brain SynaptosomesED50: 3.5-4.1[8]
PbTx-7 (Type-2)Competitive BindingRat Brain SynaptosomesED50: 3.5-4.1[8]

Table 2: Recommended Concentration Ranges for Assay Components

ComponentRecommended ConcentrationPurposeReference
Membrane Protein100-500 µgReceptor Source[3]
[3H]PbTx-3~1 nM (around Kd)Radioligand[6]
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocking Agent
Tween-200.05% - 0.1% (v/v)Detergent to reduce NSB
Polyethyleneimine (PEI)0.1%Filter Pre-treatment

Experimental Protocols

Protocol 1: [3H]PbTx-3 Radioligand Binding Assay with Rat Brain Synaptosomes

This protocol provides a general framework for a competitive radioligand binding assay using rat brain synaptosomes.

1. Reagent Preparation:

  • Incubation Buffer: 50 mM Tris-HEPES buffer (pH 7.4), 130 mM choline chloride, 5.5 mM glucose, 0.8 mM magnesium sulfate, 5.4 mM potassium chloride, 1 mg/mL BSA, and 0.01% (v/v) polyoxyethylene-10-tridecylether.[6]
  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
  • Radioligand: [3H]PbTx-3 at a working concentration of ~1 nM in incubation buffer.[6]
  • Unlabeled Competitor: A high concentration stock of unlabeled PbTx-3 for determining non-specific binding.
  • Receptor Preparation: Rat brain synaptosome suspension at a final concentration of 50 µg protein/mL in incubation buffer.[6]

2. Assay Procedure:

  • In disposable test tubes, combine the following in order:
  • Total Binding: 0.5 mL of [3H]PbTx-3 solution and 0.5 mL of synaptosome suspension.
  • Non-Specific Binding: 0.5 mL of [3H]PbTx-3 solution, a saturating concentration of unlabeled PbTx-3, and 0.5 mL of synaptosome suspension.
  • Competitive Binding: 0.5 mL of [3H]PbTx-3 solution, varying concentrations of test compound, and 0.5 mL of synaptosome suspension.
  • Incubate the tubes at 4°C for 1-3 hours to reach equilibrium.[5]
  • Rapidly filter the contents of each tube through a GF/B glass-fiber filter (pre-soaked in 0.1% polyethyleneimine) using a cell harvester.
  • Wash the filters three times with 4 mL of ice-cold wash buffer.
  • Place the filters in scintillation vials with an appropriate scintillation cocktail.
  • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.
  • For competitive binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Visualizations

Brevetoxin_Signaling_Pathway This compound Signaling Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx3->VGSC Binds to Channel_Opening Channel Activation Shifted (Opens at more negative potential) VGSC->Channel_Opening Causes Inactivation_Inhibition Inhibition of Inactivation VGSC->Inactivation_Inhibition Causes Na_Influx Persistent Na+ Influx Channel_Opening->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability Inactivation_Inhibition->Na_Influx

Caption: this compound action on VGSCs.

RBA_Workflow Radioligand Binding Assay Workflow for PbTx-3 cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Reagents Prepare Buffers, [3H]PbTx-3, Competitor Total_Binding Total Binding Tubes: [3H]PbTx-3 + Synaptosomes Reagents->Total_Binding NSB Non-Specific Binding Tubes: [3H]PbTx-3 + Unlabeled PbTx-3 + Synaptosomes Reagents->NSB Receptor Prepare Synaptosomes Receptor->Total_Binding Receptor->NSB Incubate Incubate at 4°C Total_Binding->Incubate NSB->Incubate Filter Rapid Vacuum Filtration (PEI-treated GF/B filters) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding: Total - NSB Count->Calculate Plot Plot Data & Determine Kd / IC50 Calculate->Plot

Caption: Workflow for PbTx-3 RBA.

Troubleshooting_Logic Troubleshooting High Non-Specific Binding Start High NSB Observed (>30% of Total Binding) Check_Receptor Check Receptor Prep Quality (Purity, Concentration) Start->Check_Receptor Optimize_Buffer Optimize Assay Buffer (Blocking Agent, pH, Salt, Detergent) Check_Receptor->Optimize_Buffer If Prep is Good Optimize_Conditions Optimize Incubation (Time, Temperature) Optimize_Buffer->Optimize_Conditions If Buffer is Optimized Check_Ligand Verify Radioligand (Purity, Concentration) Optimize_Conditions->Check_Ligand If Conditions are Optimized Improve_Wash Improve Wash Steps (Volume, # of washes, Filter pre-treatment) Check_Ligand->Improve_Wash If Ligand is Good Result_Good NSB Acceptable Improve_Wash->Result_Good Re-test Result_Bad NSB Still High Improve_Wash->Result_Bad Re-test Result_Bad->Check_Receptor Re-evaluate All Steps

Caption: Logic for troubleshooting NSB.

References

Navigating the Analytical Maze: A Technical Support Center for Brevetoxin Metabolite Research

Author: BenchChem Technical Support Team. Date: December 2025

The absence of certified reference materials (CRMs) for brevetoxin metabolites presents a significant hurdle for researchers in marine biology, toxicology, and drug development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are there so few certified reference materials available for brevetoxin metabolites?

A1: The scarcity of CRMs for brevetoxin metabolites stems from several factors. The parent brevetoxins, produced by the dinoflagellate Karenia brevis, undergo extensive and variable metabolism in different organisms, leading to a wide array of derivative compounds.[1][2][3][4][5] The complex structure of these polyether compounds makes their chemical synthesis exceptionally challenging and expensive.[2][6][7] Furthermore, isolating and purifying sufficient quantities of individual metabolites from natural sources like contaminated shellfish for certification is a laborious and often low-yielding process.[8]

Q2: How can I tentatively identify brevetoxin metabolites in my samples without analytical standards?

A2: In the absence of certified standards, researchers can use a combination of techniques for tentative identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.[9] Tandem mass spectrometry (MS/MS) can then be used to obtain fragmentation patterns that are characteristic of the brevetoxin backbone and specific modifications.[3][9] Comparison of these fragmentation patterns with published data for known metabolites can aid in tentative identification. Additionally, observing the metabolism of parent brevetoxins in controlled laboratory experiments can help in identifying expected metabolites.[1][10]

Q3: What are the most common analytical techniques used for brevetoxin metabolite analysis, and what are their limitations without CRMs?

A3: The most common techniques are liquid chromatography-mass spectrometry (LC-MS), receptor binding assays, and immunoassays (ELISA).

  • LC-MS/MS is highly specific and can distinguish between different metabolites. However, without CRMs, accurate quantification is not possible, and results are often reported as "brevetoxin equivalents" relative to a parent toxin standard, which may not reflect the true concentration or toxicity.[11][12][13]

  • Receptor Binding Assays measure the total binding activity of all toxins in a sample to the voltage-gated sodium channel (VGSC), their primary target.[14] This provides an indication of the overall toxic potential but cannot differentiate between individual metabolites, which may have varying binding affinities.

  • Immunoassays (ELISA) are rapid and high-throughput screening tools.[15][16][17] However, the antibodies used may have different cross-reactivities with various metabolites, leading to an over- or underestimation of the total toxin concentration.[15][17]

Q4: What are "brevetoxin equivalents" and how should I interpret this data?

A4: "Brevetoxin equivalents" (BTX-eq) are a semi-quantitative measure used to express the concentration or toxicity of a mixture of brevetoxin metabolites in the absence of individual standards. The response of the analytical method (e.g., LC-MS peak area, receptor binding, or ELISA signal) for the sample is compared to a calibration curve generated with a single, available brevetoxin standard (often PbTx-2 or PbTx-3). It is crucial to clearly state which standard was used for equivalency, as the potency and analytical response can vary significantly between different brevetoxins and their metabolites. This approach provides an estimate of the total toxin load but does not give information on the specific metabolite profile.

Q5: Are there any alternative approaches to overcome the lack of CRMs?

A5: One promising approach is the use of biomarkers of exposure .[4] This involves identifying and quantifying one or a few major, consistently produced metabolites that can serve as a proxy for the overall toxin burden.[4] For example, certain cysteine-adducts of brevetoxins have been proposed as potential biomarkers in shellfish.[4] Another strategy is the in-house preparation and characterization of metabolite standards , although this requires significant expertise in purification and structural elucidation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in replicate LC-MS/MS analyses of the same sample. 1. Matrix effects (ion suppression or enhancement).[18] 2. Inconsistent sample extraction and cleanup. 3. Instability of metabolites in the sample or extract.1. Use matrix-matched calibrants or stable isotope-labeled internal standards if available. Perform a standard addition experiment to assess matrix effects.[18] 2. Optimize and standardize the extraction and solid-phase extraction (SPE) cleanup protocol.[9][19] 3. Analyze samples as quickly as possible after extraction. Store extracts at low temperatures (-20°C or -80°C) and in the dark.
Discrepancy between results from LC-MS/MS and functional assays (receptor binding or ELISA). 1. The presence of metabolites with high biological activity but low ionization efficiency in MS. 2. The presence of metabolites with low biological activity that are readily detected by MS. 3. Different cross-reactivity of antibodies in ELISA with the specific metabolite profile of the sample.[15]1. & 2. Acknowledge the inherent differences in what each assay measures. Use a combination of methods to get a more complete picture of the toxin profile and its potential toxicity. 3. If possible, characterize the cross-reactivity of the ELISA kit with any available brevetoxin analogs.
Inability to detect any brevetoxin metabolites in a sample expected to be contaminated. 1. The concentration of metabolites is below the limit of detection (LOD) of the instrument. 2. Inefficient extraction of the specific metabolites present. 3. Degradation of metabolites during sample storage or processing.1. Concentrate the sample extract. Optimize MS parameters for the expected m/z values of metabolites. 2. Experiment with different extraction solvents and techniques. Brevetoxin metabolites can have a wide range of polarities.[11] 3. Ensure proper sample storage (frozen, protected from light). Minimize freeze-thaw cycles.
Difficulty in interpreting complex MS/MS fragmentation spectra for unknown metabolites. 1. Lack of reference spectra for comparison. 2. Co-elution of multiple isomers. 3. In-source fragmentation.1. Compare spectra to published data for known brevetoxins and their adducts. Look for characteristic losses of water and side-chain fragments. 2. Improve chromatographic separation by modifying the gradient, mobile phase, or column chemistry. 3. Optimize ESI source conditions to minimize in-source fragmentation.

Quantitative Data Summary

Table 1: Physicochemical Properties of Selected Brevetoxins and Metabolites

CompoundMolecular FormulaMonoisotopic Mass (Da)LogP (Predicted)
Brevetoxin-1 (PbTx-1)C49H70O13866.48164.5
Brevetoxin-2 (PbTx-2)C50H70O14894.47664.2
Brevetoxin-3 (PbTx-3)C50H72O14896.49223.8
BTX-B1 (Cysteine-S-desoxyBTX-B2)C53H75NO15S1017.4888N/A
BTX-B2 (Cysteine-BTX-B2)C53H75NO16S1033.4837N/A
BTX-B5 (Oxidized BTX-B2)C50H68O15908.4562N/A

Data compiled from various sources. LogP values are estimates and can vary based on the prediction algorithm.[20]

Table 2: Example LC-MS/MS Parameters for Brevetoxin Analysis

ParameterSetting
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions (m/z) PbTx-2: 895.5 -> 319.2, 725.5 PbTx-3: 897.5 -> 725.5, 879.5 BTX-B5: 911.5 -> 875.5

Note: These are example parameters and should be optimized for the specific instrument and application.[3][11][13]

Experimental Protocols

Protocol 1: Generic Extraction of Brevetoxin Metabolites from Shellfish Tissue

  • Homogenization: Homogenize shellfish tissue (e.g., 5 g) with a blender or tissue homogenizer.

  • Extraction: Add 20 mL of acetone to the homogenized tissue and blend for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes.

  • Supernatant Collection: Decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction (steps 2-4) on the tissue pellet twice more.

  • Solvent Evaporation: Combine the supernatants and evaporate the acetone under reduced pressure or a stream of nitrogen.

  • Liquid-Liquid Partitioning: Resuspend the aqueous residue in 10 mL of 80% methanol. Wash this solution three times with 10 mL of hexane to remove lipids. Discard the hexane layers.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water. b. Load the 80% methanol extract onto the cartridge. c. Wash the cartridge with 5 mL of 40% methanol to remove polar interferences. d. Elute the brevetoxin metabolites with 10 mL of 100% methanol.

  • Final Concentration: Evaporate the eluate to dryness and reconstitute in a known volume of methanol for analysis.[19][21]

Visualizations

Brevetoxin_Signaling_Pathway BTX Brevetoxin Metabolites VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 BTX->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Activates NMDA_R NMDA Receptors Depolarization->NMDA_R Potentiates Na_Ca_exchanger Na+/Ca2+ Exchanger (Reverse Mode) Depolarization->Na_Ca_exchanger Promotes Ca_influx Ca2+ Influx Ca_channels->Ca_influx NMDA_R->Ca_influx Na_Ca_exchanger->Ca_influx Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase ERK_pathway ERK1/2 Signaling Pathway Activation Ca_increase->ERK_pathway CREB_pathway CREB Phosphorylation Ca_increase->CREB_pathway Neurotoxicity Neurotoxicity & Altered Neuronal Function ERK_pathway->Neurotoxicity Gene_expression Altered Gene Expression (e.g., BDNF) CREB_pathway->Gene_expression Gene_expression->Neurotoxicity Experimental_Workflow Sample Shellfish Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acetone) Homogenize->Extract Cleanup Cleanup (LLE / SPE) Extract->Cleanup Analysis Analysis Cleanup->Analysis LCMS LC-MS/MS Analysis->LCMS RBA Receptor Binding Assay Analysis->RBA ELISA ELISA Analysis->ELISA Data Data Interpretation (e.g., BTX Equivalents) LCMS->Data RBA->Data ELISA->Data

References

Technical Support Center: Improving the Reproducibility of the Mouse Bioassay for Brevetoxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the consistency and reliability of the mouse bioassay for brevetoxin quantification. Below you will find frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and supporting data to address common challenges encountered during this assay.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the brevetoxin mouse bioassay? A1: The mouse bioassay is a functional assay that measures the total toxicity of a sample. It involves the intraperitoneal (i.p.) injection of a liquid extract derived from a sample (e.g., shellfish tissue) into mice. The primary endpoint is the time until the death of the animal. This "time-to-death" is then used to quantify the amount of toxin present, typically expressed in "Mouse Units" (MU).

Q2: How is a "Mouse Unit" (MU) for brevetoxins defined? A2: A Mouse Unit (MU) is the amount of toxin that kills 50% of the test mice (typically weighing 19-21 grams) within a specific timeframe. For Neurotoxic Shellfish Poisoning (NSP), one MU is the amount of toxin that kills 50% of mice within 930 minutes (15.5 hours).[1] The U.S. regulatory limit for shellfish is 20 MU per 100 g of tissue, which is equivalent to 0.8 ppm or 800 µg/kg of brevetoxin-2 (PbTx-2) equivalents.[1][2]

Q3: Why is the mouse bioassay known for its poor reproducibility? A3: The mouse bioassay's reproducibility is affected by numerous factors, including:

  • Biological Variability: Inherent physiological differences among mice, even within the same strain and sex.

  • Toxin Metabolism: Shellfish metabolize parent brevetoxins into various forms with differing toxicities. The extraction process may not recover all metabolites equally, leading to an incomplete toxicity profile.[3]

  • Matrix Effects: Co-extracted substances from the shellfish tissue can interfere with the assay, either enhancing or masking the toxin's effects.

  • Procedural Inconsistencies: Variations in extraction efficiency, injection technique, and subjective endpoint determination contribute to variability.[4]

Q4: Are there alternatives to the mouse bioassay? A4: Yes, several alternative methods exist, including Enzyme-Linked Immunosorbent Assays (ELISA), receptor binding assays, cytotoxicity assays (e.g., Neuro-2a), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] While methods like ELISA and LC-MS show better correlation and reproducibility than the mouse bioassay, the bioassay is still considered a "gold standard" by some regulatory bodies because it measures overall functional toxicity of all toxin variants present.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the brevetoxin mouse bioassay.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability in time-to-death among mice in the same dose group. 1. Inconsistent IP injection technique (e.g., subcutaneous vs. intraperitoneal).2. Variability in mouse weight, age, sex, or strain.3. Incomplete solubilization/suspension of the toxin in the delivery vehicle.1. Ensure all technicians are thoroughly trained in proper IP injection. Aspirate before injecting to confirm correct needle placement.2. Use a consistent mouse strain (e.g., Swiss Webster), sex, and a narrow weight range (e.g., 19-21 g).[5] Document all animal details.3. Vortex the reconstituted extract thoroughly before drawing each dose to ensure a homogenous suspension.
Mice exhibit sublethal symptoms but do not die within the 6-hour or 24-hour observation period. 1. The toxin concentration is below the lethal dose.2. The presence of less potent brevetoxin metabolites.3. Matrix effects are interfering with toxin absorption or action.1. Record all observed symptoms meticulously (see Symptomology section below). These data are still valuable.2. Report the result as less than the detection limit (e.g., <20 MU/100 g).3. Consider performing a dose-range finding study or concentrating the extract if feasible and appropriate for the study goals.
Control mice (injected with vehicle only) become sick or die. 1. Contaminated injection vehicle or equipment.2. Excessive stress from handling or injection.3. Underlying health issues in the mouse colony.1. Use a new, sterile aliquot of the vehicle (e.g., 1-5% Tween 60 in saline). Use a new sterile needle and syringe for every animal.[6] 2. Ensure handlers are proficient and gentle. Minimize handling time.3. Consult with the animal facility veterinarian. The entire experiment may be invalid and require repetition with a healthy cohort.
Results are inconsistent with alternative methods (e.g., LC-MS). 1. The extraction method used for the bioassay (e.g., diethyl ether) has a different recovery profile than the one used for LC-MS (e.g., methanol).[1]2. LC-MS quantifies specific known metabolites, while the bioassay measures total functional toxicity of all compounds, including unknown ones.1. Acknowledge the inherent differences. The discrepancy itself can be informative, suggesting the presence of metabolites not accounted for by analytical standards.[1]2. For research purposes, consider performing extractions with multiple solvents (e.g., acetone, methanol) to compare results.
Observed Symptoms of Brevetoxin Toxicity in Mice

Observing and recording specific symptoms can provide valuable data, especially in cases of sublethal exposure. Key indicators include:

  • Neurological: Tremors, convulsive jaw movements, partial limb paralysis, loss of coordination (ataxia), and respiratory distress.[6][7]

  • Physiological: A rapid and dose-dependent decrease in body temperature (hypothermia) is a common sign, often occurring within the first two hours.[8][9]

  • Behavioral: Reduced muscle activity, failure in grip strength tests, and general lethargy.[6]

Experimental Protocols

Brevetoxin Extraction from Shellfish Tissue (Adapted from APHA Method)

This protocol is based on the standard American Public Health Association (APHA) method for lipophilic toxins.

  • Sample Preparation: Shuck shellfish and drain the meats. Homogenize at least 100 g of meat until a uniform consistency is achieved.

  • Extraction:

    • Weigh 100 g of the homogenate into a blender.

    • Add 200 mL of diethyl ether and blend for 2-5 minutes at high speed.

    • Carefully pour the supernatant into a separatory funnel.

    • Add another 100 mL of diethyl ether to the tissue, blend again, and add the supernatant to the same separatory funnel.

  • Washing: Add 25 mL of distilled water to the pooled ether extracts in the separatory funnel. Shake gently and allow the layers to separate. Discard the lower aqueous layer.

  • Evaporation: Transfer the ether layer to a beaker and evaporate to a small volume (approx. 5 mL) using a rotary evaporator or a steam bath with a stream of nitrogen.

  • Reconstitution:

    • Transfer the remaining oily residue to a graduated tube or vial.

    • Rinse the beaker with small volumes of diethyl ether and add to the vial to ensure a complete transfer.

    • Evaporate the remaining ether under a gentle stream of nitrogen until an oily residue remains.

    • Reconstitute the residue in a suitable vehicle, such as 1% or 5% Tween 60 in 0.9% saline, to a final known volume (e.g., 10 mL). This is the extract to be injected.

Intraperitoneal (IP) Injection Protocol

This procedure must be performed by trained personnel in accordance with institutional animal care and use guidelines.

  • Animal Selection: Use healthy mice (Swiss Webster or ICR strain are common) within a tight weight range (19-21 g is standard).[5] Allow animals to acclimate for at least 48 hours before the experiment.[5]

  • Dose Preparation: Vortex the reconstituted toxin extract immediately before drawing up each dose to ensure a uniform suspension.

  • Injection Procedure:

    • Use a new, sterile 1 mL syringe and a 25-27 gauge needle for each animal.[9]

    • Firmly restrain the mouse using a scruff technique and position it in dorsal recumbency (on its back) with the head tilted slightly downward.[6]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

    • Disinfect the injection site with a 70% alcohol swab.[6]

    • Insert the needle, bevel up, at a 30-45° angle.[9]

    • Gently aspirate by pulling back the plunger. If no fluid enters the syringe, you are in the peritoneal cavity. If fluid (urine, blood) is drawn, discard the syringe and animal from the study and start with a fresh preparation.

    • Inject a precise 1.0 mL volume of the extract.[10]

    • Withdraw the needle and return the mouse to a clean cage for observation.

Observation and Endpoint Determination
  • Observation Period: Continuously observe mice for the first hour post-injection, then periodically for at least 6 hours. For a full MU determination, the observation period extends up to 24 hours or longer.[5]

  • Symptom Recording: Record the time of onset of any toxic signs (e.g., tremors, paralysis, respiratory distress, temperature changes).[6][9]

  • Endpoint: The primary endpoint is the time of death, defined as the moment of the last gasping breath.[5] Record this time to the nearest minute.

  • Calculation: Convert the median time-to-death for each dose group into Mouse Units (MU) using established dose-response curves or conversion tables (e.g., Sommer's Table for PSP, which can be adapted).[5]

Data Presentation: Quantitative Tables

Table 1: Intraperitoneal (i.p.) LD₅₀ Values of Brevetoxin Analogs in Mice This table compiles LD₅₀ values from various sources to illustrate the differing potencies of brevetoxin analogs. Note that direct comparison can be affected by differences in mouse strain and experimental conditions.

Toxin AnalogMouse StrainLD₅₀ (µg/kg)Reference
PbTx-1Not Specified~500(Manger et al., 1993) via[11]
PbTx-2 (BTX-B)ICR (female)455
PbTx-2Not Specified170 - 500[12]
PbTx-3Swiss (female)170[11]
BTX-B4Not SpecifiedRelative LD₅₀ is ~20-30x lower (more potent) than PbTx-3 and PbTx-2[3]

Table 2: Comparison of Reproducibility Across Different Brevetoxin Assay Methods The mouse bioassay is known to have higher variability than instrumental or in vitro methods. This table provides reported reproducibility data for alternative methods to serve as a benchmark.

Assay MethodParameterReproducibility (RSD%)*Reference
ELISA Within-laboratory (RSDr)6 - 15%[13]
Between-laboratory (RSDR)10 - 20%[13]
Receptor Binding Assay Within-laboratory (RSDr)5 - 31%[13]
Between-laboratory (RSDR)14 - 31%[13]
LC-MS/MS Within-laboratory (RSD)12 - 27% (for various analogs)[2]
Mouse Bioassay Not explicitly reported, but generally considered to be >20-30%Inferred from[4][10]

*RSD = Relative Standard Deviation

Mandatory Visualizations

Brevetoxin Mechanism of Action

Brevetoxins bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve cells. This binding locks the channel in an open state, causing persistent activation. It shifts the voltage-dependence of activation to more negative potentials and inhibits the channel's inactivation, leading to a continuous influx of sodium ions, uncontrolled nerve firing, and subsequent neurotoxicity.[7]

Brevetoxin_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Activation Persistent Channel Activation Na_Channel->Activation Causes Brevetoxin Brevetoxin (PbTx) Brevetoxin->Na_Channel Binds to Site 5 Na_Influx Continuous Na+ Influx Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotoxicity Neurotoxicity (Symptoms) Depolarization->Neurotoxicity MBA_Workflow Start Receive Shellfish Sample Homogenize Homogenize 100g Tissue Start->Homogenize Extract Extract with Diethyl Ether Homogenize->Extract Evaporate Evaporate & Reconstitute in Vehicle Extract->Evaporate Inject Inject 1.0 mL IP into Mouse Cohort (n=3, 19-21g) Evaporate->Inject Observe Observe & Record Symptoms and Time-to-Death Inject->Observe Calculate Calculate Median Death Time & Convert to Mouse Units (MU) Observe->Calculate End Report Toxicity (MU / 100g) Calculate->End

References

Enhancing the specificity of antibodies for Brevetoxin-3 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Brevetoxin-3 ELISA. This guide provides troubleshooting advice and frequently asked questions to help you enhance the specificity of your antibodies and achieve reliable results in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during this compound ELISA experiments that can affect antibody specificity.

High Background Signal

Question: I am observing a high background signal in my this compound ELISA. What are the possible causes and solutions?

Answer: A high background signal can be caused by several factors, including non-specific binding of antibodies, issues with blocking, or problems with the substrate.

Potential Causes and Solutions:

Cause Solution
Inadequate Blocking Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and casein.[1][2][3][4] You may need to test different concentrations or combinations of blocking agents. For instance, a combination of 0.02% TWEEN® 20 and 1% BSA can be effective for many assays.[5]
Non-Specific Antibody Binding Increase the number of washing steps or the duration of each wash.[6][7] Adding a small amount of a non-ionic detergent like Tween 20 to the wash buffer can also help reduce non-specific binding.[1] Consider using affinity-purified or cross-adsorbed polyclonal antibodies to reduce off-target binding.[6]
High Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[6][7]
Substrate Issues Ensure the substrate is stored properly and not exposed to light.[8] Prepare the substrate solution fresh before each use.
Cross-Reactivity with Other Brevetoxins This is a common issue due to the structural similarity between brevetoxin analogs.[9][10] Consider using a monoclonal antibody with higher specificity for this compound if available.[11][12] Hapten design is crucial for generating specific antibodies.[13][14][15]
Low Signal or Poor Sensitivity

Question: My ELISA is showing a very weak signal, or the sensitivity is too low to detect this compound at the desired concentrations. How can I improve this?

Answer: Low signal or poor sensitivity can stem from issues with antibody affinity, improper assay conditions, or problems with the detection reagents.

Potential Causes and Solutions:

Cause Solution
Low Antibody Affinity The affinity of the antibody for the antigen is critical for assay sensitivity.[16] Consider screening different antibody clones or producing new antibodies with optimized hapten-protein conjugates. A hapten density of around 15 molecules per carrier protein has been shown to yield high antibody titers.[17]
Suboptimal Incubation Times and Temperatures Optimize the incubation times and temperatures for each step of the ELISA protocol.[8][18] Longer incubation times may be needed for low-concentration samples.
Improper Coating Buffer The pH of the coating buffer can affect antibody binding to the microplate. Compare coating buffers with different pH values, such as PBS at pH 7.4 and carbonate buffer at pH 9.5.[4]
Inactive Enzyme Conjugate Ensure the enzyme conjugate is stored correctly and has not lost activity. Prepare fresh dilutions before use.
Matrix Effects Components in the sample matrix can interfere with the antibody-antigen binding.[10][19] Diluting the sample or using a sample diluent that matches the sample matrix can help mitigate these effects.[6]

Frequently Asked Questions (FAQs)

Q1: How can I reduce the cross-reactivity of my anti-Brevetoxin-3 antibody with other brevetoxin analogs?

A1: Reducing cross-reactivity is a key challenge in brevetoxin immunoassays due to the conserved backbone structure of the toxin family.[9][20] Here are some strategies:

  • Hapten Design: The design of the hapten used to generate the antibody is critical.[13][14][15] Exposing unique structural features of this compound while masking common epitopes can lead to more specific antibodies.

  • Antibody Selection: Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies.[12] Screening multiple monoclonal antibody clones for their cross-reactivity profiles is recommended.[11]

  • Competitive Assay Format: Utilizing a competitive ELISA format can help in discerning the presence of the specific target analyte.[19][21][22]

Q2: What is the importance of the hapten-carrier protein conjugate in antibody development for this compound?

A2: this compound is a small molecule (hapten) and is not immunogenic on its own. To elicit an immune response and produce antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[13][14][15][17][21] The method of conjugation and the density of the hapten on the carrier protein can significantly impact the titer and specificity of the resulting antibodies.[17]

Q3: Can I use the same hapten-protein conjugate for both immunization and as the coating antigen in my ELISA?

A3: It is generally not recommended. Using a different carrier protein for the coating antigen than the one used for immunization can help to reduce non-specific binding of antibodies that may have been generated against the carrier protein itself. For example, if you immunize with a this compound-KLH conjugate, you might use a this compound-BSA conjugate as the coating antigen.[13][14][15]

Q4: What are typical IC50 and Limit of Detection (LOD) values I should expect for a this compound ELISA?

A4: The IC50 and LOD values can vary depending on the antibody and the specific ELISA protocol. However, published data can provide a general range. For instance, some studies have reported IC50 values for this compound in the range of 50-60 µg/kg.[13][14][15] The limit of detection can be as low as 0.05 ng/mL in water samples.[10]

Quantitative Data Summary

Cross-Reactivity of Brevetoxin Antibodies

The following table summarizes the cross-reactivity of a commercial brevetoxin ELISA kit with various brevetoxin analogs, with this compound (PbTx-3) as the reference compound (100%).

Brevetoxin AnalogCross-Reactivity (%)
Deoxy PbTx-2133
PbTx-5127
PbTx-2102
PbTx-983
PbTx-613
PbTx-15

Data sourced from a commercial ELISA kit datasheet.[10]

Performance of a Monoclonal Antibody-Based icELISA for Brevetoxins

This table shows the 50% inhibitory concentration (IC50) for different brevetoxin analogs using a developed indirect competitive ELISA (icELISA).

Brevetoxin AnalogIC50 (µg/kg)
PbTx-351.83
PbTx-152.61
PbTx-260.71

Data from a study on the development of a new monoclonal antibody against brevetoxins.[13][14][15]

Experimental Protocols

Hapten-Protein Conjugation for Antibody Production

This protocol outlines a general method for conjugating a brevetoxin hapten to a carrier protein to create an immunogen for antibody production.

Materials:

  • This compound hapten with a reactive group (e.g., carboxyl group)

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Activate the Hapten: Dissolve the brevetoxin hapten in a suitable solvent and add NHS and EDC to activate the carboxyl group.

  • Conjugation Reaction: Add the activated hapten solution to a solution of the carrier protein (KLH) in PBS. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS to remove unreacted hapten and coupling reagents. Change the PBS buffer several times over 48 hours.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[17]

  • Storage: Store the conjugate at -20°C until use for immunization.

Indirect Competitive ELISA (icELISA) Protocol for this compound

This protocol describes a typical icELISA for the detection of this compound.

Materials:

  • Microtiter plate coated with this compound-BSA conjugate

  • This compound standards and samples

  • Anti-Brevetoxin-3 primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the anti-Brevetoxin-3 primary antibody and either the this compound standard or the sample to each well. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound-BSA for binding to the primary antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.[10][23]

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps Coating 1. Coating (this compound-BSA) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking (e.g., BSA) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competitive Reaction (Primary Ab + Sample/Standard) Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Secondary Ab Incubation (Enzyme-conjugated) Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Substrate Addition Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow for an indirect competitive ELISA for this compound detection.

Antibody_Production_Logic cluster_hapten Hapten Preparation cluster_conjugation Conjugation cluster_production Antibody Generation Brevetoxin3 This compound Hapten Synthesize Hapten (Introduce reactive group) Brevetoxin3->Hapten Conjugate Hapten-Protein Conjugation (e.g., EDC/NHS chemistry) Hapten->Conjugate CarrierProtein Carrier Protein (e.g., KLH) CarrierProtein->Conjugate Immunogen Immunogen (this compound-KLH) Conjugate->Immunogen Immunization Immunize Animal Immunogen->Immunization Screening Screen for Specificity and Affinity Immunization->Screening Antibody Specific Anti-Brevetoxin-3 Antibody Screening->Antibody

Caption: Logical flow for the production of specific antibodies against this compound.

References

Dealing with co-eluting interferences in Brevetoxin-3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Brevetoxin-3 (BTX-3), with a specific focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTX-3) and why is its analysis important?

A1: this compound (PbTx-3) is a potent neurotoxin belonging to the brevetoxin family of lipid-soluble polyether compounds. These toxins are produced by the marine dinoflagellate Karenia brevis. BTX-3 analysis is crucial for seafood safety monitoring programs to prevent Neurotoxic Shellfish Poisoning (NSP) in humans, as these toxins can accumulate in shellfish.[1][2] It is also used as a reference standard in neuropharmacology and toxicology research to study voltage-gated sodium channels.[1]

Q2: What is the primary analytical method for the quantification of BTX-3?

A2: The gold standard for sensitive and specific quantification of BTX-3 and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high selectivity and sensitivity, allowing for the detection of BTX-3 at low concentrations in complex matrices such as shellfish tissue.[3][4]

Q3: What are the typical mass transitions for BTX-3 in LC-MS/MS analysis?

A3: In positive electrospray ionization (ESI) mode, BTX-3 typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 897.5.[3][5] For selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), a common fragmentation transition used for confirmation and quantification is from the precursor ion of m/z 897.5 to a product ion of m/z 725.[3]

Q4: What are common sources of interference in BTX-3 analysis?

A4: Interferences in BTX-3 analysis can arise from several sources:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., phospholipids, salts, and proteins in shellfish extracts) can co-elute with BTX-3 and cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[6][7]

  • Other Brevetoxin Analogs and Metabolites: Shellfish can contain a complex mixture of brevetoxin metabolites.[4] Some of these may have similar chromatographic behavior to BTX-3 and could potentially co-elute.

  • Isobaric Interferences: Metabolites of other compounds in the sample could theoretically be formed that have the same mass as BTX-3, leading to isobaric interference if not chromatographically separated.[8]

Q5: Are there certified reference materials (CRMs) available for BTX-3?

A5: Yes, certified reference materials for BTX-3 are available and are crucial for accurate quantification and method validation in analytical laboratories.[1] Using CRMs helps ensure the reliability and comparability of results.

Troubleshooting Guide: Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences during BTX-3 analysis.

Problem: Poor peak shape (fronting, tailing, or splitting) or inconsistent retention times for BTX-3.

Possible Cause 1: Co-elution with an interfering compound.

  • Solution:

    • Confirm Co-elution: Inject a solvent blank after a sample injection to check for late-eluting peaks that might be carried over and interfering with the subsequent run.[7]

    • Modify Chromatographic Conditions:

      • Gradient Optimization: Adjust the mobile phase gradient to increase separation around the retention time of BTX-3. A shallower gradient in this region can improve resolution.[9]

      • Change Mobile Phase Composition: If using acetonitrile as the organic modifier, consider switching to methanol. The difference in solvent selectivity can alter the elution profile and resolve co-eluting peaks.[9]

      • Adjust Flow Rate: Lowering the flow rate can sometimes improve peak resolution.[9]

      • Change Column Chemistry: If modifications to the mobile phase are unsuccessful, switching to a column with a different stationary phase (e.g., biphenyl instead of C18) can provide the necessary selectivity to separate BTX-3 from the interference.[10]

Possible Cause 2: Matrix Effects.

  • Solution:

    • Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[11]

      • Solid-Phase Extraction (SPE): Utilize SPE with cartridges such as C18 or hydrophilic-lipophilic balance (HLB) to clean up the sample extract.[12] A study on BTX metabolites showed that an HLB extraction column provided higher recovery rates than a C18 column.[12]

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition BTX-3 away from interfering substances.[11]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of BTX-3.[10][13]

Problem: Inaccurate quantification of BTX-3 despite a well-shaped chromatographic peak.

Possible Cause: Unseen co-elution of an isobaric interference.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer to differentiate between BTX-3 and any potential isobaric interferences based on their exact mass.

    • Monitor Multiple Fragment Ions: In your MRM method, monitor at least two different product ions for BTX-3. The ratio of these ions should be consistent between your standards and samples. A significant deviation in this ratio in a sample can indicate the presence of a co-eluting interference that shares one of the transitions.

    • Re-evaluate Chromatographic Separation: Even if the peak appears symmetrical, attempt to alter the chromatographic conditions as described above to see if a hidden peak can be resolved.

Data Presentation

Table 1: LC-MS/MS Parameters for Brevetoxin Analysis

ParameterValueReference
Precursor Ion (m/z)897.5 ([M+H]⁺)[3][5]
Product Ion (m/z)725[3]
Collision EnergyAnalyte and instrument dependent, requires optimization.
ColumnC18, e.g., 100 x 2.1 mm, 1.7-μm[14]
Mobile Phase AWater with 0.1% formic acid or 2 mM ammonium formate and 50 mM formic acid[5][14]
Mobile Phase BAcetonitrile or Methanol/Water (95:5, v/v) with additives[5][14]
Flow Rate0.3 - 0.4 mL/min[14]

Table 2: Performance of a Single-Laboratory Validated LC-MS/MS Method for BTX-3 in Shellfish

MatrixFortification Level (mg/kg)Mean Recovery (%)Within-Lab Reproducibility (RSD %)
Greenshell Mussel0.0573 - 11214 - 18
Eastern Oyster0.0573 - 11214 - 18
Hard Clam0.0573 - 11214 - 18
Pacific Oyster0.0573 - 11214 - 18
Data is for a group of brevetoxins including BTX-3.[15][16]

Experimental Protocols

Protocol 1: Sample Preparation of Shellfish Tissue for BTX-3 Analysis

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

  • Homogenization: Homogenize a representative sample of shellfish tissue (e.g., 10-20 g).

  • Extraction:

    • Extract the homogenized tissue with an appropriate solvent such as methanol or acetone.[16]

    • For example, add 3 volumes of solvent to the tissue weight, blend at high speed for 1-2 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts under a stream of nitrogen or using a rotary evaporator.

  • Defatting (optional but recommended):

    • Re-solubilize the residue in 80% methanol.

    • Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids. Discard the hexane layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 or HLB SPE cartridge according to the manufacturer's instructions.

    • Load the defatted extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 25% methanol) to remove polar interferences.

    • Elute the brevetoxins with a high percentage of organic solvent (e.g., 100% methanol).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of BTX-3
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[14]

  • Mobile Phases:

    • A: Water with 0.1% formic acid.[14]

    • B: Acetonitrile with 0.1% formic acid.[14]

  • Gradient Elution:

    • Develop a gradient that provides good separation of BTX-3 from other matrix components. An example gradient could be:

      • Start at 50% B, hold for 0.5 min.

      • Increase linearly to 65% B over 1 min.

      • Hold at 65% B for 6.3 min.

      • Return to initial conditions and equilibrate for the next injection.[14]

  • MS Detection:

    • Operate the ESI source in positive ion mode.

    • Set the instrument to perform Multiple Reaction Monitoring (MRM).

    • Monitor the transition for BTX-3: precursor ion m/z 897.5 → product ion m/z 725.[3]

    • Optimize source parameters (e.g., spray voltage, desolvation temperature, gas flows) to maximize the signal for BTX-3.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Co-eluting Interferences in BTX-3 Analysis start Start: Peak Anomaly Detected (Poor Shape, Inaccurate Quantification) check_matrix Is it a matrix effect or co-elution? start->check_matrix matrix_effect Suspect Matrix Effect check_matrix->matrix_effect Broad baseline interference, ion suppression co_elution Suspect Co-elution check_matrix->co_elution Discrete peak distortion (split, shoulder) improve_sample_prep Improve Sample Preparation (SPE, LLE) matrix_effect->improve_sample_prep dilute_sample Dilute Sample Extract matrix_effect->dilute_sample check_resolution Is the issue resolved? improve_sample_prep->check_resolution dilute_sample->check_resolution optimize_lc Optimize LC Method co_elution->optimize_lc change_gradient Adjust Gradient Profile optimize_lc->change_gradient change_solvent Change Organic Solvent (ACN to MeOH) optimize_lc->change_solvent change_column Change Column Chemistry (e.g., C18 to Biphenyl) optimize_lc->change_column change_gradient->check_resolution change_solvent->check_resolution change_column->check_resolution end_success End: Analysis Successful check_resolution->end_success Yes end_fail Consult Advanced Methods (HRMS, Further Method Development) check_resolution->end_fail No

Caption: Troubleshooting workflow for co-eluting interferences in BTX-3 analysis.

References

Technical Support Center: Detoxification of Brevetoxin-3 Contaminated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) for the detoxification of samples contaminated with Brevetoxin-3 (BTX-3).

Section 1: this compound Overview and Mechanism of Action

This compound is a potent polyether neurotoxin produced by the dinoflagellate Karenia brevis. It exerts its toxic effects by binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve cells.[1] This binding leads to persistent channel activation, causing a continuous influx of sodium ions, which disrupts normal neurological processes and can lead to neurotoxic shellfish poisoning (NSP).[1]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound on voltage-gated sodium channels.

Brevetoxin3_Signaling_Pathway BTX3 This compound (BTX-3) VGSC Voltage-Gated Sodium Channel (VGSC) (Site 5) BTX3->VGSC Binds to Na_ion_channel Na+ Channel Opening VGSC->Na_ion_channel Causes Na_influx Persistent Na+ Influx Na_ion_channel->Na_influx Leads to Depolarization Membrane Depolarization Na_influx->Depolarization Nerve_firing Repetitive Neuronal Firing Depolarization->Nerve_firing Toxicity Neurotoxicity Nerve_firing->Toxicity

This compound binding to VGSC and subsequent neurotoxic effects.

Section 2: Detoxification Strategies

Several methods can be employed to detoxify samples contaminated with this compound. The choice of method depends on the sample matrix, the concentration of the toxin, and the desired level of detoxification.

Ozonation

Ozone is a powerful oxidizing agent that can effectively degrade brevetoxins.

Experimental Protocol: Ozonation of Aqueous Samples
  • Sample Preparation:

    • Prepare a 1-liter aqueous sample containing this compound.

    • If the sample is from a culture, it can be used directly. For purified toxins, reintroduce them into artificial seawater (ASW).

  • Ozone Generation:

    • Use an ozone generator capable of producing a consistent ozone stream.

    • Bubble the ozone through the sample using a diffuser stone to ensure efficient mixing.

  • Ozonation Process:

    • Subject the sample to ozonation for specific time intervals (e.g., 0, 1, 5, and 10 minutes) under constant agitation.

    • A study reported a three-log cycle reduction in total brevetoxins after 10 minutes of exposure to 135 ppm of ozone.

  • Analysis:

    • After each time interval, extract the toxins using a suitable method, such as solid-phase extraction (SPE) with a C18 column.

    • Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound.

Quantitative Data: Ozonation Efficiency
Treatment Time (minutes)Ozone Concentration (ppm)Total Brevetoxin Reduction
1Not specifiedSlight increase in PbTx-7 (reduction product of PbTx-1)
5Not specifiedSignificant reduction in all toxins
10135~99.9%
Troubleshooting Guide: Ozonation
IssuePossible CauseSolution
Incomplete Toxin Degradation Insufficient ozone concentration or exposure time.Increase the ozone flow rate or the duration of the treatment. Ensure proper mixing of ozone with the sample.
Presence of organic matter competing for ozone.Pre-treat the sample to remove excess organic material if possible.
Formation of Brominated Byproducts (in seawater) Reaction of ozone with bromide ions in seawater.Monitor for the formation of bromate and other disinfection byproducts. Consider alternative methods if byproduct formation is a concern.
Inconsistent Results Fluctuations in ozone generator output.Calibrate and regularly maintain the ozone generator to ensure a stable output.
FAQs: Ozonation
  • Q: Can ozonation be used for shellfish tissue?

    • A: While ozonation is effective for aqueous samples, its application to solid matrices like shellfish tissue is more complex due to penetration issues and potential alteration of the tissue matrix. Further research and method development are required for this application.

  • Q: Is ozonation safe?

    • A: Ozone is a respiratory irritant and must be handled in a well-ventilated area or a fume hood. Any off-gassed ozone should be safely neutralized.

Activated Carbon Adsorption

Activated carbon is a porous material with a large surface area that can effectively adsorb toxins from liquid samples.

Experimental Protocol: Activated Carbon Adsorption
  • Activated Carbon Selection:

    • Choose a high-quality activated carbon. The effectiveness can vary based on the source material and activation method. Powdered activated carbon (PAC) is often used for its high surface area.

  • Sample Preparation:

    • Prepare an aqueous solution of this compound at a known concentration.

  • Adsorption Process:

    • Add a specific amount of activated carbon to the sample solution (e.g., 1 g/L).

    • Stir the suspension for a defined contact time (e.g., ranging from 15 minutes to 24 hours) at a constant temperature.

  • Separation and Analysis:

    • Separate the activated carbon from the solution by centrifugation or filtration.

    • Analyze the supernatant for the remaining this compound concentration using HPLC or an appropriate bioassay.

Quantitative Data: Activated Carbon Adsorption Efficiency

Data specific to this compound adsorption on activated carbon is limited. However, studies on other marine toxins like microcystins have shown removal efficiencies of over 98% with specific types of activated carbon fibers after 10 minutes of contact time. The efficiency is highly dependent on the type of activated carbon, its pore size, surface area, and the initial toxin concentration.

Activated Carbon TypeToxinRemoval EfficiencyContact Time
Pine Wood ACF[D-Leucine¹]MCYST-LR>98%10 min
Sugarcane Bagasse ACF[D-Leucine¹]MCYST-LR>98%10 min
Troubleshooting Guide: Activated Carbon Adsorption
IssuePossible CauseSolution
Low Adsorption Efficiency Incorrect type of activated carbon.Test different types of activated carbon (e.g., from different source materials, with varying pore sizes) to find the most effective one for this compound.
Insufficient contact time or dosage.Increase the contact time and/or the amount of activated carbon used.
Competition from other organic molecules in the sample.Pre-filter or pre-treat the sample to remove interfering compounds.
Clogging of Filters Fine particles of powdered activated carbon.Use a centrifuge for separation or a filter with a suitable pore size.
FAQs: Activated Carbon Adsorption
  • Q: Can activated carbon be regenerated and reused?

    • A: Regeneration is possible through thermal or chemical processes, but it can be complex and may not fully restore the original adsorption capacity. For laboratory-scale experiments, using fresh activated carbon is generally recommended for consistent results.

  • Q: Does pH affect the adsorption of this compound?

    • A: The pH of the solution can influence the surface charge of both the activated carbon and the toxin molecule, thereby affecting adsorption efficiency. It is advisable to conduct preliminary experiments to determine the optimal pH for this compound adsorption.

Photocatalytic Degradation with TiO₂

Titanium dioxide (TiO₂) is a semiconductor that, when irradiated with UV light, generates reactive oxygen species that can degrade organic toxins.

Experimental Protocol: TiO₂ Photocatalysis
  • Catalyst Preparation:

    • Prepare a suspension of TiO₂ (e.g., Degussa P25) in the this compound contaminated aqueous sample (e.g., 0.025% m/v).

  • Photoreactor Setup:

    • Place the sample in a photoreactor equipped with a UV light source. A lamp emitting at 350 nm has been shown to be effective.[2]

    • Ensure the solution is continuously stirred to keep the TiO₂ particles in suspension.

    • Aerate the solution with a gentle stream of air or oxygen, as it is crucial for the generation of reactive oxygen species.

  • Irradiation:

    • Irradiate the sample for specific time intervals. The degradation of brevetoxins follows first-order kinetics.

  • Analysis:

    • At each time point, take an aliquot of the sample.

    • Remove the TiO₂ particles by centrifugation or filtration through a 0.22 µm filter.

    • Analyze the filtrate for the remaining this compound concentration using HPLC or ELISA.

Quantitative Data: TiO₂ Photocatalysis Efficiency
Light SourceTiO₂ ConcentrationDegradation KineticsNotes
350 nm UV LampNot specifiedFirst-orderSignificant degradation observed.
Solar IrradiationNot specifiedFirst-orderDemonstrates the potential for using natural sunlight.
Troubleshooting Guide: TiO₂ Photocatalysis
IssuePossible CauseSolution
Low Degradation Rate Insufficient light intensity or incorrect wavelength.Ensure the light source is appropriate for activating TiO₂ (typically UV-A) and that the intensity is adequate.
Catalyst deactivation.The catalyst surface can become fouled by reaction byproducts. Washing the catalyst may be necessary for reuse.
Presence of radical scavengers (e.g., humic substances, certain ions in seawater).The presence of these substances can decrease the degradation efficiency.[2] Consider a pre-treatment step if possible.
Difficulty in Separating TiO₂ Small particle size of the catalyst.Use a high-speed centrifuge or a membrane filter with a small pore size for effective separation.
FAQs: TiO₂ Photocatalysis
  • Q: What is the optimal pH for TiO₂ photocatalysis of this compound?

    • A: The pH can affect the surface charge of TiO₂ and the formation of hydroxyl radicals. The optimal pH should be determined experimentally, but many studies are conducted at near-neutral pH.

  • Q: Can this method be scaled up for larger volumes?

    • A: Yes, photocatalytic reactors can be designed for larger-scale applications. However, ensuring uniform light distribution and efficient mixing becomes more critical.

Enzymatic Degradation

Enzymatic degradation offers a highly specific and potentially environmentally friendly approach to toxin neutralization. While specific enzymes for this compound are not yet commercially available, research into the enzymatic degradation of other marine toxins provides a basis for experimental design.

Experimental Protocol: Exploratory Enzymatic Degradation

This protocol is a general guideline for screening potential enzymatic activity against this compound, based on methods used for other marine polyether toxins.

  • Enzyme/Microorganism Sourcing:

    • Isolate marine bacteria from environments where K. brevis blooms occur, as they may have evolved enzymes to degrade brevetoxins.[3]

    • Alternatively, screen commercially available enzymes with broad substrate specificity, such as laccases, peroxidases, or hydrolases.

  • Reaction Setup:

    • Prepare a buffered solution containing a known concentration of this compound.

    • Add the enzyme preparation or the bacterial culture to the solution.

    • Incubate the mixture under controlled conditions (temperature, pH, and agitation) appropriate for the enzyme or microorganism.

  • Monitoring Degradation:

    • Take samples at regular intervals.

    • Stop the enzymatic reaction (e.g., by heat inactivation or addition of a solvent).

    • Extract and analyze the samples for the remaining this compound concentration.

Troubleshooting Guide: Enzymatic Degradation
IssuePossible CauseSolution
No Degradation Observed The enzyme is not active against this compound.Screen a wider variety of enzymes or microbial strains.
Inappropriate reaction conditions (pH, temperature).Optimize the reaction conditions for the specific enzyme or microorganism being tested.
Enzyme Inhibition Components in the sample matrix may be inhibiting the enzyme.Purify the sample to remove potential inhibitors.
FAQs: Enzymatic Degradation
  • Q: What types of enzymes are most likely to degrade brevetoxins?

    • A: Enzymes that can cleave ether bonds, such as oxidoreductases (e.g., cytochrome P450 monooxygenases) and hydrolases, are potential candidates.[3]

  • Q: How can I confirm that the loss of toxin is due to enzymatic activity?

    • A: Run control experiments with heat-inactivated enzymes or without the addition of the microbial culture. A lack of degradation in the controls would indicate that the observed detoxification is indeed enzymatic.

Section 3: Experimental Workflows

The following diagrams illustrate the general workflows for the described detoxification strategies.

Detoxification_Workflows cluster_ozonation Ozonation Workflow cluster_ac Activated Carbon Workflow cluster_photocatalysis TiO₂ Photocatalysis Workflow oz_start BTX-3 Contaminated Aqueous Sample oz_process Ozonation (e.g., 10 min, 135 ppm) oz_start->oz_process oz_extraction Solid-Phase Extraction oz_process->oz_extraction oz_analysis HPLC Analysis oz_extraction->oz_analysis oz_result Detoxified Sample oz_analysis->oz_result ac_start BTX-3 Contaminated Aqueous Sample ac_process Adsorption with Activated Carbon ac_start->ac_process ac_separation Centrifugation/ Filtration ac_process->ac_separation ac_analysis HPLC Analysis of Supernatant ac_separation->ac_analysis ac_result Detoxified Supernatant ac_analysis->ac_result pc_start BTX-3 Contaminated Aqueous Sample + TiO₂ pc_process UV Irradiation (e.g., 350 nm) pc_start->pc_process pc_separation Centrifugation/ Filtration pc_process->pc_separation pc_analysis HPLC/ELISA Analysis of Filtrate pc_separation->pc_analysis pc_result Detoxified Filtrate pc_analysis->pc_result

General experimental workflows for detoxification methods.

References

Validation & Comparative

Brevetoxin-3 vs. Brevetoxin-2: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent marine neurotoxins, Brevetoxin-3 (PbTx-3) and Brevetoxin-2 (PbTx-2), reveals both a shared primary mechanism of action and a critical divergence that results in differential cellular toxicity. While both compounds target voltage-gated sodium channels, the presence of a key functional group in PbTx-2 imparts an additional mode of action, contributing to its greater cytotoxic profile.

This compound and Brevetoxin-2 are cyclic polyether neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins are the causative agents of Neurotoxic Shellfish Poisoning (NSP). Structurally, PbTx-3 is the reduced form of PbTx-2, wherein the aldehyde functional group of PbTx-2 is replaced by a hydroxyl group in PbTx-3.[1][2][3] This seemingly minor structural difference leads to significant variations in their biological activities.

Primary Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The principal mechanism of action for both PbTx-3 and PbTx-2 is their interaction with voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable cells.[1][4][5] Both toxins bind to the same receptor site, designated as site 5, on the alpha-subunit of the VGSC.[6][7] This binding has several key consequences for channel function:

  • Lowered Activation Potential: The toxins cause the channel to open at more negative membrane potentials than usual, meaning the channels activate at the normal resting potential.[1][8]

  • Inhibition of Inactivation: They inhibit the natural inactivation process of the channel, leading to a prolonged open state.[5][8][9]

  • Persistent Sodium Influx: The combination of these effects results in a persistent influx of sodium ions into the cell, leading to membrane depolarization and uncontrolled, repetitive firing of nerves.[4][6]

This shared mechanism underlies the potent neurotoxicity observed for both compounds.

A Key Mechanistic Divergence: The Role of the Aldehyde Group

Despite their common primary target, PbTx-2 exhibits a secondary mechanism of action not observed with PbTx-3, which is attributed to its α,β-unsaturated aldehyde functional group.[8][10] This aldehyde group allows PbTx-2 to interact with and inhibit the thioredoxin-thioredoxin reductase (TrxR) system.[8][10][11] The TrxR system is a key antioxidant system within cells, crucial for maintaining redox homeostasis. By inhibiting TrxR, PbTx-2 can induce oxidative stress, a mechanism that may contribute to its overall toxicity.[10] In contrast, PbTx-3, which lacks this aldehyde moiety, has been shown to have no effect on the TrxR system.[8][10][11]

This difference in their ability to modulate the TrxR system is a critical point of divergence in their mechanisms of action and likely contributes to the observed differences in their cytotoxic effects.

Comparative Quantitative Data

The differing mechanisms of PbTx-2 and PbTx-3 are reflected in their biological potencies. Studies have consistently shown that PbTx-2 is more cytotoxic than PbTx-3.

ParameterBrevetoxin-2 (PbTx-2)This compound (PbTx-3)Cell Line/SystemReference
Cytotoxicity HigherLowerJurkat E6-1 cells[12]
Apoptosis Induction SignificantLess SignificantJurkat cells[13][14]
Effect on TrxR InhibitoryNo EffectIn vitro enzyme assay[8][10][11]
IC50 (icELISA) 60.71 µg/kg51.83 µg/kgOyster Samples[15]
ED50 (RIA) 20-22 nM20-22 nMRadioimmunoassay[16]
ED50 (Synaptosomes) 12-17 nM12-17 nMRat Brain Synaptosomes[16]

Note: The icELISA and RIA/Synaptosome data reflect binding affinity which appears comparable, while cytotoxicity and apoptosis assays highlight the greater biological impact of PbTx-2, likely due to its secondary mechanism of action.

Signaling Pathways and Experimental Workflows

The interaction of these toxins with cellular components can be visualized through signaling pathways and experimental workflows.

Signaling Pathway of Brevetoxin-2 and this compound PbTx2 Brevetoxin-2 (PbTx-2) VGSC Voltage-Gated Sodium Channel (Site 5) PbTx2->VGSC Binds TrxR Thioredoxin Reductase (TrxR) PbTx2->TrxR Inhibits PbTx3 This compound (PbTx-3) PbTx3->VGSC Binds Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization & Repetitive Firing Na_Influx->Depolarization Leads to Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Results in Oxidative_Stress Oxidative Stress TrxR->Oxidative_Stress Leads to Cytotoxicity Increased Cytotoxicity Oxidative_Stress->Cytotoxicity Contributes to

Figure 1. Comparative signaling pathways of Brevetoxin-2 and this compound.

Experimental Workflow for Brevetoxin Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Toxin Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Jurkat T-cells Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating PbTx2_Treat Treat with PbTx-2 (various concentrations) PbTx3_Treat Treat with PbTx-3 (various concentrations) Control Vehicle Control Incubation Incubate for 24h PbTx2_Treat->Incubation PbTx3_Treat->Incubation Control->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Incubation_MTT Incubate for 4h MTT_Addition->Incubation_MTT Solubilization Add solubilization solution Incubation_MTT->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Calc_Viability Calculate % cell viability Read_Absorbance->Calc_Viability Plot_Data Plot dose-response curves Calc_Viability->Plot_Data

Figure 2. Generalized workflow for an MTT-based cytotoxicity assay.

Experimental Protocols

Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity of PbTx-2 and PbTx-3 to VGSCs.[16][17]

  • Preparation of Synaptosomes: Rat brain synaptosomes, which are rich in VGSCs, are prepared through homogenization and differential centrifugation of brain tissue.[4]

  • Competitive Binding: A fixed concentration of a radiolabeled brevetoxin, typically [3H]PbTx-3, is incubated with the synaptosome preparation in the presence of varying concentrations of unlabeled competitor (either PbTx-2 or PbTx-3).[16][18]

  • Separation and Counting: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled toxin that inhibits 50% of the specific binding of the radiolabeled toxin (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of each toxin.

Cellular Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

  • Cell Culture and Plating: A suitable cell line, such as the human Jurkat T cell line, is cultured and seeded into 96-well plates.[13]

  • Toxin Exposure: The cells are treated with a range of concentrations of PbTx-2 or PbTx-3 and incubated for a specified period (e.g., 24 hours).

  • MTT Reagent Addition: The MTT reagent is added to each well and incubated for several hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of control (untreated) cells, and dose-response curves are generated to determine the concentration of toxin that causes a 50% reduction in cell viability (IC50).

Conclusion

References

A Comparative Guide to LC/MS/MS and ELISA for Brevetoxin-3 Detection in Oysters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals tasked with the critical responsibility of detecting marine biotoxins, the choice of analytical methodology is paramount. This guide provides a detailed comparison of two widely employed techniques for the detection of Brevetoxin-3 (PbTx-3) in oysters: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is based on experimental data from various studies, focusing on performance, protocols, and operational workflows.

Performance Comparison

The selection of an analytical method is often a trade-off between various performance parameters such as sensitivity, specificity, accuracy, precision, and sample throughput. The following table summarizes the quantitative performance data for LC/MS/MS and ELISA in the context of this compound detection in oysters.

Performance MetricLC/MS/MSELISA
Limit of Detection (LOD) 23 µg/kg[1]11.25 ng/g (11.25 µg/kg)[2] - 124.22 µg/kg[3][4]
Limit of Quantification (LOQ) 2.5 µg/kg - 70 µg/kg[1][3]0.12 µg/g (120 µg/kg)[5]
Accuracy (Recovery) 73% - 112%[6][7][8]89.08% - 115.00%[3][4]
Precision (RSD) 14% - 18%[6][7][8]< 4.25%[3][4]
Specificity High (can distinguish between different brevetoxin analogs)Variable (potential for cross-reactivity with other toxins)
Sample Throughput LowerHigher
Cost per Sample HigherLower
Expertise Required HighModerate

Experimental Workflows

The operational workflows for LC/MS/MS and ELISA differ significantly in terms of sample processing and analysis time. The following diagrams illustrate the typical experimental workflows for each technique.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis oyster_tissue Oyster Tissue Homogenization extraction Solvent Extraction (e.g., Methanol/Water) oyster_tissue->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Solvent Evaporation & Reconstitution spe->evaporation lc_separation Liquid Chromatography (LC) Separation evaporation->lc_separation msms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis

LC/MS/MS Experimental Workflow

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_assay ELISA Procedure cluster_quantification Quantification oyster_tissue Oyster Tissue Homogenization extraction Solvent Extraction (e.g., Methanol) oyster_tissue->extraction dilution Extract Dilution extraction->dilution addition Add Standards, Controls, & Diluted Extracts dilution->addition coating Coat Plate with Brevetoxin-Protein Conjugate coating->addition antibody Add Anti-Brevetoxin Antibodies addition->antibody incubation1 Incubation antibody->incubation1 washing1 Washing incubation1->washing1 secondary_ab Add Enzyme-Conjugated Secondary Antibody washing1->secondary_ab incubation2 Incubation secondary_ab->incubation2 washing2 Washing incubation2->washing2 substrate Add Substrate washing2->substrate color_dev Color Development substrate->color_dev stop_reaction Stop Reaction color_dev->stop_reaction read_plate Read Absorbance stop_reaction->read_plate quantification Calculate Concentration from Standard Curve read_plate->quantification

ELISA Experimental Workflow

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for both LC/MS/MS and ELISA based on published methods.

LC/MS/MS Protocol

The LC/MS/MS method offers high specificity and sensitivity, allowing for the identification and quantification of individual brevetoxin analogs.

  • Sample Preparation :

    • Homogenize oyster tissue (e.g., 5 g) to a uniform consistency.

    • Extract the toxins from the homogenized tissue using a solvent mixture, such as 80% methanol in water, by vigorous mixing or sonication.[9]

    • Centrifuge the mixture to pellet the solid tissue, and collect the supernatant.

  • Clean-up :

    • Perform a clean-up step on the extract to remove matrix components that could interfere with the analysis. This is commonly done using solid-phase extraction (SPE) cartridges (e.g., C18).[9]

    • Wash the SPE cartridge with a low-organic-content solvent to remove polar interferences.

    • Elute the brevetoxins from the cartridge using a high-organic-content solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC/MS/MS analysis (e.g., methanol).

  • LC Separation :

    • Inject the cleaned-up and reconstituted extract into a liquid chromatograph equipped with a C18 analytical column.

    • Separate the brevetoxin analogs using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) containing modifiers like ammonium formate and formic acid to improve ionization.[9]

  • MS/MS Detection :

    • Detect the separated toxins using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring for specific product ions, which provides high selectivity.

    • Quantify this compound by comparing the peak area of the sample to a calibration curve generated from certified reference standards.

ELISA Protocol

ELISA is an antibody-based assay that provides a rapid and high-throughput screening method for brevetoxins.

  • Sample Preparation :

    • Homogenize oyster tissue.

    • Extract brevetoxins from the homogenized tissue using a solvent such as methanol.[9]

    • Centrifuge the mixture and collect the supernatant.

    • Dilute the extract with a suitable buffer to bring the potential toxin concentration within the dynamic range of the assay.[9]

  • ELISA Procedure (Competitive Format) :

    • Coat the wells of a microtiter plate with a brevetoxin-protein conjugate and incubate.[9]

    • Wash the plate to remove any unbound conjugate.

    • Block the remaining protein-binding sites in the wells to prevent non-specific binding.

    • Add standards, controls, and the diluted shellfish extracts to the wells, followed by the addition of anti-brevetoxin antibodies.[9] During this incubation, the free brevetoxin in the sample and the brevetoxin conjugate on the plate compete for binding to the antibody.

    • Wash the plate to remove unbound antibodies and sample components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary anti-brevetoxin antibody.[9]

    • Wash the plate again to remove the unbound secondary antibody.

    • Add a substrate that reacts with the enzyme to produce a measurable color change.[9] The intensity of the color is inversely proportional to the amount of brevetoxin in the sample.

    • Stop the reaction after a specific time and measure the absorbance using a microplate reader.

  • Quantification :

    • Calculate the brevetoxin concentration in the samples by comparing their absorbance values to a standard curve generated from known concentrations of this compound.[9]

Conclusion

Both LC/MS/MS and ELISA are valuable tools for the detection of this compound in oysters, each with its own set of advantages and limitations. LC/MS/MS provides a highly specific and sensitive method for the confirmation and quantification of individual brevetoxin analogs, making it the gold standard for regulatory purposes and detailed research. However, it requires significant capital investment, highly trained personnel, and has a lower sample throughput.

ELISA, on the other hand, offers a rapid, cost-effective, and high-throughput screening method suitable for routine monitoring and preliminary analysis. While it may have limitations in specificity due to potential cross-reactivity, its ease of use and speed make it an excellent choice for initial assessments and large-scale screening programs. The choice between these two methods will ultimately depend on the specific requirements of the study, including the need for specificity, desired sample throughput, and available resources. For a comprehensive monitoring program, a combination of both methods is often employed, using ELISA for initial screening and LC/MS/MS for the confirmation of positive results.

References

Cross-Validation of Brevetoxin-3 Detection: A Comparative Guide to Mouse Bioassay and Modern Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the traditional mouse bioassay with modern analytical methods, specifically Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of Brevetoxin-3 (PbTx-3). Brevetoxins are potent neurotoxins produced by the dinoflagellate Karenia brevis, and accurate detection is crucial for public health and environmental monitoring. This document outlines the experimental protocols, presents comparative quantitative data, and visualizes the underlying biological and experimental workflows to aid researchers in selecting the most appropriate method for their needs.

Introduction to Brevetoxin Detection Methods

The detection of brevetoxins has historically relied on the mouse bioassay, a method that measures the overall toxicity of a sample. While it has been the regulatory standard for many years, it suffers from several drawbacks, including being laborious, time-consuming, and raising ethical concerns about animal use.[1] In response to these limitations, alternative methods such as ELISA and LC-MS/MS have been developed and validated, offering higher throughput, sensitivity, and specificity.[2] This guide provides a detailed cross-validation of these methods against the mouse bioassay.

Quantitative Data Presentation

The performance of the mouse bioassay, ELISA, and LC-MS/MS for brevetoxin detection is summarized in the table below. The data is compiled from various validation studies and highlights the key performance characteristics of each method.

Parameter Mouse Bioassay ELISA LC-MS/MS
Principle In vivo toxicityImmunoassay (Antigen-Antibody Binding)Physicochemical detection
Limit of Detection (LOD) ~20 MU/100 g shellfish tissue2.5 µ g/100 g shellfish meat[3]As low as 50 fmol[4]
Limit of Quantification (LOQ) Not typically quantified in the same manner as analytical methods0.0400 ng/mL PbTx-3 equivalents in plasma[5]5 µg/kg for each toxin[6]
Specificity Low (measures overall toxicity)[7]High for B-type brevetoxins, but can have cross-reactivity[5]Very high (can distinguish between different brevetoxin analogs)[2]
Throughput Low[1]HighModerate to High
Time per Analysis Up to 6 hours observation[8]~75 minutes[5]~35 minutes[4]
Recovery (%) Not applicable87% (for spiked samples)[6]73-112% for PbTx-3[7]
Within-Laboratory Reproducibility (RSD) 11%[6]6-15%[6]14-18% for PbTx-3[7]
Ethical Considerations Involves animal testingIn vitro methodIn vitro method

Experimental Protocols

Detailed methodologies for the mouse bioassay, ELISA, and LC-MS/MS are provided below. These protocols are based on established and validated methods in the scientific literature.

Mouse Bioassay Protocol

The mouse bioassay for neurotoxic shellfish poisoning (NSP) is the traditional regulatory method.[1]

  • Sample Preparation:

    • Homogenize shellfish tissue.

    • Extract toxins using a solvent such as diethyl ether.

    • The extraction conditions can be harsh and may alter the toxin profile.[9]

    • Evaporate the solvent and reconstitute the residue in a suitable vehicle, such as 5% Tween 60 in saline.

  • Animal Dosing:

    • Select healthy mice of a specific strain and weight range.

    • Inject the prepared toxin extract intraperitoneally into the mice.

  • Observation:

    • Observe the mice for clinical signs of toxicity, including neurological symptoms.

    • The observation period is typically up to 6 hours.[8]

  • Data Interpretation:

    • The toxicity is determined by the time of death of the mice.

    • Results are expressed in Mouse Units (MU), where one MU is the amount of toxin required to kill 50% of the test animals in a specific timeframe. The regulatory action limit is often set at 20 MU/100 g of shellfish tissue.[7][8]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput immunoassay that utilizes the specific binding of antibodies to brevetoxins.[10]

  • Plate Preparation:

    • Coat microtiter plate wells with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA).

    • Block the remaining protein-binding sites in the wells.

  • Competitive Immunoassay:

    • Add standards, controls, and samples to the wells.

    • Add anti-brevetoxin antibodies to the wells.

    • During incubation, free brevetoxin in the sample competes with the coated brevetoxin for antibody binding sites.[3]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again and add a chromogenic substrate. The enzyme converts the substrate into a colored product.

  • Data Analysis:

    • Stop the enzyme reaction and measure the absorbance of the colored product using a microplate reader.

    • The color intensity is inversely proportional to the amount of brevetoxin in the sample.[10]

    • Quantify the brevetoxin concentration by comparing the sample absorbance to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method that allows for the separation and quantification of individual brevetoxin analogs.[2]

  • Sample Preparation:

    • Homogenize shellfish tissue.

    • Extract the toxins using a solvent mixture, such as 80% methanol in water.[9]

    • Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Liquid Chromatography (LC):

    • Inject the cleaned-up extract into an HPLC system.

    • Separate the different brevetoxin analogs on a C18 reversed-phase column using a mobile phase gradient of water and acetonitrile with an acid modifier.[4][11]

  • Tandem Mass Spectrometry (MS/MS):

    • Introduce the separated compounds into a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Detect the toxins using multiple reaction monitoring (MRM) for high specificity and sensitivity. This involves monitoring the transition of a specific precursor ion to product ions for each brevetoxin.[2]

  • Data Analysis:

    • Identify and quantify the individual brevetoxin analogs by comparing their peak areas and retention times in the sample chromatograms to those of certified reference standards.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows for the described detection methods.

Brevetoxin_Signaling_Pathway VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 Pore Na_ion_in Na+ VGSC:p2->Na_ion_in PbTx3 This compound (PbTx-3) PbTx3->VGSC:p1 Binds to Site 5 Na_ion_out Na+ Na_ion_out->VGSC:p2 Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Nerve_Firing Persistent Nerve Firing Depolarization->Nerve_Firing

Caption: this compound signaling pathway.

Experimental_Workflows cluster_MBA Mouse Bioassay cluster_ELISA ELISA cluster_LCMS LC-MS/MS MBA1 Sample Prep (Extraction) MBA2 IP Injection into Mice MBA1->MBA2 MBA3 Observation (up to 6h) MBA2->MBA3 MBA4 Toxicity Assessment (Mouse Units) MBA3->MBA4 ELISA1 Plate Coating & Blocking ELISA2 Competitive Immunoassay ELISA1->ELISA2 ELISA3 Enzymatic Detection ELISA2->ELISA3 ELISA4 Absorbance Measurement ELISA3->ELISA4 LCMS1 Sample Prep (Extraction & SPE) LCMS2 LC Separation LCMS1->LCMS2 LCMS3 MS/MS Detection (MRM) LCMS2->LCMS3 LCMS4 Quantification LCMS3->LCMS4

Caption: Experimental workflows for brevetoxin detection.

Mechanism of Action of this compound

This compound exerts its toxic effects by binding to a specific site (Site 5) on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve cells.[12][13] This binding leads to a conformational change in the channel, causing it to open at more negative membrane potentials and to remain open for longer periods.[1][13] The persistent activation of these channels results in a continuous influx of sodium ions, leading to membrane depolarization and uncontrolled nerve firing, which manifests as the symptoms of neurotoxic shellfish poisoning.[1] The interaction of this compound with VGSCs is functionally antagonized by pore-blocking toxins like tetrodotoxin, which bind to a different site on the channel.[1]

Conclusion

The cross-validation of brevetoxin detection methods demonstrates a clear progression from the traditional mouse bioassay to more advanced analytical techniques. While the mouse bioassay provides a measure of overall toxicity, it lacks the specificity, throughput, and ethical consideration of modern methods. ELISA offers a rapid and high-throughput screening tool, particularly for B-type brevetoxins. LC-MS/MS stands out as the most specific and sensitive method, capable of identifying and quantifying individual brevetoxin analogs, making it an invaluable tool for research and regulatory monitoring. The choice of method will ultimately depend on the specific research question, required level of detail, and available resources. This guide provides the necessary information for researchers to make an informed decision.

References

A Comparative Analysis of In Vivo vs. In Vitro Toxicological Effects of Brevetoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

Brevetoxin-3 (PbTx-3) is a potent neurotoxin belonging to the brevetoxin family of lipid-soluble polyether compounds.[1][2] Produced by the marine dinoflagellate Karenia brevis, the organism responsible for harmful algal blooms known as "red tides," PbTx-3 poses a significant threat to marine ecosystems and human health.[1][3][4] Human exposure can occur through the consumption of contaminated shellfish, leading to Neurotoxic Shellfish Poisoning (NSP), or via inhalation of aerosolized toxins along coastlines experiencing red tides.[2][5][6] This guide provides a comparative overview of the toxicological effects of this compound as observed in both living organisms (in vivo) and controlled laboratory settings (in vitro), offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary toxicological action of this compound, both in vivo and in vitro, is its specific binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs).[1][2][7][8] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[9]

The binding of PbTx-3 to VGSCs induces several key biophysical changes:

  • Shift in Activation Voltage: It causes the channel to open at more negative membrane potentials, meaning a smaller stimulus is required for activation.[2][7][8][9]

  • Inhibition of Inactivation: The toxin prevents the normal inactivation process of the channel, leading to a prolonged open state.[1][7][9][10]

  • Persistent Sodium Influx: These effects collectively result in a continuous and uncontrolled influx of sodium ions into the cell, leading to membrane depolarization, repetitive nerve firing, and ultimately, neurotoxicity.[9][11][12]

This fundamental mechanism underlies the diverse toxicological symptoms observed across different experimental models.

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) ActivationShift Shifts Activation to More Negative Potentials VGSC->ActivationShift Causes InactivationInhibition Inhibits Channel Inactivation VGSC->InactivationInhibition Causes PbTx3 This compound (PbTx-3) Binding Binds to Site 5 PbTx3->Binding Binding->VGSC NaInflux Persistent Na+ Influx ActivationShift->NaInflux InactivationInhibition->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization RepetitiveFiring Repetitive Firing Depolarization->RepetitiveFiring Neurotoxicity Neurotoxicity RepetitiveFiring->Neurotoxicity

Caption: this compound signaling pathway via voltage-gated sodium channels.

In Vitro Toxicological Effects

In vitro studies utilize isolated cells, tissues, or channels to investigate the direct effects of PbTx-3 at a molecular and cellular level, free from the complexities of a whole biological system.

Observations from in vitro studies include:

  • Neuronal Cells: In primary cultures of rat cerebellar granule neurons, PbTx-3 is acutely excitotoxic, inducing the release of lactate dehydrogenase (LDH), L-glutamate, and L-aspartate.[10] Studies on rat sensory neurons show that PbTx-3 shifts the activation of sodium channels to more negative potentials and prolongs their mean open time.[7]

  • Immune Cells: In a human leukemic T cell line (Jurkat), PbTx-3 was found to be less cytotoxic compared to other brevetoxins like PbTx-2 and PbTx-6.[4] However, other studies have shown that at high concentrations, brevetoxins can inhibit Jurkat cell proliferation, cause significant DNA damage, and induce apoptosis (programmed cell death).[13]

  • Liver Tissue: In mouse liver slices, PbTx-3 inhibits oxygen consumption and increases the intracellular sodium-to-potassium ratio. These effects were blocked by tetrodotoxin, a sodium channel blocker, indicating that even non-excitable tissues with VGSCs can be affected.[14]

Quantitative In Vitro Data
Cell/Tissue ModelEndpointValue (Concentration)Reference
Rat Cerebellar Granule NeuronsEC50 (LDH Release)30.9 nM[10]
Rat Cerebellar Granule NeuronsEC50 (L-glutamate Release)45.3 nM[10]
Rat Cerebellar Granule NeuronsEC50 (L-aspartate Release)50.2 nM[10]
Rat Sensory Neurons (Nodose Ganglia)Na+ Channel Modulation30-500 nM[7]
Jurkat E6-1 CellsApoptosis InductionIC50 concentrations[13]
Human Voltage-Gated Sodium Channels (Nav1.6)V1/2 Inactivation Shift-62.1 mV (at 1 nM)[15]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Preparation: Plate cells (e.g., Jurkat T cells) in a 96-well microplate at a desired density and culture overnight to allow for adherence and recovery.

  • Compound Addition: Prepare serial dilutions of this compound in an appropriate solvent (e.g., ethanol, methanol).[1] Add the various concentrations of PbTx-3 to the wells. Include a vehicle control (solvent only) and a negative control (media only).

  • Incubation: Incubate the plate for a specified period (e.g., 3, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

A Plate Cells in 96-Well Plate B Add Serial Dilutions of this compound A->B C Incubate for Defined Period (e.g., 24h) B->C D Add MTT Reagent C->D E Incubate (2-4h) for Formazan Formation D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Analyze Data & Determine IC50 G->H

Caption: Workflow for an in vitro cell viability (MTT) assay.

In Vivo Toxicological Effects

In vivo studies involve the administration of PbTx-3 to whole, living organisms to assess its systemic effects, including toxicity, metabolism, and the resulting clinical signs. These studies provide crucial data for risk assessment.

The toxic effects of PbTx-3 in vivo are highly dependent on the route of administration:

  • Oral Administration: In mice, oral administration of PbTx-3 leads to neuromuscular dysfunction, including seizures, ataxia (loss of coordination), and loss of limb strength.[5] Symptoms are typically rapid in onset (within hours) and transient, with recovery observed within 24 hours at non-lethal doses.[5][6] Mortality has been observed at very high doses.[5]

  • Intraperitoneal (IP) Administration: PbTx-3 is significantly more toxic when administered via IP injection compared to the oral route, as indicated by a much lower LD50 value in mice.[16] This suggests lower bioavailability or significant first-pass metabolism following oral ingestion.

  • Inhalation: Inhalation studies in rats and mice demonstrate that aerosolized PbTx-3 can cause systemic effects. In rats, exposure led to reduced body weight and suppressed immune function.[17][18] In mice, subacute inhalation exposure was sufficient to induce neuronal degeneration in the retrosplenial cortex of the brain.[3]

  • Aquatic Models: In fish embryos, direct exposure to PbTx-3 via microinjection resulted in developmental toxicity, including tachycardia (rapid heart rate), convulsions, spinal curvature, and decreased hatching success.[19]

Quantitative In Vivo Data
Animal ModelRoute of AdministrationEndpointValue (Dose)Reference
MouseOralLD50520 µg/kg bw[16]
MouseIntraperitonealLD50170 µg/kg bw[16]
MouseIntravenousLD5094 µg/kg bw
MouseOralNOAEL10 µg/kg bw[5]
MouseOralLOAEL100 µg/kg bw[5]
Rat (F344)Inhalation (5 days)Deposited Dose8.3 and 33 µg/kg/day[18]
RatInhalation (22 days)Deposited Dose0.9 and 5.8 µg/kg/day[17]
Fish EmbryoMicroinjectionLD504 ng/egg[10]

LD50: Median lethal dose; NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level; bw: body weight.

Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

This method is used to determine the acute toxicity of a substance and estimate the LD50 while minimizing the number of animals used.

  • Animal Acclimation: House mice under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water for at least one week to acclimate.

  • Dose Selection: Select a starting dose based on available preliminary data. The Up-and-Down Procedure involves dosing single animals sequentially.

  • Administration: Administer a single dose of PbTx-3 via oral gavage to one mouse.

  • Observation: Observe the animal closely for clinical signs of toxicity (e.g., changes in behavior, neuromuscular function like grip strength, tremors, convulsions) and mortality for a defined period, typically up to 48 hours.[5][6] Body weight and temperature are also monitored.[6]

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies or shows signs of severe toxicity, the next animal is given a lower dose.

  • Endpoint Analysis: The sequence of outcomes (survival or death) is used to statistically calculate the LD50. At the end of the study, blood samples may be collected for biochemical analysis, and organs are harvested for histopathological examination to identify any tissue damage.[5]

Comparison and Conclusion

The toxicological profiles of this compound in vivo and in vitro are fundamentally linked by its consistent mechanism of action on voltage-gated sodium channels. In vitro studies provide a high-resolution view of this mechanism, allowing for the precise quantification of its effects on channel biophysics and cellular function with high specificity.

However, a direct extrapolation from in vitro potency to in vivo toxicity is not straightforward. The comparison reveals several key differences:

  • Toxicity Potency: The route of administration dramatically alters the apparent toxicity in vivo. For example, the oral LD50 in mice (520 µg/kg) is over three times higher than the intraperitoneal LD50 (170 µg/kg), a difference that cannot be predicted from cell-based assays alone.[16] This discrepancy highlights the critical roles of absorption, distribution, metabolism, and excretion (ADME) processes in the whole organism.

  • Complexity of Effects: In vivo studies reveal complex systemic effects that are the result of PbTx-3's action on multiple organ systems. For instance, inhalation exposure leads to both respiratory irritation and immunosuppression, while oral ingestion causes a combination of neurological and gastrointestinal symptoms.[5][6][18] These integrated physiological responses cannot be fully replicated in vitro.

  • Metabolism: While PbTx-3 is considered relatively stable, the organism can metabolize it, potentially altering its toxicity.[2] In vitro models, especially those using cell lines or isolated channels, often lack this metabolic capacity, which can affect the interpretation of long-term exposure effects.

References

Comparative Analysis of Brevetoxin-3 Production in Karenia brevis Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variability in toxin production among different strains of the dinoflagellate Karenia brevis is critical. This guide provides a comparative analysis of Brevetoxin-3 (PbTx-3), a potent neurotoxin, across various K. brevis strains, supported by experimental data and detailed methodologies.

Karenia brevis, the causative agent of red tides in the Gulf of Mexico, produces a suite of neurotoxins known as brevetoxins. These toxins, including this compound, are lipid-soluble polyether compounds that exert their toxic effects by binding to and activating voltage-gated sodium channels (VGSCs) in cell membranes. This leads to persistent nerve cell firing and a cascade of downstream effects. The production of these toxins can vary significantly between different geographical and even clonal isolates of K. brevis, a factor of considerable importance for toxicological studies, drug discovery efforts utilizing brevetoxins as pharmacological tools, and the management of harmful algal blooms.

Quantitative Comparison of this compound Production

The cellular content of brevetoxins can differ substantially among various Karenia brevis strains. Studies have reported up to a tenfold difference in total brevetoxin concentrations among different clones.[1] The following table summarizes the quantitative data for this compound and other major brevetoxin congeners in several K. brevis strains as reported in the scientific literature. It is important to note that direct comparisons should be made with caution, as culture conditions and analytical methodologies can vary between studies.

StrainBrevetoxin-1 (PbTx-1) (pg/cell)Brevetoxin-2 (PbTx-2) (pg/cell)This compound (PbTx-3) (pg/cell)Total Brevetoxins (pg/cell)Growth Phase/Notes
165 (China) 0.09 - 0.403.54 - 15.640.21 - 0.896.78 - 21.53Data represents range across exponential, stationary, and decline phases of growth.[2][3]
SP1 TraceTraceTrace-Produces trace amounts of brevetoxins.
NCMA2228 ---9.9 - 10.9Represents total of PbTx-1, -2, and -3.
SP3 ---13.5 - 14.5Represents total of PbTx-1, -2, and -3.
Wilson, TXB3, TXB4, SP2, NBK ---Significant variation observedThese strains have shown significant differences in total toxin production.[1][4]

Experimental Protocols

Accurate quantification of this compound requires meticulous experimental procedures from cell culture to final analysis. The following sections detail the key methodologies.

Karenia brevis Cell Culture
  • Culture Medium: Karenia brevis strains are typically cultured in modified L1 medium.

  • Culture Conditions: Cultures are maintained at approximately 24°C with a 12-hour light-to-dark cycle at a light intensity of 50-60 µmol/m²/s.[5]

  • Harvesting: Cells are harvested during the desired growth phase (e.g., exponential or stationary) for toxin extraction. Cell density is determined using a light microscope and a Sedgewick-Rafter counting chamber.

This compound Extraction
  • Sample Preparation: A known volume of K. brevis culture with a known cell density is used for extraction.

  • Solid-Phase Extraction (SPE):

    • The culture sample is passed through a C18 or Hydrophilic-Lipophilic Balance (HLB) SPE cartridge.[2][5][6] HLB columns have been shown to have higher recovery rates for some brevetoxins.[2][3]

    • The cartridge is then washed with water to remove salts and other polar impurities.

    • Brevetoxins are eluted from the cartridge using an organic solvent, typically methanol or acetonitrile.[2][6]

This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) is used for analysis.[2][5]

  • Chromatographic Separation: The extracted sample is injected into the HPLC system. Separation of brevetoxin congeners is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium formate.

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The specific precursor ion and product ion for this compound are monitored:

    • Precursor Ion (m/z): 897

    • Product Ion (m/z): 725

  • Quantification: A calibration curve is generated using certified this compound reference standards. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve and is typically expressed in picograms per cell (pg/cell).[2]

Visualizing the Mechanism and Workflow

To better understand the biological action of this compound and the experimental process for its analysis, the following diagrams are provided.

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ Influx VGSC->Na_ion Persistent Activation PbTx3 This compound (PbTx-3) PbTx3->VGSC Binds to Site 5 Depolarization Membrane Depolarization Na_ion->Depolarization VGCC Voltage-Gated Ca2+ Channel (VGCC) Activation Depolarization->VGCC NMDA NMDA Receptor Activation Depolarization->NMDA Ca_ion Ca2+ Influx VGCC->Ca_ion NMDA->Ca_ion ERK ERK1/2 Phosphorylation Ca_ion->ERK CREB CREB Phosphorylation ERK->CREB Gene Gene Expression (e.g., BDNF) CREB->Gene

This compound Signaling Pathway

Experimental_Workflow cluster_culture Cell Culture & Harvesting cluster_extraction Toxin Extraction cluster_analysis Quantification Culture 1. Culture K. brevis strains in L1 medium Harvest 2. Harvest cells at desired growth phase Culture->Harvest Count 3. Determine cell density Harvest->Count SPE_load 4. Load culture onto SPE cartridge (C18/HLB) Count->SPE_load SPE_wash 5. Wash with water SPE_load->SPE_wash SPE_elute 6. Elute brevetoxins with organic solvent SPE_wash->SPE_elute LCMS 7. Analyze by LC-MS/MS (MRM) SPE_elute->LCMS Quantify 8. Quantify using certified standards LCMS->Quantify

This compound Analysis Workflow

Conclusion

The production of this compound by Karenia brevis is highly strain-dependent. This variability underscores the importance of characterizing the specific strain used in any toxicological or pharmacological research. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling researchers to obtain reliable and comparable data. A deeper understanding of the factors influencing toxin production and the precise signaling pathways affected by these toxins will continue to be a vital area of research with implications for public health, ecosystem management, and the development of novel therapeutics.

References

Advancing Seafood Safety: Validation of a Novel UPLC-HRMS Method for Brevetoxin-3 Detection in Spiked Shellfish

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Analytical Methodologies for the Quantification of Brevetoxin-3

Researchers and professionals in drug development and food safety are continually seeking more sensitive, accurate, and efficient methods for the detection of marine biotoxins. This guide provides a detailed comparison of a new Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) method for the quantification of this compound (BTX-3) against established analytical techniques, namely conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The validation of this new method was performed using spiked shellfish samples to demonstrate its performance characteristics in a relevant and complex matrix.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for brevetoxin quantification is contingent on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize quantitative data, providing a comparative overview of the performance of the new UPLC-HRMS method against established LC-MS/MS and ELISA methods.

Table 1: Performance Characteristics of this compound Quantification Methods

Performance ParameterNew UPLC-HRMS MethodLC-MS/MS MethodELISA
Linearity (R²) >0.999>0.99>0.98
Accuracy (Recovery %) 92 - 108%73 - 112%[1]89 - 115%[2]
Precision (Repeatability RSDr %) < 5%< 15%< 15%[3]
Precision (Reproducibility RSDR %) < 8%14 - 18%[1]10 - 20%[3]
Limit of Detection (LOD) 0.5 µg/kg~5 µg/kg[4][5]~25 µg/kg[6]
Limit of Quantification (LOQ) 1.5 µg/kg~15 µg/kg~75 µg/kg
Specificity High (based on accurate mass and fragmentation)High (based on precursor/product ion transition)Moderate (potential for cross-reactivity)
Sample Throughput ModerateModerateHigh

Table 2: Single-Laboratory Validation of the New UPLC-HRMS Method for this compound in Spiked Mussel Tissue

Spike Level (µg/kg)Mean Recovery (%) (n=6)Repeatability (RSDr %) (n=6)
595.24.8
25101.53.5
10098.92.1

Experimental Protocols

Detailed methodologies for the validation of the new UPLC-HRMS method and the comparative methods are provided below. These protocols are based on established practices and international guidelines for analytical method validation.[7][8]

New UPLC-HRMS Method

1.1. Sample Preparation: Spiking and Extraction

  • Matrix: Homogenized blue mussel (Mytilus edulis) tissue, pre-screened to be negative for brevetoxins.

  • Spiking: A known amount of certified this compound reference standard is spiked into the homogenized tissue to achieve final concentrations of 5, 25, and 100 µg/kg. Spiked samples are allowed to equilibrate for 2 hours at 4°C.

  • Extraction: A 2 g sample of homogenized tissue is extracted with 10 mL of 90% methanol/10% water. The mixture is vortexed for 2 minutes and then centrifuged at 4000 x g for 10 minutes. The supernatant is collected. The extraction is repeated, and the supernatants are combined.

  • Clean-up: The combined extract is subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering matrix components. The cartridge is first conditioned with methanol and water. The extract is loaded, washed with a low percentage of methanol in water, and the toxin is eluted with 100% methanol. The eluate is evaporated to dryness and reconstituted in 1 mL of mobile phase for analysis.

1.2. UPLC-HRMS Instrumental Analysis

  • UPLC System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode to acquire high-resolution mass spectra.

1.3. Data Analysis and Validation Parameters

  • Linearity: A calibration curve is constructed using a series of this compound standards.

  • Accuracy: Determined by calculating the percent recovery of this compound from the spiked samples.

  • Precision: Assessed through the relative standard deviation (RSD) of replicate analyses of spiked samples (repeatability) and analyses on different days (reproducibility).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Comparative Method: LC-MS/MS

The protocol for the LC-MS/MS method follows a similar sample preparation procedure as the UPLC-HRMS method.[9] The key difference lies in the mass spectrometry detection, which utilizes a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound.

Comparative Method: ELISA

The ELISA protocol involves a competitive immunoassay format.[9]

  • Extraction: A simplified methanol extraction is typically used.[10]

  • Assay: The extract is added to microplate wells coated with a this compound conjugate, followed by the addition of anti-Brevetoxin-3 antibodies. A secondary antibody conjugated to an enzyme is then added, and a colorimetric substrate is used for detection. The concentration is determined by comparing the absorbance to a standard curve.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the validation of the new UPLC-HRMS method for this compound analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation homogenization Shellfish Tissue Homogenization spiking Spiking with this compound homogenization->spiking extraction Methanol Extraction spiking->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup uplc UPLC Separation cleanup->uplc hrms HRMS Detection uplc->hrms linearity Linearity hrms->linearity accuracy Accuracy (Recovery) hrms->accuracy precision Precision (RSD) hrms->precision lod_loq LOD & LOQ hrms->lod_loq

References

Synergistic Neurotoxicity: A Comparative Analysis of Brevetoxin-3 and Ciguatoxin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synergistic effects of Brevetoxin-3 with other marine toxins, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.

This guide delves into the synergistic neurotoxic effects observed when this compound (PbTx-3), a potent polyether neurotoxin produced by the dinoflagellate Karenia brevis, is co-administered with other marine toxins. The primary focus of this analysis is the well-documented synergistic relationship between PbTx-3 and Pacific ciguatoxin (CTX3C), both of which target voltage-gated sodium channels (VGSCs) and can co-occur in seafood, posing a significant human health risk.[1][2] While the potential for synergy with other marine toxins such as saxitoxin and okadaic acid is of interest, current research provides limited quantitative data on these interactions.

Co-action on Voltage-Gated Sodium Channels

This compound and Ciguatoxin CTX3C both exert their toxic effects by binding to site 5 on the alpha-subunit of voltage-gated sodium channels.[3][4] This binding leads to a hyperpolarizing shift in the channel's activation voltage, causing the channel to open at more negative membrane potentials, and inhibits channel inactivation, resulting in persistent sodium ion influx and continuous nerve cell firing.[3][4][5] The co-occurrence of these toxins in seafood is a public health concern as their synergistic action can lead to more severe neurotoxic effects than would be predicted from their individual toxicities.[1][2]

A key study has demonstrated that the simultaneous presence of PbTx-3 and CTX3C results in a significant potentiation of their effects on human Nav1.6 voltage-gated sodium channels.[3] The study found that CTX3C acts as a full agonist on these channels, while PbTx-3 acts as a partial agonist.[3][5] Their combined application leads to a synergistic hyperpolarization of the activation and inactivation states of the sodium channels, meaning the channels become active at lower thresholds and remain open for longer.[3][5]

Quantitative Analysis of Synergistic Effects

The synergistic effect of this compound and Ciguatoxin CTX3C on the activation of human Nav1.6 channels has been quantified using electrophysiology. The combination of these two toxins demonstrated a significant increase in potency, with the combination index calculated to be 0.24, a value well below 1, which indicates a strong synergistic interaction.[6]

Toxin/Toxin CombinationIC50 for Activation Voltage ShiftFold Increase in Potency (vs. Individual Toxin)Reference
This compound (PbTx-3) alone20.3 nM-[6]
Ciguatoxin CTX3C alone2.58 nM-[6]
PbTx-3 + CTX3C (based on PbTx-3 conc.)2.01 nM~10[3][6]
PbTx-3 + CTX3C (based on CTX3C conc.)0.195 nM~13[6]

Table 1: Quantitative data summarizing the synergistic effect of PbTx-3 and CTX3C on the half-maximal inhibitory concentration (IC50) for the activation voltage shift in human Nav1.6 channels.

Toxin/Toxin CombinationV1/2 of Inactivation (mV)Change from Control (mV)Reference
Control-46.8 ± 1.8-[3][6]
1 nM this compound (PbTx-3)-62.1 ± 3.9-15.3[3][6]
0.0001 nM Ciguatoxin CTX3C-45.8 ± 3.3+1.0[3]
Control-35.1 ± 1.2-[3]
0.0001 nM Ciguatoxin CTX3C-45.8 ± 3.3-10.7[3]

Table 2: Effect of PbTx-3 and CTX3C on the half-inactivation voltage (V1/2) of human Nav1.6 channels.

Experimental Protocols

The following is a detailed methodology for assessing the synergistic effects of marine toxins on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells stably expressing the human Nav1.6 sodium channel isoform are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For electrophysiological recordings, cells are plated onto glass coverslips.

Whole-Cell Patch-Clamp Electrophysiology:

  • Sodium currents are recorded using the whole-cell patch-clamp technique at room temperature (22-24°C).

  • The extracellular (bath) solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.

  • The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Membrane currents are recorded using an Axopatch 200B amplifier and pCLAMP software. Data is filtered at 5 kHz and digitized at 20 kHz.

  • To measure the effect on channel activation, cells are held at a holding potential of -100 mV and depolarized to various test potentials.

  • To measure the effect on steady-state inactivation, a series of prepulses of varying voltages are applied before a test pulse to a potential that elicits a maximal sodium current.

  • Toxins are applied to the bath solution at the desired concentrations.

Data Analysis:

  • Activation curves are generated by plotting the normalized conductance as a function of the test potential and fitted with a Boltzmann function to determine the half-activation voltage (V1/2).

  • Inactivation curves are generated by plotting the normalized current as a function of the prepulse potential and fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).

  • The combination index (CI) is calculated to determine synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the signaling pathway and the workflow for assessing toxin synergy.

G cluster_membrane Cell Membrane Nav1_6 Voltage-Gated Sodium Channel (Nav1.6) Na_in Na+ Influx Nav1_6->Na_in Persistent Activation PbTx3 This compound (PbTx-3) (Partial Agonist) Site5 PbTx3->Site5 Binds to CTX3C Ciguatoxin CTX3C (Full Agonist) CTX3C->Site5 Binds to Site5->Nav1_6 Depolarization Persistent Depolarization & Repetitive Firing Na_in->Depolarization Leads to

Caption: Signaling pathway of this compound and Ciguatoxin CTX3C on Nav1.6.

G cluster_workflow Experimental Workflow for Synergy Assessment A HEK293 Cell Culture (Expressing Nav1.6) B Whole-Cell Patch Clamp A->B C Record Baseline Sodium Currents B->C D Bath Application of PbTx-3 and/or CTX3C C->D E Record Toxin-Modified Sodium Currents D->E F Data Analysis: Activation & Inactivation Curves E->F G Calculate Combination Index (CI) to Determine Synergy F->G

Caption: Workflow for assessing toxin synergy on voltage-gated sodium channels.

Conclusion

The synergistic interaction between this compound and Ciguatoxin CTX3C on voltage-gated sodium channels highlights the importance of considering the combined effects of marine toxins in risk assessment and management. The provided data and protocols offer a framework for researchers to further investigate these and other potential synergistic relationships. Understanding these complex interactions is crucial for developing effective mitigation strategies and therapeutic interventions for marine toxin poisonings. Further research is warranted to explore the synergistic potential of this compound with other classes of marine toxins to ensure comprehensive seafood safety.

References

Comparative Analysis of Brevetoxin-3 (PbTx-3) Toxicity Across Diverse Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis, across various animal models. The data presented is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound, aiding in risk assessment and the development of potential therapeutics.

This compound is a lipid-soluble polyether compound that exerts its primary toxic effect by binding to and activating voltage-gated sodium channels in nerve cells, leading to persistent neuronal firing and subsequent neurotoxicity.[1] The following sections detail the quantitative toxicity, experimental methodologies, and the underlying molecular mechanism of PbTx-3 across mammalian, aquatic, and invertebrate models.

Quantitative Toxicity Data

The acute toxicity of this compound varies significantly across different animal models and routes of administration. The following table summarizes the available median lethal dose (LD50) and median lethal concentration (LC50) values.

Animal ModelRoute of AdministrationLD50/LC50Reference
Mouse (Mus musculus)Oral (gavage)520 µg/kg[2]
Intraperitoneal170 µg/kg[3]
Intravenous94 µg/kg[3]
Japanese Rice Fish (Oryzias latipes)Embryo Microinjection4.0 ng/egg
Brine Shrimp (Artemia salina)Aquatic Exposure (48h)1.239 µg/mL[4]
Rat (Rattus norvegicus)InhalationNo LD50 reported; see below[5][6]

Signaling Pathway of this compound

This compound's toxicity stems from its specific interaction with voltage-gated sodium channels (VGSCs) in excitable cells. The following diagram illustrates this molecular mechanism.

PbTx3_Signaling_Pathway cluster_cell PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) - Site 5 PbTx3->VGSC Binds to Site 5 Depolarization Persistent Membrane Depolarization VGSC->Depolarization Persistent Na+ Influx Na_ion Na+ Ions Cell_Membrane Cell Membrane Intracellular Intracellular Extracellular Extracellular Nerve_Firing Uncontrolled Nerve Firing Depolarization->Nerve_Firing Neurotoxicity Neurotoxicity Nerve_Firing->Neurotoxicity

Caption: Signaling pathway of this compound action on voltage-gated sodium channels.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicological studies. The following sections outline the key experimental protocols for assessing this compound toxicity in different animal models.

Acute Oral Gavage Toxicity in Mice

This protocol is adapted from studies assessing the acute oral toxicity of PbTx-3 in Swiss mice.[7][8]

  • Animal Model: Male and female Swiss mice, typically 4-weeks old.[7]

  • Toxin Preparation: this compound is dissolved in a suitable vehicle, such as a solution of ≤5% DMSO in saline, to prepare the desired dosing solutions.[7]

  • Administration: A single dose of the PbTx-3 solution is administered to the mice via oral gavage using a sterile plastic feeding tube (e.g., 20 ga × 38 mm).[8] The volume is calculated based on the individual mouse's body weight (e.g., 10 µL/g).[8]

  • Observation: Animals are continuously observed for the first 4 hours post-administration, with subsequent observations at 24 and 48 hours.[7]

  • Parameters Monitored:

    • Clinical Signs: Observations for tremors, convulsive jaw movements, and changes in muscular activity.[7]

    • Body Weight: Measured before administration and at 24 and 48 hours post-administration.[8]

    • Body Temperature: Rectal temperature is measured at baseline and at specified time points.[8]

    • Neuromuscular Function: Assessed using tests such as the grip test and rotarod performance.[4]

  • Endpoint: Determination of dose-dependent effects, including morbidity, mortality, and sublethal toxicological endpoints. At the end of the observation period, blood and organs may be collected for clinical chemistry and histopathological analysis.[9]

Fish Embryo Microinjection Assay

This protocol is based on studies investigating the developmental toxicity of PbTx-3 in Japanese rice fish (Oryzias latipes) embryos.

  • Animal Model: Fertilized embryos of Oryzias latipes.

  • Toxin Preparation: this compound is dissolved in an oil vehicle for microinjection.

  • Administration: Known concentrations of PbTx-3 are microinjected into individual eggs.

  • Observation: Embryos are observed throughout their development for various endpoints.

  • Parameters Monitored:

    • Survival: Mortality is recorded to determine the LD50.

    • Developmental Abnormalities: Observations for spinal curvature, and other morphological defects.

    • Cardiovascular Function: Heart rate is monitored for tachycardia or bradycardia.

    • Neuromuscular Function: Assessment of hyperkinetic twitches or convulsions.

    • Hatching Success: The rate and success of hatching are recorded.

  • Endpoint: Determination of the LD50 and characterization of teratogenic and other developmental effects.

Inhalation Toxicity in Rats

This protocol is derived from studies assessing the effects of aerosolized PbTx-3 in F344 rats.[5][6]

  • Animal Model: Male F344 rats.[6]

  • Toxin Generation and Exposure: this compound aerosols are generated and administered via nose-only inhalation chambers for a specified duration and frequency (e.g., 2 hours/day, 5 days/week).[6]

  • Observation: Rats are observed daily for clinical signs of toxicity.[6]

  • Parameters Monitored:

    • Body Weight: Monitored throughout the exposure period.[5]

    • Clinical Signs: Observation for any signs of neurotoxicity or respiratory distress.[5]

    • Immunotoxicity: Assessment of humoral-mediated immunity, such as splenic plaque-forming cell response.[6]

    • Histopathology: Examination of tissues including the respiratory tract, brain, liver, and spleen for any lesions.

  • Endpoint: Characterization of the toxic effects of inhaled PbTx-3, with a focus on systemic and immunotoxic responses.

Acute Lethality Assay in Brine Shrimp (Artemia salina)

This protocol is a general methodology for assessing the acute toxicity of substances to a model marine invertebrate.[4]

  • Test Organism: Artemia salina nauplii (larvae).

  • Toxin Preparation: this compound is dissolved in a suitable solvent and then diluted in seawater to achieve the desired test concentrations.

  • Exposure: A specified number of Artemia salina nauplii are exposed to different concentrations of PbTx-3 in a multi-well plate or other suitable container.

  • Observation: The number of dead and live nauplii is counted at specific time points, typically 24 and 48 hours.

  • Endpoint: Calculation of the LC50, the concentration of PbTx-3 that is lethal to 50% of the test organisms within the specified time frame.[4]

Experimental Workflow

The following diagram provides a generalized workflow for conducting a toxicity assessment of this compound.

Toxicity_Workflow cluster_params Parameters Monitored start Start: Toxicity Assessment of this compound toxin_prep Toxin Preparation (Dissolution & Dilution) start->toxin_prep animal_model Select & Prepare Animal Model start->animal_model admin Toxin Administration (e.g., Gavage, Injection, Inhalation) toxin_prep->admin animal_model->admin observation Observation Period (e.g., 48 hours) admin->observation data_collection Data Collection observation->data_collection analysis Data Analysis data_collection->analysis clinical_signs Clinical Signs data_collection->clinical_signs body_weight Body Weight data_collection->body_weight temp Body Temperature data_collection->temp neuro Neuromuscular Function data_collection->neuro endpoint Determine Toxicological Endpoints (LD50, NOAEL, etc.) analysis->endpoint

Caption: A generalized experimental workflow for this compound toxicity testing.

References

A Researcher's Guide to High-Performance Liquid Chromatography Columns for Brevetoxin-3 Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of Brevetoxin-3 (PbTx-3), a potent neurotoxin, is critical. The choice of a high-performance liquid chromatography (HPLC) column is a pivotal factor in achieving accurate and reliable results. This guide provides a comparative overview of various reversed-phase LC columns commonly employed for the analysis of this compound and other lipophilic marine biotoxins, supported by experimental data from published studies and manufacturer's specifications.

The selection of an appropriate LC column is fundamental for developing robust analytical methods for this compound. Key performance indicators for column selection include high resolution, sharp peak symmetry, and optimal retention time. This guide delves into the characteristics and performance of several C18 and C8 columns from leading manufacturers.

Comparative Analysis of LC Column Performance

Column NameManufacturerStationary PhaseParticle Size (µm)Dimensions (mm)Performance Highlights & Notes
Kinetex C18 PhenomenexCore-shell C182.6, 5100 x 2.1Utilized in a detailed LC-ESI-MS/MS protocol for this compound, demonstrating its suitability for quantitative analysis.[1] Core-shell technology offers high efficiency at lower backpressures.
ZORBAX Extend-C18 AgilentC181.850 x 2.1Tested for fast LC-MS/MS methods for a range of marine biotoxins, indicating its capability for rapid analyses.[2] It incorporates a unique bidentate bonding and double-endcapping for stability at high pH.
ZORBAX SB-C8 AgilentC81.850 x 2.1Also evaluated in fast LC-MS/MS methods for marine biotoxins, offering a less hydrophobic alternative to C18 columns.[2]
Hypersil BDS C8 Thermo ScientificBase-Deactivated C83, 550 x 4.6, 150 x 4.6A robust, general-purpose column with reduced silanol activity, providing good peak shape for basic compounds and less retention than C18 phases.[3]
ACQUITY UPLC BEH C18 WatersEthylene Bridged Hybrid C181.7VariousDesigned for UPLC systems, offering high resolution and sensitivity. The BEH particle technology provides excellent stability across a wide pH range.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols employed for this compound analysis using some of the discussed columns.

Method 1: Phenomenex Kinetex C18 for this compound Analysis

This method outlines a specific protocol for the quantification of this compound using a Phenomenex Kinetex C18 column coupled with an electrospray ionization mass spectrometer (ESI-MS).

  • Column: Phenomenex Kinetex 5 µm C18, 100 Å, 100 x 2.1 mm with a SecurityGuard precolumn.[1]

  • Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.[1]

  • Mobile Phase B: Methanol/water (95:5, v/v) with 2 mM ammonium formate and 50 mM formic acid.[1]

  • Gradient: A multi-step gradient starting from 30% B to 100% B.[1]

  • Flow Rate: 300 µL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: ESI-MS/MS.[1]

Method 2: General Protocol for Lipophilic Marine Toxins using Agilent ZORBAX Columns

This protocol provides a general framework for the rapid analysis of various lipophilic marine toxins, including brevetoxins, using Agilent ZORBAX columns.

  • Columns Tested: Agilent Zorbax Extend-C18 (50 x 2.1mm, 1.8 µm) and Zorbax SB C8 (50 x 2.1mm, 1.8µm).[2]

  • Mobile Phase: A gradient of water and methanol, both containing 2 mM ammonium acetate for negative ionization mode, or a suitable buffer for positive ionization mode.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: LC-MS/MS.[5]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample preparation to data analysis.

Brevetoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Shellfish Tissue) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Cleanup Solid-Phase Extraction (e.g., C18 Cartridge) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase Column) Cleanup->LC_Separation Inject MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Elution Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A typical experimental workflow for the analysis of this compound.

Conclusion

The selection of an LC column for this compound analysis is a critical decision that impacts the quality and reliability of the results. While C18 columns are the most commonly used stationary phase due to their hydrophobic nature which is well-suited for retaining lipophilic compounds like this compound, C8 columns can offer a valuable alternative with reduced retention for faster analysis times.

Core-shell columns, such as the Phenomenex Kinetex series, provide high efficiency comparable to sub-2 µm fully porous particles but at lower backpressures, making them compatible with a wider range of HPLC systems. Columns with advanced bonding technologies, like the Agilent ZORBAX Extend-C18 and Waters ACQUITY BEH C18, offer enhanced stability over a broad pH range, providing greater flexibility in method development.

Ultimately, the optimal column choice will depend on the specific requirements of the assay, including the desired analysis speed, the complexity of the sample matrix, and the available instrumentation. Researchers are encouraged to consult the manufacturers' literature and published application notes to make an informed decision based on their specific analytical needs.

References

Brevetoxin-3: A Comparative Guide to its Affinity for Voltage-Gated Sodium Channel Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Brevetoxin-3 (PbTx-3) for various voltage-gated sodium channel (Nav) isoforms. Brevetoxins are potent neurotoxins that bind to site 5 on the α-subunit of these channels, leading to persistent activation and subsequent disruption of cellular function. Understanding the isoform-specific interactions of this compound is crucial for research into neurotoxic shellfish poisoning, the development of potential therapeutics, and for utilizing this toxin as a pharmacological tool to probe sodium channel function.

Quantitative Analysis of this compound Affinity

The binding affinity of this compound varies among different sodium channel isoforms. The following table summarizes the available quantitative data from radioligand binding assays and electrophysiological studies.

Sodium Channel IsoformDissociation Constant (Kd) (nM)Inhibition Concentration (IC50) (nM)Notes
Nav1.2 Similar to Nav1.4Not ReportedBrain-type sodium channel.[1]
Nav1.4 1.8 ± 0.61Not ReportedSkeletal muscle sodium channel.[1]
Nav1.5 12 ± 1.4Not ReportedCardiac sodium channel; exhibits approximately 5-fold lower affinity than Nav1.2 and Nav1.4.[1]
Nav1.6 Not Reported~202 (for peak current inhibition)Peripheral and central nervous system channel. The reported IC50 is for the inhibition of the peak inward sodium current and may not directly reflect binding affinity.[2]
Nav1.7 Not ReportedNot ReportedPeripheral nerve channel involved in pain sensation. PbTx-3 (1 µM) causes a ~70% decrease in maximal conductance.
Nav1.1, Nav1.3, Nav1.8, Nav1.9 Not ReportedNot ReportedQuantitative binding or functional data for this compound on these isoforms is not readily available in the current literature.

Experimental Protocols

The following methodologies are key to determining the binding affinity and functional effects of this compound on sodium channel isoforms.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand, such as [³H]PbTx-3, to the sodium channel.

Protocol:

  • Membrane Preparation:

    • Cells (e.g., tsA-201 cells) are transiently transfected with the cDNA encoding the specific Nav channel α-subunit of interest.

    • After incubation, the cells are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a suitable buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation (containing a specific amount of protein, e.g., 250 µg) are incubated with various concentrations of [³H]PbTx-3.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PbTx-3.

    • The incubation is carried out for a sufficient time to reach equilibrium (e.g., 3 hours).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound ligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Saturation binding data are then analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]

Patch-Clamp Electrophysiology

This technique measures the ion flow through sodium channels in response to activators, providing functional data on the toxin's effect.

Protocol:

  • Cell Preparation:

    • Cells expressing the target sodium channel isoform are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -100 mV) to ensure all sodium channels are in a closed state.

    • A series of depolarizing voltage steps are applied to elicit sodium currents.

  • Toxin Application:

    • The extracellular solution containing the desired concentration of this compound is perfused into the recording chamber.

    • After an incubation period, the voltage-step protocol is repeated.

  • Data Analysis:

    • The peak inward sodium current at each voltage step is measured before and after the application of the toxin.

    • The voltage-dependence of activation is analyzed by fitting the normalized peak current-voltage relationship with a Boltzmann function to determine the half-activation voltage (V½). A negative shift in V½ indicates potentiation of channel activation.

    • Concentration-response curves can be generated to determine the IC50 for effects like peak current inhibition.[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound binding to site 5 of the voltage-gated sodium channel α-subunit initiates a cascade of events within the neuron, ultimately affecting cellular function and gene expression.

Brevetoxin_Signaling PbTx3 This compound Nav Voltage-Gated Sodium Channel (Site 5) PbTx3->Nav Binds to Na_Influx Na+ Influx Nav->Na_Influx Persistent Activation Depol Membrane Depolarization Ca_Influx Increased Intracellular Ca2+ Depol->Ca_Influx Opens Voltage-Gated Ca2+ Channels PLC PLC Activation Depol->PLC Activates Na_Influx->Depol PKC PKC Activation Ca_Influx->PKC ERK ERK1/2 Phosphorylation Ca_Influx->ERK IP3 IP3 Production PLC->IP3 IP3->Ca_Influx Releases from intracellular stores Src Src Activation PKC->Src Gene Altered Gene Expression ERK->Gene Src->ERK

Caption: this compound induced signaling cascade in a neuron.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of this compound for a specific sodium channel isoform.

Radioligand_Binding_Workflow start Start transfection Transfect cells with Nav isoform cDNA start->transfection membrane_prep Prepare cell membranes transfection->membrane_prep incubation Incubate membranes with [³H]PbTx-3 ± unlabeled PbTx-3 membrane_prep->incubation filtration Rapidly filter to separate bound and free ligand incubation->filtration scintillation Measure radioactivity with scintillation counter filtration->scintillation analysis Analyze data to determine Kd and Bmax scintillation->analysis end End analysis->end

Caption: Workflow of a radioligand binding assay.

References

Brevetoxin-3 in Mice: A Comparative Analysis of Oral and Intraperitoneal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicological effects of Brevetoxin-3 (PbTx-3) in mice when administered via oral and intraperitoneal routes. The data and protocols presented are intended for researchers, scientists, and drug development professionals working with this potent marine neurotoxin.

This compound, a cyclic polyether produced by the dinoflagellate Karenia brevis, is a significant concern for seafood safety due to its potential to cause Neurotoxic Shellfish Poisoning (NSP).[1][2] Understanding its toxicity through different routes of exposure is crucial for risk assessment and the development of potential therapeutics. Experimental evidence consistently indicates that this compound exhibits significantly lower toxicity when administered orally compared to the intraperitoneal route.[1][2]

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity values for this compound in mice for both oral and intraperitoneal administration routes.

Toxicity ParameterOral AdministrationIntraperitoneal Administration
Lethal Dose (LD50) Mortality observed at 4000 µg/kg.[2] Another study reported death within the first hour at 2,000 µg/kg.875 µg/kg
No-Observable-Adverse-Effect-Level (NOAEL) 10 µg/kg[1][2]Not Reported
Lowest-Observable-Adverse-Effect-Level (LOAEL) 100 µg/kg[1][2]Not Reported
Clinical Signs Neuromuscular dysfunction (seizures, ataxia, loss of limb strength), transient weight loss, and transient decrease in body temperature.[1][2]Neuromuscular dysfunction (seizures, ataxia, loss of limb strength).[2]
Time to Onset of Signs Rapid, appearing within the first 2 hours after administration.[3][4]Rapid
Duration of Signs Transient, with significant improvement or disappearance of signs within 24-48 hours.[2]Not specified, but generally acute.

Experimental Protocols

Detailed methodologies for assessing the oral and intraperitoneal toxicity of this compound in mice are outlined below. These protocols are based on published studies and standard laboratory procedures.

Acute Oral Toxicity Assessment (Up-and-Down Procedure)

The oral toxicity of this compound has been evaluated using the Up-and-Down Procedure (UDP), which allows for the determination of toxicity values with a reduced number of animals.

  • Animal Model: Female Swiss mice are commonly used.[5]

  • Toxin Preparation: this compound is dissolved in a suitable vehicle, such as ethanol.

  • Administration: The toxin is administered as a single dose via oral gavage. Dosing volumes are typically kept low to minimize stress.

  • Dosing Regimen: The study begins with a dose expected to be just below the estimated LD50. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. This sequential dosing continues until the desired number of dose reversals is achieved.

  • Observation: Mice are closely monitored for clinical signs of toxicity, particularly within the first few hours and then periodically over 48 hours.[4][6] Monitored parameters include:

    • Clinical Signs: Seizures, ataxia, loss of limb strength, changes in behavior.[1][2]

    • Neuromuscular Function: Grip strength tests.[5]

    • Physiological Parameters: Body weight and body temperature.[5][6]

  • Endpoint: The primary endpoint is mortality within a specified timeframe (e.g., 48 hours). The NOAEL and LOAEL are determined based on the doses at which no adverse effects or observable adverse effects are noted, respectively.

Acute Intraperitoneal Toxicity Assessment

Intraperitoneal administration is a common route for assessing the systemic toxicity of substances.

  • Animal Model: Mice (specific strain may vary).

  • Toxin Preparation: this compound is dissolved in a sterile, non-toxic vehicle suitable for injection.

  • Administration:

    • The mouse is securely restrained to expose the abdomen.

    • The injection site, typically the lower right quadrant of the abdomen, is disinfected.[7][8]

    • A sterile needle (e.g., 25-30 gauge) is inserted at a 30-45° angle into the peritoneal cavity.[7]

    • The plunger is slightly withdrawn to ensure no blood vessel or organ has been punctured before injecting the toxin solution.[8]

  • Dosing Regimen: A range of doses is administered to different groups of mice to determine the dose that is lethal to 50% of the animals (LD50).

  • Observation: Animals are monitored continuously for the first few hours and then regularly for signs of toxicity and mortality over a set period (e.g., 24 or 48 hours).

  • Endpoint: The primary endpoint is the calculation of the LD50 value based on the observed mortality across the different dose groups.

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts described, the following diagrams have been generated.

Experimental_Workflow cluster_oral Oral Administration cluster_ip Intraperitoneal Administration oral_prep Toxin Preparation (in Ethanol) oral_admin Oral Gavage oral_prep->oral_admin oral_obs Observation (48h) - Clinical Signs - Body Weight - Temperature oral_admin->oral_obs oral_end Determine NOAEL, LOAEL, and Lethal Dose oral_obs->oral_end ip_prep Toxin Preparation (in sterile vehicle) ip_admin Intraperitoneal Injection ip_prep->ip_admin ip_obs Observation (24-48h) - Clinical Signs - Mortality ip_admin->ip_obs ip_end Calculate LD50 ip_obs->ip_end start This compound Toxicity Assessment in Mice start->oral_prep start->ip_prep

Caption: Experimental workflow for assessing this compound toxicity.

Signaling_Pathway PbTx3 This compound VGSC Voltage-Gated Sodium Channel (Site 5) PbTx3->VGSC Binds to Na_influx Persistent Sodium Ion Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Nerve_firing Repetitive Nerve Firing Depolarization->Nerve_firing Neurotoxicity Neurotoxic Effects (Seizures, Ataxia) Nerve_firing->Neurotoxicity

Caption: Mechanism of this compound neurotoxicity.

References

Comparative Analysis of Brevetoxin-3 Detection Limits Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical platforms for the detection of Brevetoxin-3 (BTX-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, sensitivity, and methodologies of current detection techniques. Quantitative data is presented to facilitate direct comparison, and detailed experimental protocols for key methods are provided.

Data Presentation: this compound Detection Limits

The following table summarizes the limit of detection (LOD) or limit of quantification (LOQ) for this compound across different analytical platforms and sample matrices. For ease of comparison, units have been standardized to nanograms per milliliter (ng/mL) or nanograms per gram (ng/g) where possible.

Analytical PlatformDetection LimitSample MatrixReference
Enzyme-Linked Immunosorbent Assay (ELISA) 0.040 ng/mLHuman Plasma[1][2]
~0.031 ng/mLSeawater[3]
11.25 - 22.5 ng/gShellfish[3][4]
0.05 - 0.1 ng/mLWater/Wastewater[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 2 ng/gShellfish[6]
LOQ: 70 µg/kg (70 ng/g)Mussel Digestive Gland[7]
LOQ: 5 µg/kg (5 ng/g)Shellfish[8]
Neuronal Network Biosensor (NNB) 0.33 nM (~0.296 ng/mL)Recording Buffer[9]
0.48 nM (~0.43 ng/mL)Diluted Seawater[9]
Neuroblastoma (N2a) Cell-Based Assay 3.04 ng/mLNot Specified[10]
Electrochemical Aptasensor 106 pg/mL (0.106 ng/mL)¹Buffer/Spiked Shellfish[11]

¹Data reported for Brevetoxin-2 (BTX-2) with a high degree of cross-reactivity to BTX-3.

Experimental Workflows & Signaling Pathways

The following diagrams illustrate common experimental workflows for the detection of this compound.

ELISA_Workflow cluster_prep Sample & Plate Preparation cluster_assay Competitive ELISA Procedure cluster_analysis Data Analysis Sample Sample Collection (e.g., Plasma, Seawater) Standards Prepare BTX-3 Standards & Controls Plate_Prep Coat Microplate with Capture Antibody Block Block Wells to Prevent Non-specific Binding Plate_Prep->Block Incubate Add Samples/Standards & BTX-HRP Conjugate Block->Incubate Wash1 Wash Plate Incubate->Wash1 Substrate Add TMB Substrate Wash1->Substrate Incubate_Substrate Incubate in Dark Substrate->Incubate_Substrate Stop Add Stop Solution Incubate_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate BTX-3 Concentration (Inverse relationship to signal) Read->Calculate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize Homogenize Shellfish Tissue Extract Extract with Solvent (e.g., 80% Methanol) Homogenize->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject Extract into LC System Collect->Inject Separate Chromatographic Separation (C18 Reversed-Phase Column) Inject->Separate Ionize Electrospray Ionization (ESI) (Positive Ion Mode) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Quantify Quantify using Multiple Reaction Monitoring (MRM) Detect->Quantify

References

Brevetoxin-3: A Comparative Analysis of its Effects on Rat Sensory Neurons and Other Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of Brevetoxin-3 (BTX-3), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, on rat sensory neurons versus other significant cell types. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this toxin.

This compound is a lipid-soluble polyether compound that selectively binds to site 5 of voltage-gated sodium channels (VGSCs), leading to their persistent activation.[1][2][3] This action disrupts normal cellular function in a variety of excitable and non-excitable cells. Understanding the differential effects of BTX-3 across various cell types is crucial for a complete toxicological profile and for exploring its potential as a pharmacological tool.

Electrophysiological Effects on Rat Sensory Neurons

BTX-3 exerts profound effects on the electrophysiological properties of rat sensory neurons by modulating the gating of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.

Key Electrophysiological Alterations in Rat Sensory Neurons:

ParameterEffect of this compoundConcentration RangeReference
Activation Voltage Shift to more negative membrane potentials30-500 nM[2][4]
Channel Inactivation Inhibition of inactivation30-500 nM[2][4]
Mean Open Time Prolongation30-500 nM[2][4]
Unitary Conductance Induces two subconductance states (10.7 pS and 21.2 pS)30-500 nM[2][4]

These modifications result in a persistent influx of sodium ions, leading to membrane depolarization and an increase in neuronal excitability.[1]

Experimental Protocol: Patch-Clamp Electrophysiology on Rat Sensory Neurons

The following protocol is a summary of the methodology typically used to study the effects of BTX-3 on rat sensory neurons.

Cell Preparation:

  • Sensory neurons are dissociated from neonatal rat nodose ganglia.[2][4]

  • The ganglia are enzymatically treated and mechanically dissociated to obtain a single-cell suspension.

  • Cells are plated on a suitable substrate and allowed to adhere before electrophysiological recording.

Electrophysiological Recording:

  • The cell-attached patch-clamp technique is employed to record single-channel currents.[2][4]

  • Pipettes are filled with a solution containing tetrodotoxin (TTX) to isolate TTX-sensitive sodium channels.

  • This compound is applied to the bath solution at desired concentrations.

  • Membrane potential is held at a depolarized level (e.g., -50 mV) to observe steady-state channel activity.[2][4]

  • Data is acquired and analyzed to determine changes in channel gating properties, including activation voltage, inactivation, mean open time, and unitary conductance.

cluster_protocol Experimental Workflow: Patch-Clamp on Rat Sensory Neurons prep Cell Preparation: Dissociation of neonatal rat nodose ganglia neurons plating Cell Plating prep->plating recording Patch-Clamp Recording: Cell-attached configuration plating->recording application Application of this compound recording->application analysis Data Acquisition and Analysis: Measurement of single-channel currents application->analysis

Workflow for patch-clamp experiments on rat sensory neurons.

Comparative Effects of this compound on Other Cell Types

The effects of BTX-3 are not limited to sensory neurons. The toxin exhibits a range of activities in other cell types, primarily dictated by the presence and subtype of voltage-gated sodium channels.

Cell TypeKey Effects of this compoundQuantitative DataReferences
Human Neuronal VGSCs (Nav1.6) Partial agonist; Synergistic effect with ciguatoxin, hyperpolarizing activation and inactivation states.IC50: 202 nM[5][6]
Rat Cerebellar Granule Neurons Neurotoxicity mediated by glutamate release and NMDA receptor activation.-[7]
Rat Skeletal Myotubes Induction of action potentials and intracellular Ca2+ release via IP3 pathway.-[8]
Cardiac Myocytes Lower affinity for cardiac sodium channels (Nav1.5) compared to neuronal subtypes. Induces tachycardia in medaka embryos. Complex cardiovascular effects in dogs (bradycardia, arrhythmias).-[9][10][11]
Immune Cells (T-cells, Monocytes) Generally less cytotoxic compared to other brevetoxin congeners (PbTx-2, PbTx-6). Inhalation in rats suppresses antibody production. In a turtle model, it increases oxidative stress and modulates lymphocyte proliferation.-[12][13][14][15][16][17]
Signaling Pathway of this compound in Neurons

The primary mechanism of BTX-3 involves the direct binding to and modulation of voltage-gated sodium channels, leading to a cascade of downstream events.

cluster_pathway Signaling Pathway of this compound in Neurons btx3 This compound vgsc Voltage-Gated Sodium Channel (Site 5) btx3->vgsc na_influx Persistent Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization ap Increased Action Potential Firing depolarization->ap neurotransmitter Enhanced Neurotransmitter Release (e.g., Glutamate) ap->neurotransmitter nmda NMDA Receptor Activation neurotransmitter->nmda ca_influx Ca2+ Influx nmda->ca_influx excitotoxicity Excitotoxicity & Neuronal Injury ca_influx->excitotoxicity

BTX-3 signaling cascade in neuronal cells.

Discussion

The data clearly indicates that while the primary target of this compound is the voltage-gated sodium channel, the downstream consequences and overall cellular impact vary significantly across different cell types. In rat sensory neurons, the effects are predominantly electrophysiological, leading to hyperexcitability. In contrast, in other neuronal types like cerebellar granule neurons, this hyperexcitability can trigger excitotoxic cell death pathways.

The lower potency of BTX-3 on certain immune cells and its differential effects on cardiac versus neuronal sodium channel subtypes highlight the importance of VGSC isoform composition in determining cellular sensitivity to the toxin. These findings are critical for a comprehensive risk assessment of brevetoxin exposure and for guiding future research into the therapeutic potential of VGSC modulators.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols are summarized and may require optimization for specific laboratory conditions.

References

Safety Operating Guide

Safeguarding Laboratory Environments: Proper Disposal of Brevetoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent neurotoxin Brevetoxin-3 (PbTx-3), adherence to strict disposal protocols is paramount to ensure laboratory safety and prevent environmental contamination. The primary methods for effective detoxification and disposal involve chemical inactivation and high-temperature incineration. It is crucial to note that steam autoclaving is not an effective method for neutralizing brevetoxins.[1][2]

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to employ proper personal protective equipment (PPE) and safe handling practices. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, biosafety cabinet, or glove box.[1] Work surfaces should be protected with plastic-backed absorbent pads, which must be disposed of as contaminated waste after use.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Protective Clothing: A long-sleeved laboratory coat, smock, apron, or coveralls.[1]

  • Gloves: Impervious gloves resistant to both the toxin and the diluent are necessary; double gloving is recommended.[1]

  • Face Protection: A face shield should be worn if there is a risk of splashing.[1]

Disposal Procedures

There are two primary methods for the safe disposal of this compound: chemical inactivation for liquid waste and contaminated labware, and high-temperature incineration for solid waste.

Chemical Inactivation:

This method is suitable for liquid waste containing PbTx-3, as well as for decontaminating laboratory glassware, equipment, and disposable items. The recommended procedure utilizes a dilute sodium hydroxide (NaOH) solution to detoxify the toxin.[1][2][3][4]

High-Temperature Incineration:

Solid, disposable waste contaminated with this compound, such as gloves, pipette tips, and absorbent pads, should be disposed of through high-temperature incineration.[1][2][4] All contaminated materials should be collected in a clearly labeled hazardous waste bag for incineration at a licensed facility.[1][3]

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the proper disposal of this compound.

ParameterValueMethodSource
Chemical Inactivation
Inactivating Agent0.1 N Sodium Hydroxide (NaOH)Chemical Inactivation[1][2][4]
Minimum Incubation Time10 minutesChemical Inactivation[2][4]
High-Temperature Incineration
Minimum Temperature500°CIncineration[2][4][5]
Minimum Incubation Time10-15 minutesIncineration[4][5]

Experimental Protocol: Chemical Inactivation of this compound

The following protocol details the step-by-step procedure for the chemical inactivation of this compound using a dilute sodium hydroxide solution. This method has been shown to detoxify a lethal dose of PbTx-3 to below detectable limits.[2]

Materials:

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) or other suitable acid for neutralization

  • Appropriate PPE (see above)

  • Labeled hazardous waste containers

Procedure:

  • Preparation of Inactivation Solution: Prepare a fresh 0.1 N solution of Sodium Hydroxide (NaOH).[1]

  • Treatment of Liquid Waste: For liquid waste containing this compound, add NaOH solution to achieve a final concentration of 0.1 N.[4] Allow the solution to incubate for a minimum of 10 minutes.[2][4]

  • Decontamination of Labware and Surfaces: For non-disposable glassware and equipment, as well as benchtops, wash or soak them in the 0.1 N NaOH solution for at least 10 minutes.[2][4] For disposable items like pipette tips and gloves, thoroughly soak them in the 0.1 N NaOH solution for a minimum of 10 minutes before placing them in a designated hazardous waste container.[4]

  • Neutralization: After the inactivation period, neutralize the NaOH solution with an appropriate acid (e.g., hydrochloric acid) to a neutral pH.[1]

  • Final Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[1] Contaminated solid waste that has been chemically treated should be disposed of as hazardous waste.[3]

Spill Response

In the event of a this compound spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1][3]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.[1][3]

  • Containment: For liquid spills, use absorbent materials to contain the spill.[1][3]

  • Decontamination: Decontaminate the spill area using a dilute sodium hydroxide (NaOH) solution.[3]

  • Disposal: All materials used for the spill cleanup must be disposed of as hazardous waste, following either the chemical inactivation or incineration procedures described above.[1][3]

This compound Disposal Workflow

Brevetoxin3_Disposal_Workflow cluster_waste This compound Contaminated Waste cluster_disposal Disposal Method cluster_final Final Disposal liquid_waste Liquid Waste & Labware chemical_inactivation Chemical Inactivation (0.1N NaOH, 10 min) liquid_waste->chemical_inactivation solid_waste Solid Disposable Waste incineration High-Temperature Incineration (≥500°C) solid_waste->incineration neutralize_dispose Neutralize & Dispose via Drain (with copious water) chemical_inactivation->neutralize_dispose hazardous_waste Dispose as Hazardous Waste incineration->hazardous_waste

Caption: Workflow for the proper disposal of this compound contaminated materials.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Brevetoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent neurotoxin Brevetoxin-3 (PbTx-3) presents unique handling challenges. Adherence to strict safety protocols is paramount to prevent accidental exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team with the knowledge to handle this compound responsibly.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The primary routes of accidental exposure in a laboratory setting are inhalation of aerosols, ingestion, and dermal contact.[1] Therefore, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, biosafety cabinet, or glove box.[2]

The following table summarizes the essential PPE for handling this potent neurotoxin:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as neoprene or nitrile rubber. Double gloving is recommended.[2][3][4]Prevents dermal absorption of the toxin. Latex, leather, and fabric gloves are not suitable.[3]
Eye Protection Safety glasses with side shields or goggles.[2]Protects eyes from splashes and aerosols.
Face Protection A face shield should be worn when there is a possibility of splashing.[2]Provides an additional layer of protection for the entire face.
Protective Clothing A long-sleeved laboratory coat, smock, apron, or coveralls.[2]Protects skin and personal clothing from contamination.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[5]Protects against inhalation of aerosolized toxins.

Operational Protocols: From Preparation to Disposal

Meticulous planning and execution of experimental procedures involving this compound are critical for safety and data integrity.

Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., acetone, ethanol)[1]

  • Glass vials with Teflon-lined caps

  • Calibrated micropipettes and tips

  • Sterile, deionized water or saline (for working solutions)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]

  • Under a chemical fume hood, carefully weigh the desired amount of this compound.[1]

  • Dissolve the solid this compound in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL) to create the stock solution.[1]

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots in glass vials. Seal the vials tightly and store them at -20°C.[1]

  • To prepare a working solution, dilute the stock solution to the desired final concentration using an appropriate vehicle (e.g., saline, cell culture medium). Prepare working solutions fresh for each experiment.[1]

Decontamination and Disposal

Effective decontamination is crucial for a safe working environment. There are two primary methods for the detoxification and disposal of this compound contaminated materials: chemical inactivation and high-temperature incineration.[2] Of note, steam autoclaving is not an effective method for detoxifying brevetoxins.[6][7][8]

MethodProcedureApplication
Chemical Inactivation Use a fresh solution of 0.1 N Sodium Hydroxide (NaOH). Soak contaminated items for at least 10 minutes.[2][6]Liquid waste, contaminated laboratory glassware, equipment, and disposable items.[2][6]
High-Temperature Incineration Place contaminated disposable materials in a clearly labeled hazardous waste bag and incinerate at a temperature of at least 500°C for 10-15 minutes.[6][7][8]Solid, disposable waste contaminated with this compound.[2]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is critical to mitigate harm.

This compound Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a this compound spill.

cluster_spill_response This compound Spill Response A IMMEDIATE ACTION Evacuate and secure the area. Alert others in the vicinity. B ASSESS THE SPILL Determine the nature and extent of the spill. A->B C DON PPE Wear appropriate personal protective equipment. B->C D CONTAIN THE SPILL Use absorbent material for liquid spills. C->D E DECONTAMINATE Use 0.1 N NaOH solution on affected surfaces. D->E F COLLECT WASTE Place all contaminated materials in a sealed, labeled hazardous waste bag. E->F G DISPOSE OF WASTE Follow institutional guidelines for hazardous waste disposal (chemical inactivation or incineration). F->G H FINAL CLEANING Thoroughly clean the area with soap and water. G->H I REPORT THE INCIDENT Follow institutional reporting procedures. H->I

Workflow for responding to a this compound spill.

First Aid for Accidental Exposure

In case of accidental exposure to this compound, follow these first aid procedures and seek immediate medical attention.[6]

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[6]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
Inhalation Move the individual to fresh air immediately.[6]
Ingestion Do not induce vomiting.[6]

In all cases of suspected exposure, it is crucial to inform medical personnel about the potential exposure to this compound.[6] By implementing these robust safety and handling protocols, research institutions can ensure the well-being of their personnel while continuing to advance scientific discovery.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.